SEW06622
Beschreibung
Eigenschaften
Molekularformel |
C21H26N2O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-1-(2,3-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C21H26N2O2/c1-24-20-10-6-9-18(21(20)25-2)15-22-19-11-13-23(14-12-19)16-17-7-4-3-5-8-17/h3-10,15,19H,11-14,16H2,1-2H3 |
InChI-Schlüssel |
GGLDJGOCUBPSEY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=NC2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SEW2871, a Selective S1P1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SEW2871, a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document will delve into its molecular interactions, downstream signaling cascades, and its profound effects on lymphocyte trafficking. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.
Core Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration
SEW2871 is a synthetic small molecule that functions as a selective agonist for the S1P1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of lymphocytes and endothelial cells.[1][2] The primary and most well-documented physiological effect of SEW2871 is the induction of lymphopenia, a reduction in the number of circulating lymphocytes in the bloodstream.[1]
This effect is not due to lymphocyte depletion but rather a reversible sequestration of these immune cells within secondary lymphoid organs such as lymph nodes.[1] In the physiological state, the egress of lymphocytes from lymphoid tissues is guided by a concentration gradient of the endogenous S1P ligand. By binding to and activating the S1P1 receptor on lymphocytes, SEW2871 functionally antagonizes this natural egress process, effectively trapping the lymphocytes and preventing their recirculation.
Quantitative Data Summary
The potency and selectivity of SEW2871 have been characterized in various in vitro assays. The following table summarizes the key quantitative data available for SEW2871.
| Parameter | Value | Receptor Subtype(s) | Assay Type | Reference(s) |
| EC50 | 13 nM | S1P1 | Not Specified | [3] |
| EC50 | 13.8 nM | S1P1 | Not Specified | [1] |
| Selectivity | No activation at concentrations up to 10 µM | S1P2, S1P3, S1P4, S1P5 | Not Specified |
Signaling Pathways
Upon binding of SEW2871, the S1P1 receptor, which is primarily coupled to the Gi family of G proteins, initiates a cascade of intracellular signaling events.[4] This leads to the activation of several key downstream pathways, including the Extracellular signal-regulated kinase (ERK), Protein kinase B (Akt), and the Ras-related C3 botulinum toxin substrate 1 (Rac) pathways.[1] These signaling cascades are integral to the cellular responses induced by S1P1 activation, including cell survival and migration. Furthermore, agonist binding induces the internalization and subsequent recycling of the S1P1 receptor.[1]
Experimental Protocols
In Vitro Efficacy: FLIPR Calcium Flux Assay
The initial identification of SEW2871 as a selective S1P1 agonist was performed using a high-throughput screening method involving a fluorescent imaging plate reader (FLIPR) to measure calcium flux.[2]
Principle: S1P1 receptor activation, like many GPCRs, can lead to a transient increase in intracellular calcium concentration. This change can be detected using calcium-sensitive fluorescent dyes.
Methodology:
-
Cell Culture: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney) cells stably expressing the human S1P1 receptor are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: The microplate is placed in the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of SEW2871 at various concentrations.
-
Signal Detection: The FLIPR instrument monitors the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis: The peak fluorescence response is measured and plotted against the concentration of SEW2871 to determine the EC50 value.
In Vivo Efficacy: Murine Lymphopenia Assay
The hallmark in vivo effect of SEW2871, lymphopenia, can be assessed in a murine model.
Principle: Administration of an S1P1 agonist will cause the sequestration of lymphocytes in secondary lymphoid organs, leading to a measurable decrease in the number of lymphocytes in peripheral blood.
Methodology:
-
Animal Model: C57BL/6 or other suitable mouse strains are used.
-
Compound Administration: SEW2871 is typically formulated in a vehicle such as 20% hydroxypropyl-β-cyclodextrin and administered orally via gavage at a specific dose (e.g., 1-10 mg/kg).
-
Blood Collection: At various time points post-administration (e.g., 4, 8, 12, 24 hours), blood samples are collected from the mice via tail vein or cardiac puncture.
-
Lymphocyte Counting: The blood samples are analyzed using an automated hematology analyzer to determine the total white blood cell count and a differential count to specifically quantify the number of lymphocytes.
-
Data Analysis: The lymphocyte counts in the SEW2871-treated group are compared to those of a vehicle-treated control group to determine the extent and duration of lymphopenia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Pathways of transduction engaged by sphingosine 1-phosphate through G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: S1P1 Receptor Selectivity Profile of SEW2871
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sphingosine-1-phosphate receptor 1 (S1P1) selectivity profile of the agonist SEW2871. The initial query for "SEW06622" did not yield specific results; however, the closely related and well-documented S1P1 agonist, SEW2871, is detailed herein. This document compiles quantitative binding and functional data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Compound Profile: SEW2871
SEW2871 is a potent and highly selective agonist for the S1P1 receptor.[1] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), SEW2871 is a synthetic small molecule with a distinct chemical structure. Its selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5) makes it a valuable tool for elucidating the specific physiological roles of S1P1 signaling and a lead compound for the development of targeted therapeutics.
Quantitative Selectivity Profile
The selectivity of SEW2871 is demonstrated through its differential binding affinity and functional potency across the five S1P receptor subtypes. The available data are summarized in the tables below.
Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.
| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Cell Line | Reference |
| S1P1 | SEW2871 | 18 | Radioligand Binding | CHO | [2] |
| S1P2 | SEW2871 | >10,000 | Not explicitly reported | - | - |
| S1P3 | SEW2871 | >10,000 | Not explicitly reported | - | - |
| S1P4 | SEW2871 | >10,000 | Not explicitly reported | - | - |
| S1P5 | SEW2871 | >10,000 | Not explicitly reported | - | - |
Functional Potency
Functional potency measures the concentration of a ligand required to elicit a specific biological response. It is often expressed as the half-maximal effective concentration (EC50), with lower values indicating greater potency.
| Receptor Subtype | Ligand | EC50 (nM) | Assay Type | Cell Line | Reference |
| Human S1P1 | SEW2871 | 13 ± 8.58 | [35S]GTPγS Binding | CHO | [3] |
| Murine S1P1 | SEW2871 | 20.7 | [35S]GTPγS Binding | CHO | |
| Human S1P2 | SEW2871 | >10,000 | [35S]GTPγS Binding | CHO | [1] |
| Human S1P3 | SEW2871 | >10,000 | [35S]GTPγS Binding | CHO | [1] |
| Human S1P4 | SEW2871 | >10,000 | [35S]GTPγS Binding | CHO | [1] |
| Human S1P5 | SEW2871 | >10,000 | [35S]GTPγS Binding | CHO | [1] |
Signaling Pathways and Experimental Workflows
SEW2871-Mediated S1P1 Signaling Pathway
Activation of the S1P1 receptor by SEW2871 initiates a cascade of intracellular signaling events. S1P1 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits, which then modulate the activity of various downstream effectors, including the Ras-ERK and PI3K-Akt pathways, as well as Rac activation.
Figure 1. SEW2871-mediated S1P1 signaling cascade.
Experimental Workflow: [35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs). It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of a G protein upon receptor activation by an agonist.
Figure 2. Workflow for a typical [35S]GTPγS binding assay.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature characterizing SEW2871, particularly Sanna et al., 2004.
Cell Culture and Membrane Preparation
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably or transiently expressing human or murine S1P1, S1P2, S1P3, S1P4, or S1P5 receptors were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and for stable cell lines, a selection agent (e.g., G418).
-
Membrane Preparation:
-
Cells were grown to confluency, harvested, and washed with phosphate-buffered saline (PBS).
-
The cell pellet was resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Cells were homogenized using a Dounce homogenizer or subjected to nitrogen cavitation.
-
The homogenate was centrifuged at a low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
The supernatant was then ultracentrifuged at a high speed (e.g., 45,000 x g) to pellet the membranes.
-
The membrane pellet was resuspended in a storage buffer containing glycerol and stored at -80°C until use.
-
[35S]GTPγS Binding Assay
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, and 1 mM dithiothreitol.
-
Procedure:
-
Cell membranes (typically 5-20 µg of protein) were pre-incubated with GDP (e.g., 10 µM) in the assay buffer on ice.
-
Serial dilutions of SEW2871 or the vehicle control were added to the membranes.
-
The reaction was initiated by the addition of [35S]GTPγS (e.g., 0.1-0.5 nM).
-
The reaction mixture was incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters were washed with ice-cold buffer to remove unbound [35S]GTPγS.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The specific binding was determined by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from total binding. Dose-response curves were generated, and EC50 values were calculated using non-linear regression analysis.
Calcium Mobilization Assay
-
Cell Preparation: CHO cells expressing the S1P receptors were plated in 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading:
-
The growth medium was removed, and the cells were washed with a Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
Cells were then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C for approximately 60 minutes.
-
-
Assay Procedure:
-
After dye loading, the cells were washed to remove excess dye.
-
The plate was placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading was taken.
-
Serial dilutions of SEW2871 were added to the wells, and the change in fluorescence intensity was monitored over time.
-
-
Data Analysis: The increase in intracellular calcium was measured as the change in fluorescence intensity. Dose-response curves were constructed, and EC50 values were determined.
Conclusion
SEW2871 is a highly selective S1P1 receptor agonist, demonstrating potent activation of S1P1 with negligible activity at S1P2, S1P3, S1P4, and S1P5 receptors at concentrations up to 10 µM. This robust selectivity profile, established through rigorous binding and functional assays, underscores its utility as a specific pharmacological tool for investigating S1P1-mediated biology and as a foundational molecule for the design of next-generation S1P1-targeted therapies. The detailed protocols provided in this guide offer a framework for the continued study and characterization of S1P1 receptor modulators.
References
Unraveling SEW06622: A Dual-Faceted Molecule in Drug Discovery
A comprehensive analysis of the discovery, development, and dual therapeutic potential of SEW06622, a compound identified as both a promising starting point for Alzheimer's disease therapeutics and a potent inducer of autophagy for combating bacterial infections.
Introduction
This compound has emerged as a molecule of significant interest in two distinct and critical areas of biomedical research: neurodegenerative disease and infectious disease. Initially identified through computational screening as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease, it has also been characterized as a potent inducer of autophagy, demonstrating efficacy in clearing intracellular pathogens such as Salmonella. This technical guide provides an in-depth history of the discovery and development of this compound, presenting key quantitative data, detailed experimental methodologies, and a visualization of the pertinent biological pathways.
Discovery as a BACE-1 Inhibitor for Alzheimer's Disease
This compound was first identified as a "hit" compound in a virtual screening campaign aimed at discovering novel inhibitors of BACE-1. This enzyme is a prime therapeutic target in Alzheimer's disease as it is responsible for the initial cleavage of the amyloid precursor protein (APP), a critical step in the formation of amyloid-β (Aβ) plaques, a hallmark of the disease. The N-benzylpiperidine core structure of this compound served as the foundation for the subsequent design and synthesis of a series of more potent multi-functional inhibitors targeting both acetylcholinesterase (AChE) and BACE-1.
Quantitative Data: BACE-1 Inhibition
While the primary literature detailing the initial virtual screening and comprehensive BACE-1 inhibitory profile of this compound is not extensively available in the public domain, its identification as a lead compound spurred further research. The most frequently cited quantitative measure of its activity is:
| Target | Activity | Value |
| BACE-1 | IC50 | 6.3 µM |
This moderate inhibitory activity marked this compound as a valuable starting point for medicinal chemistry efforts to develop more potent and selective BACE-1 inhibitors.
Signaling Pathway: BACE-1 in Amyloid-β Production
The following diagram illustrates the canonical amyloidogenic pathway and the role of BACE-1, the target of this compound in the context of Alzheimer's disease.
Development as an Autophagy Inducer for Salmonella Infection
In a separate line of investigation, this compound, referred to as D61 in this context, was identified in a chemical genetics screen for its ability to inhibit the survival of Salmonella enterica in macrophages. This effect was found to be mediated through the induction of autophagy, a cellular process for degrading and recycling cellular components, which can also be harnessed to clear intracellular pathogens.
Quantitative Data: Anti-Salmonella Activity
The study by Nagy et al. provided detailed quantitative data on the anti-bacterial activity of this compound (D61).
| Assay | Cell Line | Activity | Value |
| SAFIRE assay | RAW 264.7 macrophages | IC50 | 1.3 µM |
| Bacterial CFU reduction | Primary mouse macrophages | IC50 | 7.9 µM |
| In vivo bacterial load reduction | Mouse model | - | Significant reduction in spleen and liver |
Experimental Protocols: Salmonella Infection and Autophagy Assays
RAW 264.7 murine macrophages were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. For infection experiments, macrophages were seeded in multi-well plates and infected with Salmonella enterica serovar Typhimurium at a specified multiplicity of infection (MOI).
This high-throughput screening assay was used to identify compounds that reduce the intracellular bacterial load. RAW 264.7 macrophages were infected with Salmonella expressing a fluorescent reporter protein. Following treatment with the compounds, the fluorescence intensity was measured to quantify the bacterial load.
To determine the number of viable intracellular bacteria, infected macrophages were lysed with a solution of 1% Triton X-100 in phosphate-buffered saline (PBS). The resulting lysate was serially diluted and plated on Luria-Bertani (LB) agar plates. The plates were incubated overnight at 37°C, and the number of colonies was counted to determine the CFU per well.
BALB/c mice were infected intraperitoneally with a sublethal dose of Salmonella. This compound (D61) was administered to the mice, and at specified time points post-infection, the bacterial load in the spleen and liver was determined by homogenizing the organs and plating serial dilutions on LB agar to enumerate CFUs.
Signaling Pathway: Autophagy in Bacterial Clearance
The diagram below illustrates the process of xenophagy, a form of autophagy that targets intracellular pathogens like Salmonella, and the role of this compound (D61) in inducing this pathway.
Synthesis and Structure-Activity Relationship (SAR)
Structure-activity relationship studies based on the this compound scaffold have been a key focus of subsequent research, particularly in the context of developing multi-target ligands for Alzheimer's disease. These studies have explored modifications to both the N-benzyl and piperidine moieties to optimize inhibitory activity against both BACE-1 and AChE, as well as to improve pharmacokinetic properties such as blood-brain barrier permeability.
Conclusion
This compound stands as a fascinating example of a chemical scaffold with diverse biological activities. Its journey from a virtual screening hit for a neurodegenerative disease target to a validated lead for anti-infective therapy highlights the power of modern drug discovery approaches. While further development of this compound itself for either indication has not been publicly disclosed, the knowledge gained from its discovery and characterization continues to inform the design of new and improved therapeutic agents. The detailed experimental protocols and quantitative data presented here provide a valuable resource for researchers in the fields of Alzheimer's disease and infectious disease, offering insights into the methodologies used to identify and validate novel drug candidates.
SEW06622 Downstream Signaling Pathways: An In-depth Technical Guide
Disclaimer: Information regarding the specific compound SEW06622 is limited in publicly available scientific literature. This guide is based on the downstream signaling pathways of the closely related and well-characterized selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, SEW2871, and the established signaling cascades of the S1P1 receptor. It is presumed that this compound, as a selective S1P1 agonist, elicits similar cellular responses.
Introduction
This compound is a synthetic agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) with critical roles in regulating the immune, vascular, and nervous systems. As a selective S1P1 agonist, this compound is anticipated to modulate lymphocyte trafficking, endothelial barrier function, and other physiological processes by initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated upon this compound binding to the S1P1 receptor, intended for researchers, scientists, and drug development professionals.
Core Signaling Pathways
Activation of the S1P1 receptor by an agonist such as this compound primarily initiates signaling through the inhibitory G protein, Gαi. This engagement triggers a cascade of downstream events, most notably the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
Gαi-Mediated Signaling
Upon agonist binding, the S1P1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein, Gαi. This leads to the dissociation of the Gαi-GTP subunit from the Gβγ dimer, both of which can then interact with and modulate the activity of various downstream effectors.
PI3K/Akt Signaling Pathway
The Gβγ subunit, liberated upon G protein activation, can directly activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. PIP3 recruits pleckstrin homology (PH) domain-containing proteins, including Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt by PDK1 and mTORC2.[1] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, thereby regulating cell survival, proliferation, and metabolism.[2] Studies on the related compound SEW2871 have demonstrated its ability to activate the Akt signaling pathway.[3]
MAPK/ERK Signaling Pathway
The activation of the S1P1 receptor also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. This can be initiated by both Gαi and Gβγ subunits through various intermediates, including Ras and Raf. The cascade involves the sequential phosphorylation and activation of Raf, MEK, and finally ERK (p44/p42 MAPK). Activated ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, influencing gene expression related to cell proliferation, differentiation, and survival. The S1P1 agonist SEW2871 has been shown to induce ERK phosphorylation.[3][4]
Regulation of Lymphocyte Trafficking
A key physiological role of S1P1 receptor signaling is the regulation of lymphocyte egress from secondary lymphoid organs. S1P levels are high in the blood and lymph, creating a gradient that guides lymphocytes out of the lymph nodes where S1P levels are low. S1P1 agonists like SEW2871 induce the internalization and degradation of the S1P1 receptor on lymphocytes.[3] This functional antagonism prevents lymphocytes from sensing the S1P gradient, trapping them within the lymph nodes and leading to a reduction in circulating lymphocytes (lymphopenia).[5]
Quantitative Data
As direct quantitative data for this compound is unavailable, the following table summarizes key parameters for the related selective S1P1 agonist, SEW2871.
| Parameter | Value | Receptor/Pathway | Cell Line/System | Reference |
| EC50 | 13.8 nM | S1P1 | CHO cells | [3] |
| EC50 (GTPγS) | 13 ± 8.58 nM | hS1P1 | - | [6] |
Experimental Protocols
GTPγS Binding Assay for G-Protein Coupling
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Methodology:
-
Prepare cell membranes from cells overexpressing the S1P1 receptor.
-
Incubate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Following incubation, separate the membrane-bound [³⁵S]GTPγS from the free form by filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding against the logarithm of the agonist concentration to determine EC50 values.[7][8]
Western Blot for Akt and ERK Phosphorylation
This technique is used to detect the phosphorylated (activated) forms of Akt and ERK.
Methodology:
-
Culture cells and serum-starve overnight to reduce basal phosphorylation.
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and phospho-ERK (Thr202/Tyr204).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Akt and total ERK to normalize for protein loading.[9][10]
Lymphocyte Migration (Transwell) Assay
This assay assesses the effect of this compound on the migration of lymphocytes towards an S1P gradient.
Methodology:
-
Isolate lymphocytes from whole blood.
-
Place a Transwell insert with a porous membrane into a well of a culture plate.
-
Add media containing S1P to the lower chamber.
-
Pre-incubate lymphocytes with different concentrations of this compound.
-
Add the treated lymphocytes to the upper chamber of the Transwell insert.
-
Incubate for a few hours to allow for migration.
-
Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.[11]
Conclusion
This compound, as a presumed selective S1P1 receptor agonist, is expected to activate a well-defined set of downstream signaling pathways, primarily through Gαi coupling. The activation of the PI3K/Akt and MAPK/ERK pathways are central to its cellular effects, which include the regulation of cell survival, proliferation, and, most notably, the modulation of lymphocyte trafficking. The experimental protocols outlined in this guide provide a framework for the investigation and characterization of the specific effects of this compound and other S1P1 agonists. Further research is required to establish the precise quantitative pharmacological profile of this compound.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cardiomyocyte S1P1 receptor-mediated extracellular signal-related kinase signaling and desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scripps.edu [scripps.edu]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
The Biological Function of SEW06622 as a Sphingosine-1-Phosphate Receptor 1 Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEW06622, also known as SEW2871, is a potent and selective synthetic agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). As a G protein-coupled receptor (GPCR), S1P1 plays a pivotal role in regulating lymphocyte trafficking, endothelial barrier function, and cellular migration. This compound mimics the endogenous ligand, sphingosine-1-phosphate (S1P), by binding to and activating S1P1, thereby initiating a cascade of downstream signaling events. This technical guide provides an in-depth overview of the biological function of this compound, including its pharmacological properties, mechanism of action, and effects in various in vitro and in vivo experimental models. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the S1P1 pathway.
Introduction to this compound and S1P1
Sphingosine-1-phosphate (S1P) is a bioactive lysophospholipid that exerts its effects by binding to a family of five G protein-coupled receptors, S1P1-5. Among these, S1P1 is extensively studied for its critical role in the immune and vascular systems. The discovery of selective S1P1 agonists, such as this compound, has been instrumental in elucidating the specific functions of this receptor subtype. This compound is a small molecule that offers high selectivity for S1P1, making it a valuable tool for investigating S1P1-mediated biological processes without the confounding effects of activating other S1P receptor subtypes.
Pharmacological Profile of this compound
Quantitative data for this compound's binding affinity and potency at S1P1 are summarized in the table below. This data highlights the compound's high affinity and selectivity for the human S1P1 receptor.
| Parameter | Value | Species | Assay | Reference |
| EC50 | 13 nM | Human | GTPγS Binding Assay | [1] |
| EC50 | 13.8 nM | Human | Not Specified | [2][3] |
| EC50 | 20.7 nM | Murine | GTPγS Binding Assay | [1] |
| Selectivity | No activity at S1P2, S1P3, S1P4, or S1P5 at concentrations up to 10 µM | Human | Not Specified | [1][4] |
| In Vivo Efficacy (Oral ED50) | 5.5 mg/kg (for lymphopenia) | Mouse | Not Specified | [1] |
Mechanism of Action and Downstream Signaling
Upon binding to S1P1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gi/o family. This initiates a cascade of intracellular signaling events that mediate the diverse biological effects of S1P1 activation.
G Protein-Coupling and Second Messengers
Activation of Gi/o by S1P1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).
Key Signaling Pathways
The primary signaling pathways activated by this compound through S1P1 include the PI3K/Akt and Ras/ERK pathways.
-
PI3K/Akt Pathway: The activation of PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and migration.
-
Ras/ERK Pathway: S1P1 activation can also lead to the activation of the Ras-Raf-MEK-ERK cascade (also known as the MAPK pathway), which is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and survival.[2]
Biological Functions and In Vivo Effects
The primary and most well-characterized in vivo effect of this compound is the induction of lymphopenia, a reduction in the number of circulating lymphocytes in the peripheral blood.
Lymphocyte Trafficking
S1P1 is highly expressed on lymphocytes and is essential for their egress from secondary lymphoid organs, such as lymph nodes and the thymus, into the lymphatic and blood circulation. The S1P gradient, which is low in lymphoid tissues and high in the blood and lymph, acts as a chemoattractant guiding lymphocytes out of the tissues.
This compound, by activating S1P1 on lymphocytes, is thought to induce receptor internalization and desensitization. This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the secondary lymphoid organs. This sequestration of lymphocytes is the basis for the immunosuppressive effects of S1P1 agonists.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis (MS), an autoimmune disease characterized by inflammation and demyelination in the central nervous system (CNS). The therapeutic potential of S1P1 agonists in MS is attributed to their ability to prevent the infiltration of autoreactive lymphocytes into the CNS. Studies have shown that treatment with S1P1 agonists, including compounds with similar mechanisms to this compound, can ameliorate the clinical signs of EAE.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of this compound.
GTPγS Binding Assay
This assay measures the activation of G proteins by a GPCR agonist. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Materials:
-
Cell membranes expressing the S1P1 receptor
-
[³⁵S]GTPγS
-
GTPγS assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA)
-
GDP
-
This compound
-
Scintillation vials and fluid
-
Filter plates and vacuum manifold
Protocol:
-
Prepare cell membranes from cells overexpressing the S1P1 receptor.
-
In a 96-well plate, add in the following order:
-
GTPγS assay buffer.
-
A range of concentrations of this compound.
-
GDP to a final concentration of 10 µM.
-
Cell membranes (5-20 µg of protein per well).
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4).
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data as counts per minute (CPM) versus the concentration of this compound to determine the EC50 value.
Akt and ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated Akt and ERK as a measure of downstream signaling activation.
Materials:
-
Cells expressing the S1P1 receptor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt or phospho-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt or total ERK for normalization.
Experimental Autoimmune Encephalomyelitis (EAE) Induction in C57BL/6 Mice
This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[6][7][8][9][10]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing MOG35-55 (100-200 µg) in CFA.
-
On day 0 and day 2, administer pertussis toxin (100-200 ng) intraperitoneally.
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
-
Score the clinical signs of EAE using a standardized scale (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
This compound or vehicle control can be administered daily starting from a few days before or after immunization, depending on the study design (prophylactic or therapeutic).
Conclusion
This compound is a valuable pharmacological tool for investigating the biological functions of the S1P1 receptor. Its high potency and selectivity have enabled a detailed understanding of S1P1-mediated signaling pathways and their roles in lymphocyte trafficking and autoimmune diseases. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the S1P1 receptor with agonists like this compound. As research in this field progresses, a deeper understanding of the intricate mechanisms of S1P1 signaling will undoubtedly pave the way for the development of novel therapies for a range of immunological and inflammatory disorders.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SEW 2871, S1P1 agonist (CAS 256414-75-2) | Abcam [abcam.com]
- 5. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. Video: Author Spotlight: Creating a Versatile Experimental Autoimmune Encephalomyelitis Model Relevant for Both Male and Female Mice [jove.com]
The Selective S1P1 Receptor Agonist SEW2871: A Technical Guide for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SEW2871, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Given the initial query for "SEW06622" yielded no specific results in immunological research, this document focuses on the well-characterized compound SEW2871, a likely intended subject of interest due to its significant role in immunology. This guide will delve into its mechanism of action, key quantitative data, and detailed experimental protocols relevant to its application in immunology and drug development.
Introduction to SEW2871 and S1P1 Receptor Agonism
SEW2871 is a small molecule agonist that selectively targets the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for regulating lymphocyte trafficking. The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is dependent on a gradient of sphingosine-1-phosphate (S1P). By binding to the S1P1 receptor on lymphocytes, S1P guides their exit into the circulation.
S1P1 receptor agonists, like SEW2871, mimic the action of endogenous S1P, leading to the internalization and functional antagonism of the S1P1 receptor. This process effectively traps lymphocytes within the lymphoid organs, resulting in a peripheral lymphopenia. This mechanism of action is the basis for the therapeutic effects of S1P1 receptor modulators in autoimmune diseases, where reducing the number of circulating autoreactive lymphocytes can ameliorate inflammation and tissue damage.
Quantitative Data: In Vitro and In Vivo Activity of S1P1 Agonists
The following tables summarize key quantitative data for SEW2871 and other relevant S1P1 receptor agonists, providing a comparative overview of their potency and effects.
Table 1: In Vitro Potency and Selectivity of S1P1 Receptor Agonists
| Compound | Target Receptor | Assay Type | EC50 (nM) | Ki (nM) | Selectivity Notes |
| SEW2871 | Human S1P1 | GTPγS Binding | 13 ± 8.58[1] | 18[2] | Selective for S1P1; no significant activity at S1P2, S1P3, S1P4, or S1P5 at concentrations up to 10 µM. |
| Mouse S1P1 | GTPγS Binding | 20.7[1] | - | ||
| FTY720-P (Fingolimod-phosphate) | Human S1P1 | - | - | - | Non-selective agonist for S1P1, S1P3, S1P4, and S1P5. |
| CYM-5442 | Human S1P1 | CRE-β-lactamase | ~3.4 (pEC50=8.47)[3] | - | Highly selective for S1P1. |
Table 2: In Vivo Effects of SEW2871 on Lymphocyte Counts in Mice
| Administration Route | Dose (mg/kg) | Vehicle | Time Point | Effect on Blood Lymphocytes | Reference |
| Gavage | 1.25 - 30 | Tween 20-DMSO | 5 hours | Dose-dependent reduction | [4] |
| Gavage | 20 | Not specified | Up to 42 hours | Peak lymphopenia maintained for 12 hours | [4][5] |
| Intraperitoneal (i.p.) | 10 | Not specified | - | Induction of full lymphopenia | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in S1P1 receptor signaling and the experimental procedures to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and workflows.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize S1P1 receptor agonists like SEW2871.
In Vitro S1P1 Receptor Redistribution Assay
This assay monitors the agonist-induced internalization of the S1P1 receptor.
Materials:
-
Recombinant CHO-K1 cells stably expressing S1P1-EGFP fusion protein.
-
Cell Culture Medium: Ham's F12, 10% FBS, 1% Penicillin-Streptomycin, G418, Zeocin.
-
Plate Seeding Medium: Ham's F12, 1% FBS, 1% Penicillin-Streptomycin, G418, Zeocin.
-
Assay Buffer: Ham's F12, 0.1% Fatty-acid free BSA, 10 mM HEPES.
-
SEW2871 stock solution (in DMSO).
-
Fixing Solution: 10% neutral-buffered formalin.
-
Hoechst Staining Solution (1 µM).
-
96-well tissue culture plates.
Protocol:
-
Cell Plating:
-
Assay Procedure:
-
Gently wash cells once with 100 µL of pre-warmed Assay Buffer.
-
Add 100 µL of Assay Buffer to each well and incubate for 2 hours at 37°C.[8]
-
Prepare serial dilutions of SEW2871 in Assay Buffer at 2x the final desired concentration.
-
Add 100 µL of the 2x compound dilutions to the appropriate wells.
-
Incubate for 1 hour at 37°C, 5% CO2.[8]
-
-
Cell Fixing and Staining:
-
Imaging and Analysis:
-
Image the plate using a high-content imaging system.
-
Quantify the internalization of the S1P1-EGFP signal from the plasma membrane to intracellular vesicles.
-
Calculate the EC50 value from the dose-response curve.
-
In Vitro GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor.
Materials:
-
Membrane preparations from cells overexpressing the S1P1 receptor.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, 0.1% BSA.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
SEW2871 stock solution (in DMSO).
-
Non-specific binding control: unlabeled GTPγS (10 µM).
-
Scintillation cocktail and microplates (e.g., SPA beads or filter plates).
Protocol:
-
Assay Setup:
-
Prepare serial dilutions of SEW2871 in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 25 µL of diluted SEW2871 (or vehicle/unlabeled GTPγS), and 25 µL of S1P1 receptor membrane preparation (5-20 µg protein).
-
-
Reaction Initiation and Incubation:
-
Initiate the binding reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[9]
-
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through GF/B filter plates. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
SPA Method: Add SPA beads and incubate to allow the membranes to bind.[9]
-
Dry the filter plates or allow the SPA beads to settle.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding as a function of SEW2871 concentration and determine the EC50 and Emax values.
-
In Vivo Lymphopenia Assay in Mice
This assay evaluates the in vivo efficacy of SEW2871 by measuring its effect on peripheral blood lymphocyte counts.
Materials:
-
C57BL/6 mice (or other appropriate strain).
-
SEW2871.
-
Vehicle for administration (e.g., Tween 20/DMSO in saline or water).[4]
-
Anticoagulant (e.g., EDTA).
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-B220).
-
Red blood cell lysis buffer.
-
Flow cytometer.
Protocol:
-
Compound Administration:
-
Prepare a dosing solution of SEW2871 in the chosen vehicle.
-
Administer SEW2871 to mice via the desired route (e.g., oral gavage or intraperitoneal injection) at doses ranging from 1 to 30 mg/kg.[4]
-
Include a vehicle control group.
-
-
Blood Collection:
-
At specified time points (e.g., 5, 12, 24, 48 hours) post-administration, collect blood samples from the mice into tubes containing an anticoagulant.[4]
-
-
Sample Processing and Staining:
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining leukocytes with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a cocktail of fluorescently labeled antibodies to identify T cell and B cell populations.
-
-
Flow Cytometry and Data Analysis:
-
Acquire the stained samples on a flow cytometer.
-
Gate on lymphocyte populations based on forward and side scatter, and then identify specific subsets using the fluorescent markers (e.g., CD4+ T cells, CD8+ T cells, B220+ B cells).[11]
-
Determine the absolute number of each lymphocyte subset per volume of blood.
-
Compare the lymphocyte counts between the SEW2871-treated and vehicle-treated groups to calculate the percent reduction in lymphocytes.
-
Conclusion
SEW2871 serves as a valuable research tool for investigating the role of S1P1 receptor signaling in the immune system. Its high selectivity and in vivo activity make it a powerful compound for studying lymphocyte trafficking and for the preclinical evaluation of S1P1-targeted immunomodulatory therapies. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted effects of SEW2871 and other S1P1 agonists in various immunological contexts. As research in this area continues, a deeper understanding of the nuances of S1P1 receptor modulation will undoubtedly pave the way for the development of more refined and effective treatments for autoimmune and inflammatory diseases.
References
- 1. scripps.edu [scripps.edu]
- 2. researchgate.net [researchgate.net]
- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design and validation of novel flow cytometry panels to analyze a comprehensive range of peripheral immune cells in mice [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. A Flow Cytometry-Based Examination of the Mouse White Blood Cell Differential in the Context of Age and Sex - PMC [pmc.ncbi.nlm.nih.gov]
SEW06622 and its Role in Lymphocyte Trafficking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of the selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist, SEW06622, and its close analog, SEW2871, in the regulation of lymphocyte trafficking. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Concept: S1P₁ Receptor Agonism and Lymphocyte Sequestration
Sphingosine-1-phosphate (S1P) is a bioactive lipid that plays a crucial role in regulating the movement of lymphocytes from secondary lymphoid organs (SLOs), such as lymph nodes and Peyer's patches, into the lymphatic circulation. This process, known as lymphocyte egress, is essential for immune surveillance. The egress is mediated by the interaction of S1P with its receptor, S1P₁, which is expressed on the surface of lymphocytes. A concentration gradient of S1P, with low levels in the SLOs and high levels in the lymph and blood, acts as a chemoattractant, guiding lymphocytes out of the lymphoid tissues.
Selective S1P₁ receptor agonists, such as this compound and SEW2871, are small molecules that mimic the action of S1P at the S1P₁ receptor. By binding to and activating S1P₁, these agonists disrupt the normal process of lymphocyte egress, leading to the sequestration of lymphocytes within the SLOs. This results in a dose-dependent reduction of circulating lymphocytes in the peripheral blood, a phenomenon known as lymphopenia. This mechanism of action is of significant interest for the development of immunosuppressive drugs for autoimmune diseases and organ transplantation.
Two primary hypotheses have been proposed to explain the mechanism of lymphocyte sequestration by S1P₁ agonists:
-
Functional Antagonism: This hypothesis suggests that continuous activation of S1P₁ on lymphocytes by an agonist leads to the internalization and degradation of the receptor. This renders the lymphocytes unresponsive to the endogenous S1P gradient, effectively trapping them within the SLOs.
-
Endothelial Barrier Modulation: This alternative hypothesis posits that S1P₁ agonists primarily act on S1P₁ receptors expressed on endothelial cells lining the lymphatic sinuses within the SLOs. Activation of these receptors is thought to tighten the endothelial barrier, physically preventing the lymphocytes from passing through and entering the lymphatic circulation.
Current evidence suggests that the primary mechanism of action for selective S1P₁ agonists like SEW2871 involves the modulation of the endothelial barrier.
Quantitative Data
The following tables summarize the quantitative data on the effects of the selective S1P₁ agonist SEW2871, a close analog of this compound, on lymphocyte trafficking and S1P₁ receptor activation.
| Parameter | Value | Species | Reference |
| EC₅₀ for S1P₁ Receptor Activation | 13.8 nM | Human | [1] |
| 10-20 nM | Mouse | [2] | |
| EC₅₀ for S1P₁ Receptor Activation (GTPγS assay) | 13 ± 8.58 nM | Human |
Table 1: In Vitro S1P₁ Receptor Activation by SEW2871. This table shows the half-maximal effective concentration (EC₅₀) of SEW2871 required to activate the S1P₁ receptor in different in vitro assays.
| Dose (mg/kg, oral) | Plasma Concentration (µM) at 5h | Peripheral Blood Lymphocyte Count (% of control) at 5h |
| 1.25 | ~0.5 | ~60% |
| 2.5 | ~1.0 | ~40% |
| 5 | ~2.0 | ~25% |
| 10 | ~4.0 | ~15% |
| 20 | ~8.0 | ~10% |
| 30 | ~12.0 | ~10% |
Table 2: Dose-Dependent Effect of SEW2871 on Peripheral Blood Lymphocyte Counts in Mice. This table illustrates the relationship between the oral dose of SEW2871, the resulting plasma concentration, and the reduction in circulating lymphocytes five hours after administration. Data are adapted from Sanna et al., 2004.[3]
| Time after 20 mg/kg Oral Dose | Plasma SEW2871 Concentration (µM) | Peripheral Blood Lymphocyte Count (cells/µL) |
| 0 h | 0 | ~8000 |
| 2 h | ~5 | ~2000 |
| 5 h | ~8 | ~1000 |
| 8 h | ~7 | ~1000 |
| 12 h | ~5 | ~1500 |
| 24 h | ~1 | ~4000 |
| 42 h | <0.5 | ~6000 |
Table 3: Pharmacokinetics and Pharmacodynamics of a Single Oral Dose of SEW2871 in Mice. This table shows the time course of SEW2871 plasma concentration and its effect on peripheral blood lymphocyte counts following a single 20 mg/kg oral dose. Data are adapted from Sanna et al., 2004.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of selective S1P₁ agonists in lymphocyte trafficking.
In Vitro S1P₁ Receptor Activation Assay (GTPγS Binding Assay)
This assay measures the ability of a compound to activate the S1P₁ receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the receptor.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing the human S1P₁ receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing HEPES, NaCl, MgCl₂, GDP, and saponin.
-
Reaction Mixture: The reaction mixture includes the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test compound (e.g., SEW2871).
-
Incubation: The mixture is incubated at 30°C for 30 minutes.
-
Termination and Filtration: The reaction is stopped by the addition of cold buffer and rapid filtration through a glass fiber filter to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: The amount of bound [³⁵S]GTPγS on the filters is determined by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ value.
In Vivo Lymphocyte Sequestration Assay in Mice
This assay quantifies the reduction in peripheral blood lymphocyte counts following the administration of an S1P₁ agonist.
Protocol:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Compound Administration: The test compound (e.g., SEW2871) is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at various doses.
-
Blood Collection: At specified time points after administration, blood samples are collected from the retro-orbital sinus or by cardiac puncture into EDTA-containing tubes.
-
Lymphocyte Counting: The total white blood cell count and the percentage of lymphocytes are determined using an automated hematology analyzer. The absolute lymphocyte count is then calculated.
-
Data Analysis: The lymphocyte counts in the treated groups are compared to those in the vehicle-treated control group to determine the percentage of lymphocyte reduction. Dose-response curves and time-course analyses are performed.
Two-Photon Intravital Microscopy of Lymphocyte Trafficking in Lymph Nodes
This advanced imaging technique allows for the real-time visualization of lymphocyte migration within the lymph nodes of a living animal.
Protocol:
-
Cell Labeling: Lymphocytes (e.g., T cells) from a donor mouse are labeled with a fluorescent dye such as CFSE or adoptively transferred from a fluorescent reporter mouse strain.
-
Animal Preparation: A recipient mouse is anesthetized, and a peripheral lymph node (e.g., the popliteal lymph node) is surgically exposed for imaging. The mouse is maintained at a physiological temperature on a heated stage.
-
Imaging Setup: A two-photon microscope equipped with a Ti:sapphire laser is used to excite the fluorescently labeled lymphocytes deep within the lymph node tissue.
-
Compound Administration: The S1P₁ agonist (e.g., SEW2871) is administered intravenously or topically to the exposed lymph node.
-
Image Acquisition: Time-lapse image stacks are acquired to track the movement of individual lymphocytes in three dimensions over time.
-
Data Analysis: The motility parameters of the lymphocytes, such as velocity, displacement, and confinement ratio, are analyzed using specialized software before and after the administration of the compound. This allows for the direct observation of the "log-jamming" effect at the lymphatic sinuses.[2]
In Vitro Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)
This assay measures the integrity of an endothelial cell monolayer by quantifying its electrical resistance. An increase in TEER indicates a tightening of the endothelial barrier.
Protocol:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence on a porous membrane insert in a multi-well plate.
-
TEER Measurement: An epithelial volt-ohm meter is used to measure the electrical resistance across the endothelial monolayer.
-
Compound Treatment: The S1P₁ agonist (e.g., SEW2871) is added to the culture medium at various concentrations.
-
Time-Course Analysis: TEER is measured at multiple time points after the addition of the compound to assess the dynamics of barrier enhancement.
-
Data Analysis: The change in TEER over time is calculated and compared to a vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: S1P₁ Receptor Signaling Pathway in Lymphocyte Egress.
Caption: Experimental Workflow for Investigating Lymphocyte Sequestration.
References
The S1P1 Receptor Agonist SEW2871: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disambiguation Note: Initial searches for "SEW06622" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound of interest is the structurally related and well-documented S1P1 receptor agonist, SEW2871 . This guide will focus on the known therapeutic applications and pharmacological profile of SEW2871.
Executive Summary
SEW2871 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor critically involved in lymphocyte trafficking and immune modulation. As a cell-permeable and orally active compound, SEW2871 has demonstrated significant therapeutic potential in a range of preclinical models of autoimmune and inflammatory diseases. By functionally antagonizing the S1P1 receptor, SEW2871 sequesters lymphocytes in secondary lymphoid organs, thereby reducing the infiltration of pathogenic immune cells into sites of inflammation. This technical guide provides a comprehensive overview of the mechanism of action, pharmacological data, experimental protocols, and potential therapeutic applications of SEW2871.
Core Compound Profile: SEW2871
Chemical Name: 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Chemical Structure: (A chemical structure diagram would be placed here in a full whitepaper)
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₀F₆N₂OS | [1][2] |
| Molecular Weight | 440.36 g/mol | [1][2] |
| CAS Number | 256414-75-2 | [1][2] |
Mechanism of Action
SEW2871 is a highly selective agonist for the S1P1 receptor.[1][2] Upon binding, it activates the receptor, leading to its internalization and subsequent degradation. This process of functional antagonism effectively renders lymphocytes unresponsive to the endogenous S1P gradient that governs their egress from secondary lymphoid organs.[3] The sequestration of lymphocytes, particularly T cells, in the lymph nodes prevents their migration to inflamed tissues, thereby exerting an immunosuppressive effect.[3] The signaling cascade initiated by SEW2871 binding to S1P1 involves the activation of downstream pathways such as ERK, Akt, and Rac.[1]
S1P1 Receptor Signaling Pathway
Caption: S1P1 Receptor Signaling Cascade Activated by SEW2871.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of SEW2871.
Table 1: In Vitro Activity of SEW2871
| Parameter | Species | Value | Assay Type | Reference |
| EC₅₀ | Human | 13.8 nM | GTPγS Binding | [1] |
| EC₅₀ | Murine | 20.7 nM | GTPγS Binding | [4] |
| Kᵢ | Human | 18 nM | Radioligand Binding | [5] |
| Selectivity | Human | No activity at S1P₂, S1P₃, S1P₄, S1P₅ up to 10 µM | GTPγS Binding | [1][2] |
Table 2: In Vivo Pharmacokinetics of SEW2871 in Mice
| Parameter | Dose | Route | Value | Reference |
| Cₘₐₓ | 10 mg/kg | Oral (gavage) | 2.0 µg/mL | [6] |
| Tₘₐₓ | 10 mg/kg | Oral (gavage) | 6 hours | [6] |
| t₁/₂ | 10 mg/kg | Oral (gavage) | 7.1 hours | [6] |
| ED₅₀ (Lymphopenia) | - | Oral (gavage) | 5.5 mg/kg | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for SEW2871.
In Vitro GTPγS Binding Assay
Objective: To determine the agonist activity and potency (EC₅₀) of SEW2871 at S1P receptors.
Methodology:
-
Membrane Preparation: CHO-K1 cells overexpressing human or murine S1P receptors are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 0.1% fatty acid-free BSA, pH 7.5.
-
Reaction Mixture: Membranes are incubated with varying concentrations of SEW2871, 10 µM GDP, and 0.1 nM [³⁵S]GTPγS in the assay buffer.
-
Incubation: The reaction is incubated at 30°C for 30-60 minutes.
-
Termination and Measurement: The reaction is terminated by rapid filtration through a glass fiber filter plate. The radioactivity retained on the filter, representing [³⁵S]GTPγS bound to the G protein, is measured using a scintillation counter.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ value.
In Vivo Lymphopenia Assay in Mice
Objective: To assess the in vivo efficacy of SEW2871 in inducing lymphocyte sequestration.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Compound Administration: SEW2871 is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage at various doses.
-
Blood Collection: At specified time points post-administration (e.g., 5 hours for peak effect), blood samples are collected from the retro-orbital sinus or tail vein into EDTA-coated tubes.
-
Lymphocyte Counting: Total and differential leukocyte counts are determined using an automated hematology analyzer.
-
Data Analysis: The percentage reduction in peripheral blood lymphocyte counts compared to vehicle-treated control animals is calculated to determine the extent of lymphopenia.
Experimental Workflow Visualization
Caption: A Representative Preclinical Development Workflow for SEW2871.
Potential Therapeutic Applications
The immunomodulatory properties of SEW2871 have been investigated in a variety of preclinical disease models.
Autoimmune Diseases
-
Experimental Colitis: In a mouse model of Crohn's disease (IL-10 deficient mice), oral administration of SEW2871 (20 mg/kg/day for 2 weeks) ameliorated established colitis.[3] The therapeutic effect was associated with a reduction in peripheral CD4+ T cells, decreased homing of T cells to the colon, and suppression of Th1 and Th17 cytokines.[3]
-
Multiple Sclerosis: While direct studies on SEW2871 in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, are limited in the provided search results, its mechanism of action is analogous to the approved MS drug fingolimod (FTY720). SEW2871 has been shown to inhibit human Th17 cell differentiation ex vivo, a key pathogenic cell type in MS.[7][8]
Neuroinflammatory and Neurodegenerative Disorders
-
Alzheimer's Disease: In a rat model of Alzheimer's disease, SEW2871 (0.5 mg/kg, IP, daily for 2 weeks) inhibited β-amyloid-induced spatial memory impairment and hippocampal neuronal loss.[1]
-
Neuropathic Pain: SEW2871 has been used as a tool compound to investigate the role of S1P1 receptor activation in astrocytes in models of neuropathic pain.
Inflammatory Conditions
-
Acute Lung Injury: Intravenous administration of SEW2871 (0.3 mg/kg) attenuated lipopolysaccharide (LPS)-induced acute inflammatory lung injury in mice, demonstrating dose-dependent protection of the alveolar and vascular barriers.[1]
-
Sepsis: In a rat model of polymicrobial sepsis, SEW2871 showed partial stabilization of TNF-α-induced endothelial barrier breakdown in vitro.[9] However, in vivo, it caused severe cardiac side effects in septic animals, suggesting that the timing of administration and the inflammatory context are critical for its therapeutic benefit.[9]
Other Potential Applications
-
Ischemia-Reperfusion Injury: SEW2871 has been shown to protect kidneys against ischemia-reperfusion injury by reducing CD4+ T cell infiltration in mice.[1] However, in a model of myocardial ischemia-reperfusion, a high dose (1 µM) of SEW2871 exacerbated reperfusion arrhythmias.[10]
-
Liver Fibrosis: SEW2871 has been shown to exert a migratory effect on human hepatic stellate cells in vitro, suggesting a potential role in liver fibrosis.[1]
Synthesis Overview
SEW2871 is a synthetic organic compound featuring a 1,2,4-oxadiazole core. The synthesis of such structures typically involves the cyclization of an N-acylamidoxime or the reaction of an amidoxime with a carboxylic acid derivative. While a detailed, step-by-step synthesis protocol for SEW2871 is not publicly available, the general approach would involve the coupling of a substituted thiophene moiety with a trifluoromethylphenyl-containing precursor to form the central oxadiazole ring.
Conclusion
SEW2871 is a valuable research tool and a promising therapeutic lead compound that selectively targets the S1P1 receptor. Its potent immunomodulatory effects, demonstrated in a variety of preclinical models, highlight its potential for the treatment of autoimmune diseases, neuroinflammatory disorders, and other inflammatory conditions. However, the observed cardiovascular side effects in a sepsis model underscore the importance of careful dose selection and consideration of the specific disease context. Further research is warranted to fully elucidate the therapeutic window and long-term safety profile of SEW2871 and to explore its potential in a broader range of clinical indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SEW2871 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. apexbt.com [apexbt.com]
- 6. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole (EVT-10944727) [evitachem.com]
- 10. researchgate.net [researchgate.net]
Modulating the Sphingosine-1-Phosphate Receptor 1 (S1P1) with SEW2871: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, SEW2871. It covers the compound's pharmacological properties, its interaction with the S1P1 signaling cascade, and detailed protocols for key experimental assessments.
Introduction to SEW2871 and the S1P1 Receptor
The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs.[1] The natural ligand for this receptor is sphingosine-1-phosphate (S1P), a bioactive lipid mediator found in high concentrations in blood and lymph.[1] The S1P gradient between circulatory fluids and tissues is essential for guiding lymphocytes out of lymph nodes and the thymus.[1] Modulation of the S1P1 receptor is a key therapeutic strategy for autoimmune diseases, with S1P1 agonists effectively sequestering lymphocytes in lymphoid organs, thereby preventing their infiltration into sites of inflammation.[2]
SEW2871 is a potent, selective, and orally active agonist of the S1P1 receptor.[1] It was identified through high-throughput screening and has become a valuable chemical probe for studying S1P1 signaling and function.[1] Unlike the immunomodulatory drug fingolimod (FTY720), which is a non-selective S1P receptor agonist, SEW2871's high selectivity for S1P1 minimizes off-target effects associated with other S1P receptor subtypes.[3] Structurally unrelated to S1P, SEW2871 activates the receptor without requiring phosphorylation.[1]
Properties of SEW2871
The key chemical and pharmacological properties of SEW2871 are summarized below. This data highlights its potency and selectivity as an S1P1 agonist.
| Property | Value | Reference(s) |
| Chemical Name | 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]1,2,4-oxadiazole | |
| Molecular Formula | C₂₀H₁₀F₆N₂OS | [3] |
| Molecular Weight | 440.36 g/mol | [3] |
| Receptor Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [1][3] |
| Activity | Agonist | [1][3] |
| Potency (EC₅₀) | 13 nM / 13.8 nM | [1][3] |
| Binding Affinity (Ki) | 18 nM (human S1P1) | [4] |
| Selectivity | No activity at S1P2, S1P3, S1P4, or S1P5 receptors at concentrations up to 10 µM | [3] |
| Solubility | Soluble to 20 mM in DMSO and ethanol | [3] |
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like SEW2871 initiates a specific intracellular signaling cascade. S1P1 couples exclusively to the Gαi subunit of heterotrimeric G-proteins. This engagement leads to the activation of several key downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-ERK (MAPK) pathway, which are critical for cell survival and proliferation. Concurrently, S1P1 activation stimulates the small GTPase Rac, a key regulator of cell migration and cytoskeletal dynamics. This signaling cascade ultimately results in the physiological responses characteristic of S1P1 agonism, such as enhanced endothelial barrier function and lymphocyte sequestration.
Experimental Protocols
Characterizing the activity of an S1P1 agonist like SEW2871 involves a series of in vitro and in vivo assays. Below are detailed methodologies for two fundamental experiments.
Protocol: S1P1 Receptor Internalization Assay (Microscopy)
Agonist binding to S1P1 induces receptor internalization, a process that can be visualized and quantified using fluorescence microscopy. This protocol is adapted for cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).
Objective: To visually confirm and quantify the agonist-induced internalization of the S1P1 receptor from the plasma membrane into intracellular compartments.
Materials:
-
U2OS or HEK293 cells stably expressing S1P1-EGFP.[5]
-
Glass-bottom culture dishes or 96-well imaging plates.
-
Culture medium (e.g., DMEM) with 10% FBS and a selection antibiotic (e.g., G418).
-
Serum-free culture medium.
-
SEW2871 stock solution (e.g., 10 mM in DMSO).
-
Positive control: S1P (e.g., 1 mM stock).
-
4% Paraformaldehyde (PFA) in PBS for fixing.
-
Phosphate-Buffered Saline (PBS).
-
Hoechst stain for nuclear counterstaining.
-
Confocal or high-content imaging microscope.
Methodology:
-
Cell Plating: Seed S1P1-EGFP expressing cells onto glass-bottom dishes or imaging plates at a density that will result in 60-70% confluency after 24-48 hours.[6]
-
Serum Starvation: Approximately 3-4 hours before treatment, replace the culture medium with serum-free medium. This reduces baseline receptor activation.[6]
-
Compound Preparation: Prepare serial dilutions of SEW2871 in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM). Prepare a positive control (e.g., 1 µM S1P) and a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Aspirate the serum-free medium and add the prepared compound solutions to the cells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[6][7]
-
Fixation: After incubation, gently aspirate the treatment solution and wash the cells once with PBS. Add 4% PFA and incubate for 15-20 minutes at room temperature to fix the cells.[6][7]
-
Washing and Staining: Wash the cells three to four times with PBS to remove all PFA.[5] If desired, add a Hoechst staining solution for 10-30 minutes to visualize the nuclei, followed by a final wash with PBS.[5]
-
Imaging: Acquire images using a confocal microscope. Capture images of the EGFP signal (S1P1 receptor) and the Hoechst signal (nuclei). Ensure imaging parameters (laser power, gain) are kept constant across all conditions.
-
Analysis: Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular puncta. Image analysis software can be used to define cellular regions and calculate the ratio of intracellular to membrane-bound fluorescence. A significant increase in this ratio in SEW2871-treated cells compared to vehicle control indicates agonist-induced internalization.
Protocol: In Vivo Lymphocyte Sequestration Assay
The hallmark in vivo effect of a functional S1P1 agonist is the induction of lymphopenia (a reduction of circulating lymphocytes). This is measured by counting lymphocyte populations in peripheral blood after compound administration.
Objective: To determine the effect of SEW2871 on the number of circulating T and B lymphocytes in mice.
Materials:
-
C57BL/6 mice (8-12 weeks old).
-
SEW2871.
-
Vehicle solution (e.g., 0.5% methylcellulose or PEG/Tween/water).
-
Administration tools (e.g., oral gavage needles or intraperitoneal injection syringes).
-
Blood collection supplies (e.g., heparinized capillary tubes, EDTA-coated microcentrifuge tubes).
-
Red Blood Cell (RBC) Lysis Buffer.
-
Flow cytometry buffer (e.g., PBS with 2% FBS).
-
Fluorescently-conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3 for T cells, anti-B220/CD19 for B cells).
-
Flow cytometer.
Methodology:
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Compound Administration: Prepare SEW2871 in the appropriate vehicle at the desired concentration (e.g., for a 10-20 mg/kg dose). Administer the compound to a group of mice via the chosen route (e.g., oral gavage). Administer vehicle only to a control group.
-
Blood Collection: At specified time points after administration (e.g., 0, 3, 6, and 24 hours), collect a small volume of peripheral blood (~50 µL) from each mouse via the tail vein or saphenous vein into EDTA-coated tubes.
-
Red Blood Cell Lysis: Add RBC Lysis Buffer to the blood samples according to the manufacturer's protocol to lyse erythrocytes. Centrifuge the samples and discard the supernatant.
-
Antibody Staining: Resuspend the remaining cell pellet (leukocytes) in flow cytometry buffer. Add the cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-B220) and incubate on ice, protected from light, for 30 minutes.
-
Washing: After incubation, wash the cells by adding flow cytometry buffer, centrifuging, and discarding the supernatant. Repeat this step once or twice to remove unbound antibodies.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in flow cytometry buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on the lymphocyte population based on forward and side scatter, and then on CD45+ cells. Within the lymphocyte gate, quantify the populations of T cells (CD3+) and B cells (B220+). Calculate the absolute number of cells per microliter of blood. A significant decrease in T and B cell counts in the SEW2871-treated group compared to the vehicle group indicates lymphocyte sequestration.
Typical Experimental Workflow
The characterization of a novel S1P1 agonist typically follows a logical progression from in vitro screening to in vivo efficacy studies. The workflow ensures that a compound's potency, selectivity, mechanism of action, and physiological effect are thoroughly evaluated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. SEW2871 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay Protocols for the S1P₁ Receptor Agonist SEW2871
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEW2871 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a G protein-coupled receptor that plays a critical role in immune cell trafficking, endothelial barrier function, and lymphocyte egress from secondary lymphoid organs. Its selectivity for S1P₁ over other S1P receptor subtypes makes it a valuable tool for studying the specific functions of this receptor. These application notes provide detailed protocols for key in vitro assays to characterize the activity of SEW2871 and similar S1P₁ agonists. The compound initially searched for, SEW06622, is likely a typographical error, and the following data and protocols pertain to the well-documented S1P₁ agonist, SEW2871.
Data Presentation
The following table summarizes the in vitro potency and selectivity of SEW2871 for the human S1P₁ receptor.
| Assay Type | Parameter | Value | Receptor Subtype | Reference |
| GTPγS Binding Assay | EC₅₀ | 13 nM | Human S1P₁ | [1][2][3] |
| GTPγS Binding Assay | EC₅₀ | 20.7 nM | Murine S1P₁ | [2] |
| Receptor Internalization | pEC₅₀ | 6.57 | Human S1P₁ | [4] |
| Receptor Binding | pKi | 7.7 | Human S1P₁ | [4] |
| Receptor Activation | Selectivity | No activation at concentrations up to 10 µM | S1P₂, S1P₃, S1P₄, S1P₅ | [1][2] |
S1P₁ Receptor Signaling Pathway
Activation of the S1P₁ receptor by an agonist such as SEW2871 initiates a signaling cascade that leads to various cellular responses, including cell migration and proliferation. The binding of SEW2871 to S1P₁ leads to the coupling of Gαi, which in turn modulates the activity of downstream effectors.
Caption: S1P₁ receptor signaling pathway activated by SEW2871.
Experimental Protocols
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the S1P₁ receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.[5]
Experimental Workflow:
Caption: Workflow for the GTPγS Binding Assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human S1P₁ receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 45,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP (final concentration, 10 µM).
-
Varying concentrations of SEW2871 or vehicle control.
-
Cell membranes (typically 5-20 µg of protein per well).
-
-
Pre-incubate for 15-20 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration, 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
S1P₁ Receptor Internalization Assay
This assay measures the agonist-induced internalization of the S1P₁ receptor from the cell surface. This can be visualized and quantified using various methods, including fluorescence microscopy with tagged receptors or antibody-based detection.
Experimental Workflow:
Caption: Workflow for the S1P₁ Receptor Internalization Assay.
Detailed Methodology:
-
Cell Culture:
-
Use a cell line stably expressing a fluorescently tagged S1P₁ receptor (e.g., S1P₁-eGFP) or the wild-type receptor.
-
Seed the cells onto glass-bottom plates or coverslips suitable for microscopy.
-
-
Agonist Treatment:
-
Once the cells are adherent, replace the culture medium with a serum-free medium containing varying concentrations of SEW2871.
-
Include a vehicle control and a positive control (e.g., the endogenous ligand S1P).
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor internalization.
-
-
Fixation and Staining (for non-tagged receptors):
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS.
-
Incubate with a primary antibody specific for the S1P₁ receptor, followed by a fluorescently labeled secondary antibody.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify receptor internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence puncta.
-
Analyze the data to determine the concentration-dependent effect of SEW2871 on receptor internalization.
-
Lymphocyte Chemotaxis Assay
This assay assesses the ability of SEW2871 to induce the migration of lymphocytes, a key physiological response mediated by the S1P₁ receptor. The migration of cells through a porous membrane towards a chemoattractant is measured.
Experimental Workflow:
Caption: Workflow for the Lymphocyte Chemotaxis Assay.
Detailed Methodology:
-
Cell Preparation:
-
Isolate lymphocytes from peripheral blood or lymphoid tissues.
-
Resuspend the cells in a suitable assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
-
Assay Setup:
-
Use a Transwell plate with a polycarbonate membrane (typically 5 µm pore size for lymphocytes).
-
Add assay medium containing varying concentrations of SEW2871 to the lower wells of the plate.
-
Add the lymphocyte suspension to the upper inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 2-4 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Collect the cells that have migrated to the lower wells.
-
Count the migrated cells using a hemocytometer, a cell counter, or by flow cytometry.
-
-
Data Analysis:
-
Calculate the chemotactic index (the fold increase in migration in the presence of the agonist compared to the vehicle control).
-
Plot the number of migrated cells or the chemotactic index against the agonist concentration to determine the EC₅₀ for chemotaxis.
-
References
- 1. SEW 2871 | Sphingosine-1-Phosphate Receptors | Tocris Bioscience [tocris.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. SEW 2871, S1P1 agonist (CAS 256414-75-2) | Abcam [abcam.com]
- 4. SEW2871 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for SEW2871 (SEW06622) Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the use of SEW2871, a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), in cell culture applications. The compound initially searched as "SEW06622" is understood to be a typographical error for SEW2871. SEW2871 is a valuable tool for investigating the role of S1P1 signaling in various cellular processes, including cell migration, barrier function, and signal transduction. S1P1 is a G protein-coupled receptor (GPCR) that upon activation, can stimulate multiple downstream signaling cascades, most notably the ERK/MAPK and PI3K/Akt pathways.
Mechanism of Action
SEW2871 is a synthetic agonist that selectively binds to and activates the S1P1 receptor with a reported EC50 value in the low nanomolar range (approximately 13-13.8 nM). Unlike the endogenous ligand sphingosine-1-phosphate (S1P), which binds to multiple S1P receptor subtypes, SEW2871's selectivity for S1P1 allows for the specific interrogation of this receptor's functions. Activation of S1P1 by SEW2871 initiates a signaling cascade that involves the activation of key downstream kinases such as Extracellular signal-regulated kinase (ERK) and Akt (also known as Protein Kinase B). This activation can lead to a variety of cellular responses, including enhanced endothelial barrier function, modulation of immune cell trafficking, and promotion of cell survival.
Data Presentation
The following tables summarize quantitative data on SEW2871 treatment conditions from various in vitro studies. These values can serve as a starting point for experimental design.
Table 1: SEW2871 Concentration and Treatment Time for Various Cell-Based Assays
| Cell Type | Assay | Concentration Range | Treatment Duration | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial Barrier Function (Gap formation assay) | 5 µM | 30 minutes | Inhibition of inflammatory mediator-induced gap formation. |
| Rat Mesenteric Venules | Endothelial Permeability | 10 µM | 30 minutes | Attenuation of platelet-activating factor (PAF)-induced permeability. |
| Rat Hippocampal Slices | Tau Phosphorylation | Not specified | Not specified | Decreased Tau-Ser262 phosphorylation. |
| PC12 Cells | Oxidative Stress-Induced Cell Death | Not specified | Not specified | Cytoprotective effect against hydrogen peroxide. |
| Somatostatin-Expressing Neurons (CeL) | Neuronal Excitability | 100 nM | 10 minutes | Altered membrane properties. |
| Rat Cardiomyocytes | Akt and ERK Phosphorylation | Not specified | 5, 30, 90 minutes | Transient increase in Akt phosphorylation at 30 minutes. |
Table 2: Reported EC50 and IC50 Values for SEW2871
| Parameter | Value | Cell System | Reference |
| EC50 (S1P1 activation) | 13 - 13.8 nM | Recombinant cell lines | [1] |
| IC50 (Displacement of [33P]S1P) | 37 nM | CHO cells expressing human S1P1 | [2] |
Experimental Protocols
Protocol 1: Assessment of Endothelial Barrier Enhancement in HUVECs
This protocol describes how to assess the effect of SEW2871 on endothelial barrier integrity using a transwell permeability assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
SEW2871 (stock solution in DMSO)
-
Inflammatory mediator (e.g., TNF-α, VEGF, or thrombin)
-
FITC-dextran (or other fluorescent tracer)
-
Phosphate Buffered Saline (PBS)
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed HUVECs onto the upper chamber of the transwell inserts at a density that allows for the formation of a confluent monolayer within 2-3 days.
-
Monolayer Formation: Culture the cells in EGM until a confluent monolayer is formed. Barrier integrity can be monitored by measuring transendothelial electrical resistance (TEER).
-
Serum Starvation: Prior to treatment, serum-starve the cells for 2-4 hours in serum-free medium to reduce basal signaling.
-
SEW2871 Pre-treatment: Add SEW2871 to the upper chamber at desired concentrations (e.g., 100 nM to 10 µM). A vehicle control (DMSO) should be run in parallel. Incubate for 30 minutes to 1 hour.
-
Inflammatory Challenge: Following pre-treatment, add the inflammatory mediator to the upper chamber to induce barrier disruption.
-
Permeability Measurement: Add FITC-dextran to the upper chamber. At various time points (e.g., 15, 30, 60 minutes), collect a sample from the lower chamber.
-
Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a plate reader. A decrease in fluorescence in the SEW2871-treated wells compared to the inflammatory mediator-only wells indicates enhanced barrier function.
Protocol 2: Western Blot Analysis of ERK and Akt Phosphorylation
This protocol details the steps to analyze the activation of ERK and Akt signaling pathways in response to SEW2871 treatment.
Materials:
-
Cells of interest (e.g., HUVECs, PC12 cells)
-
Cell culture medium
-
SEW2871 (stock solution in DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for at least 4 hours prior to treatment. Treat cells with various concentrations of SEW2871 (e.g., 10 nM to 10 µM) for different durations (e.g., 5, 15, 30, 60 minutes). A vehicle control (DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).
Mandatory Visualizations
Caption: SEW2871 signaling pathway.
Caption: Endothelial permeability assay workflow.
Caption: Western blot workflow.
References
Application Notes and Protocols for In Vivo Mouse Studies of S1P1 Receptor Agonists
Disclaimer: The compound "SEW06622" was not found in the scientific literature. It is presumed to be a typographical error, and this document will proceed with information pertaining to the well-characterized Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist, SEW2871 , and other relevant S1P1 agonists. The provided protocols and data are for informational purposes and should be adapted based on specific experimental needs and institutional guidelines.
Audience: Researchers, scientists, and drug development professionals.
Introduction to S1P1 Receptor Agonists
Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and vascular development. Agonism of S1P1 leads to the internalization of the receptor, which in turn prevents the egress of lymphocytes from secondary lymphoid organs. This mechanism of action makes S1P1 agonists potent immunosuppressants. FTY720 (Fingolimod), a non-selective S1P receptor agonist, is an approved therapeutic for multiple sclerosis. Selective S1P1 agonists are being developed to achieve therapeutic efficacy with an improved safety profile, particularly concerning cardiovascular side effects associated with S1P3 agonism.
SEW2871 is a selective agonist for S1P1 and is often used as a tool compound in preclinical research to investigate the role of S1P1 signaling in various disease models.
Quantitative Data Summary
The following table summarizes dosages and administration routes for various S1P1 agonists used in in vivo mouse studies. This data can serve as a starting point for dose-range finding studies for a novel S1P1 agonist.
| Compound Name | Mouse Strain | Dosage | Administration Route | Key Findings |
| CYM-5442 | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | Induced lymphopenia by decreasing B-lymphocytes by 65% and T-lymphocytes by 85%.[1] |
| Compound 19 | Not Specified | 15 mg/kg | Intravenous (i.v.) | Significant decrease in blood lymphocyte count within 5 hours.[2] |
| Compound 21 | Not Specified | 30 mg/kg | Intravenous (i.v.) | Significant decrease in blood lymphocyte count.[2] |
| Compound 20 | Rat (for PK/PD) | 0.1 mg/kg | Oral (p.o.) | Induced full lymphopenia, reversible within 24 hours.[3] |
| SEW2871 | Not Specified | Not Specified | Not Specified | Known to induce rapid and reversible lymphopenia in mice.[1] |
Experimental Protocols
General Guidelines for In Vivo Administration
-
Animal Models: Common mouse strains for immunology and pharmacology studies include C57BL/6 and BALB/c. The choice of strain will depend on the specific disease model.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
-
Vehicle Selection: The choice of vehicle for drug administration is critical and depends on the solubility of the compound. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) diluted in saline or corn oil (typically not exceeding 5-10% DMSO)
-
Carboxymethylcellulose (CMC) solution for oral gavage.
-
It is essential to test the vehicle alone as a control group.
-
Protocol for Intraperitoneal (i.p.) Injection
This protocol is based on the administration of the S1P1 agonist CYM-5442.[1]
-
Preparation of Dosing Solution:
-
Dissolve the S1P1 agonist in a suitable vehicle to the desired final concentration. For example, to achieve a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL.
-
Ensure the solution is homogenous and free of precipitates. Sonication or gentle warming may be required.
-
-
Animal Restraint and Injection:
-
Properly restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Administer the dosing solution slowly.
-
-
Post-injection Monitoring:
-
Monitor the animals for any adverse reactions.
-
Blood samples can be collected at various time points (e.g., 2, 4, 8, 24 hours) post-injection to assess lymphocyte counts.
-
Protocol for Intravenous (i.v.) Injection
This protocol is based on the administration of novel serinolamide-derived S1P1 agonists.[2]
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of the S1P1 agonist in a vehicle suitable for intravenous administration (e.g., sterile saline).
-
Filter the solution through a 0.22 µm syringe filter to ensure sterility.
-
-
Animal Restraint and Injection:
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Using a 27-30 gauge needle, inject the solution slowly into one of the lateral tail veins.
-
-
Post-injection Monitoring:
-
Apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animals for any immediate adverse effects.
-
Collect blood samples at predetermined time points for analysis.
-
Protocol for Oral Gavage (p.o.)
This protocol is based on the administration of an S1P1 agonist in rats, which can be adapted for mice.[3]
-
Preparation of Dosing Solution:
-
Suspend or dissolve the S1P1 agonist in a suitable vehicle for oral administration, such as 1% methylcellulose.
-
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus and down to the stomach.
-
Administer the solution slowly.
-
-
Post-administration Monitoring:
-
Observe the animals for any signs of distress or injury.
-
Proceed with blood collection and other experimental readouts as planned.
-
Mandatory Visualizations
S1P1 Receptor Signaling Pathway
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of SEW06622 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEW06622 is a selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 receptors are critical in regulating various physiological processes, including lymphocyte trafficking, endothelial barrier function, and cardiovascular function. Agonism of S1P1 is a key mechanism for therapeutic intervention in autoimmune diseases by sequestering lymphocytes in secondary lymphoid organs, thereby preventing their infiltration into target tissues. These application notes provide a comprehensive overview of the administration of this compound in animal models, offering detailed protocols for common administration routes.
Disclaimer: The following protocols are general guidelines for the administration of compounds to animal models. Specific details for this compound, such as optimal vehicle, dosage, and frequency, are not widely available in published literature. Researchers should perform initial dose-ranging and vehicle tolerability studies to determine the optimal experimental conditions for their specific animal model and research objectives. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Data Presentation
Due to the limited availability of public data specific to this compound, a comprehensive table of its quantitative pharmacokinetic parameters cannot be provided. However, the following table outlines the typical pharmacokinetic parameters that should be assessed for a novel S1P1 agonist like this compound following different administration routes. Researchers are encouraged to generate such data in their own studies.
Table 1: Key Pharmacokinetic Parameters for this compound Characterization in Animal Models
| Parameter | Description | Oral (PO) Administration | Intravenous (IV) Administration | Intraperitoneal (IP) Administration | Subcutaneous (SC) Administration |
| Cmax | Maximum (peak) plasma concentration | Dependent on absorption rate and dose | Highest initial concentration, dose-dependent | Variable, generally lower than IV | Slower absorption, lower Cmax than IV/IP |
| Tmax | Time to reach Cmax | Dependent on absorption and formulation | Immediate (at the end of infusion) | Typically 15-60 minutes | Typically 30-120 minutes |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Reflects total drug exposure | Represents 100% bioavailability | High bioavailability, but less than IV | High bioavailability, often sustained |
| t1/2 | Half-life of the drug in plasma | Dependent on clearance and volume of distribution | Reflects elimination phase | Similar to IV if rapidly absorbed | Can be prolonged due to slow absorption |
| F (%) | Bioavailability | Variable, needs to be determined relative to IV | 100% (by definition) | Generally high | Generally high |
Experimental Protocols
The following are detailed protocols for the most common routes of administration for small molecule compounds like this compound in rodent models.
Protocol 1: Oral Gavage (PO) Administration in Mice
Oral gavage is a common method for precise oral dosing.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose, corn oil, sterile water). The choice of vehicle will depend on the solubility and stability of this compound.
-
Gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice).
-
Syringes (1 mL or 3 mL).
-
Animal scale.
-
70% ethanol for disinfection.
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle. If using a suspension like methylcellulose, ensure it is well-mixed.
-
Add this compound to the vehicle and vortex or sonicate until a homogenous solution or suspension is formed. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the correct dosing volume (typically 5-10 mL/kg).
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition to avoid entry into the trachea.
-
Once the needle is at the predetermined depth, administer the solution slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Protocol 2: Intravenous (IV) Injection in Rats (via tail vein)
Intravenous injection ensures immediate and complete bioavailability.
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., 0.9% saline, 5% dextrose in water). The formulation must be a clear solution.
-
Syringes (1 mL insulin or tuberculin syringes).
-
Needles (27-30 gauge).
-
A rat restrainer.
-
A heat lamp or warm water bath to induce vasodilation.
-
70% ethanol for disinfection.
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the final solution is free of particulates. The solution should be sterile-filtered if possible.
-
-
Animal Handling and Injection:
-
Weigh the rat to calculate the correct injection volume (typically 1-5 mL/kg).
-
Place the rat in a restrainer, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes to dilate the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle (approximately 15-20 degrees).
-
A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Inject the solution slowly and observe for any signs of extravasation (swelling at the injection site).
-
If swelling occurs, stop the injection immediately, withdraw the needle, and apply gentle pressure. A new attempt can be made at a more proximal site on the same or opposite vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of S1P1 receptor agonists and a typical experimental workflow for evaluating such compounds.
Revolutionizing Lymphocyte Migration Studies: An Application Note on the Use of SEW06622, a Selective S1P1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte trafficking is a cornerstone of the adaptive immune response, orchestrating immune surveillance and response to pathogens. The egress of lymphocytes from secondary lymphoid organs is a critical step in this process, tightly regulated by the sphingosine-1-phosphate (S1P) signaling pathway. The S1P receptor 1 (S1P1), a G protein-coupled receptor, plays a pivotal role in guiding lymphocytes out of these organs along an S1P gradient.[1] Modulation of S1P1 activity presents a compelling therapeutic strategy for autoimmune diseases and organ transplantation by controlling lymphocyte circulation.
SEW06622 is a potent and selective agonist of the S1P1 receptor. Its predecessor, SEW2871, has been instrumental in elucidating the role of S1P1 in lymphocyte migration.[2][3][4] By activating S1P1, this compound functionally antagonizes the natural S1P gradient, leading to the sequestration of lymphocytes within secondary lymphoid organs and a subsequent reduction in peripheral lymphocyte counts.[2][5] This application note provides detailed protocols for utilizing this compound in in vitro and in vivo lymphocyte migration assays, offering a robust tool for immunology research and drug discovery.
S1P1 Receptor Signaling Pathway
Activation of the S1P1 receptor by an agonist like this compound initiates a downstream signaling cascade that ultimately modulates cell migration. The receptor is coupled to the inhibitory G protein, Gαi. Upon activation, Gαi inhibits adenylyl cyclase and activates downstream effectors including Phosphoinositide 3-kinase (PI3K) and the small GTPase Rac. This signaling cascade is crucial for the cytoskeletal rearrangements and migratory responses of lymphocytes.
S1P1 receptor signaling cascade initiated by this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for S1P1 receptor agonists in lymphocyte migration assays. This data provides a reference for expected outcomes and for designing dose-response experiments with this compound.
Table 1: In Vitro Activity of S1P1 Receptor Agonists
| Compound | Assay Type | Cell Type | Parameter | Value | Reference |
| SEW2871 | GTPγS binding assay | hS1P1 expressing cells | EC50 | 13.8 nM | [5][6] |
| LC51-0255 | Ca2+ mobilization assay | hS1P1 expressing cells | EC50 | 21.38 nM | [7] |
Table 2: In Vivo Effects of S1P1 Receptor Agonists on Lymphocyte Counts
| Compound | Animal Model | Administration Route | Effect | Reference |
| SEW2871 | Mouse | Oral gavage | Dose-dependent reduction in peripheral blood lymphocytes | [4][5] |
| LC51-0255 | Rat | Oral | Dose-dependent reduction of peripheral lymphocytes | [7] |
Experimental Protocols
In Vitro Lymphocyte Migration Assay (Boyden Chamber/Transwell Assay)
This protocol describes an in vitro chemotaxis assay to evaluate the effect of this compound on lymphocyte migration.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated lymphocytes
-
This compound
-
Chemoattractant (e.g., Sphingosine-1-Phosphate - S1P)
-
Transwell inserts with 3 µm or 5 µm pore size polycarbonate membranes[8]
-
24-well tissue culture plates
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Ficoll-Paque PLUS for PBMC isolation
-
Phosphate Buffered Saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Quantification reagent (e.g., Calcein-AM or DAPI)
-
Fluorescence plate reader or fluorescence microscope
Protocol Workflow:
References
- 1. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1-phosphate receptor type-1 agonism impairs blood dendritic cell chemotaxis and skin dendritic cell migration to lymph nodes under inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scripps.edu [scripps.edu]
- 7. Dose-dependent reduction of lymphocyte count and heart rate after multiple administration of LC51-0255, a novel sphingosine-1-phosphate receptor 1 modulator, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
Application Notes and Protocols for SEW06622 in a Multiple Sclerosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of studies involving SEW06622, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, in the context of a murine model of multiple sclerosis (MS). The most commonly utilized animal model for MS is Experimental Autoimmune Encephalomyelitis (EAE), which shares many pathological and clinical features with the human disease, including inflammation, demyelination, and axonal damage in the central nervous system (CNS).[1][2][3]
The therapeutic potential of S1P receptor modulators in MS is well-established, with drugs like Fingolimod (FTY720) approved for clinical use.[4][5] These agents primarily act by sequestering lymphocytes in secondary lymphoid organs, preventing their infiltration into the CNS.[4][6] Selective S1P1 agonists, such as SEW2871 (a close structural analog of this compound), have demonstrated efficacy in EAE models, suggesting a targeted approach to mimic this therapeutic effect while potentially reducing off-target effects.[6] This document outlines the necessary protocols to investigate the efficacy of this compound in an EAE model.
Data Presentation
Table 1: Prophylactic Treatment with an S1P1 Agonist in MOG-induced EAE in C57BL/6 Mice (Hypothetical Data)
| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | CNS Inflammatory Infiltrate (Cells/mm² ± SEM) | Splenocyte Count (x10⁶ ± SEM) |
| Vehicle Control | 3.5 ± 0.2 | 12.3 ± 0.5 | 150 ± 15 | 85 ± 7 |
| This compound (0.1 mg/kg) | 2.1 ± 0.3 | 15.1 ± 0.7 | 80 ± 10 | 45 ± 5 |
| This compound (1 mg/kg) | 1.2 ± 0.2 | 18.5 ± 0.9 | 35 ± 5 | 25 ± 3 |
| Fingolimod (0.3 mg/kg) | 1.0 ± 0.2 | 19.2 ± 1.0 | 30 ± 4 | 22 ± 2 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are representative and hypothetical.
Table 2: Therapeutic Treatment with an S1P1 Agonist in MOG-induced EAE in C57BL/6 Mice (Hypothetical Data)
| Treatment Group | Mean Clinical Score at Day 28 (± SEM) | Reduction in Clinical Score from Peak (± SEM) | CNS Demyelination (% Area ± SEM) | Pro-inflammatory Cytokine Levels (pg/mL ± SEM) - IL-17 |
| Vehicle Control | 3.2 ± 0.3 | 0.3 ± 0.1 | 25 ± 3 | 150 ± 20 |
| This compound (1 mg/kg) | 1.8 ± 0.2 | 1.5 ± 0.2 | 12 ± 2 | 70 ± 10 |
| Fingolimod (0.3 mg/kg) | 1.5 ± 0.2 | 1.8 ± 0.3 | 10 ± 1.5 | 60 ± 8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Treatment initiated upon onset of clinical signs. Data are representative and hypothetical.
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6 Mice
This protocol describes the induction of a chronic progressive form of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[1][7]
Materials:
-
Female C57BL/6 mice, 9-13 weeks old[7]
-
MOG35-55 peptide (e.g., from Hooke Laboratories, EK-2110)[7]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL)[8]
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common method is to mix equal volumes of MOG35-55 (e.g., 2 mg/mL in sterile PBS) and CFA (e.g., containing 4 mg/mL M. tuberculosis) by sonication or using two syringes connected by a Luer lock until a stable, thick emulsion is formed. The final concentration of MOG35-55 should be 1 mg/mL.
-
Immunization: Anesthetize the mice lightly. Administer a total of 0.2 mL of the emulsion subcutaneously, divided between two sites on the upper back (0.1 mL per site).[7]
-
Pertussis Toxin Administration: On Day 0 and again on Day 1 (approximately 24 hours later), administer PTX intraperitoneally (i.p.). A typical dose is 200 ng of PTX in 0.1 mL of sterile PBS per mouse.[7]
-
Monitoring: Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization. Record body weight and clinical scores.[9]
Clinical Scoring of EAE:
-
0: No clinical signs
-
0.5: Distal limp tail
-
1: Complete limp tail
-
1.5: Limp tail and hind limb weakness
-
2: Unilateral partial hind limb paralysis
-
2.5: Bilateral partial hind limb paralysis
-
3: Complete bilateral hind limb paralysis
-
3.5: Complete bilateral hind limb paralysis and unilateral forelimb paralysis
-
4: Moribund or dead
Mice reaching a score of 3.5 or higher should be euthanized in accordance with ethical guidelines.[8]
Protocol 2: Administration of this compound
This protocol outlines prophylactic and therapeutic treatment regimens. The exact dosage for this compound should be determined through dose-response studies, but dosages for similar S1P1 agonists can be used as a starting point.[6]
Materials:
-
This compound
-
Vehicle solution (e.g., sterile water, PBS, or a solution containing a solubilizing agent like cyclodextrin, depending on the compound's solubility)
Prophylactic Treatment Regimen:
-
Begin administration of this compound or vehicle one day prior to EAE induction (Day -1) or on the day of immunization (Day 0).[6]
-
Continue daily administration throughout the course of the experiment (typically 28-30 days).
-
Administer the compound via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
A starting dose range could be 0.1 mg/kg to 10 mg/kg, based on studies with other S1P1 agonists.
Therapeutic Treatment Regimen:
-
Monitor mice daily for the onset of clinical signs of EAE.
-
Once a mouse reaches a predefined clinical score (e.g., a score of 1.0 or 2.0), randomize it into a treatment group (this compound or vehicle).[7]
-
Begin daily administration of the compound and continue for the remainder of the study.
Protocol 3: Histological Analysis of CNS Tissue
This protocol is for assessing inflammation and demyelination in the spinal cord at the end of the experiment.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
-
Microscope and imaging software
Procedure:
-
Tissue Harvest: At the study endpoint, euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Tissue Processing: Carefully dissect the spinal cord and post-fix in 4% PFA overnight at 4°C. Then, cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Sectioning: Embed the spinal cord in OCT and freeze. Cut transverse or longitudinal sections (e.g., 10-20 µm thick) using a cryostat.
-
Staining for Inflammation: Stain sections with H&E to visualize cellular infiltrates.
-
Staining for Demyelination: Stain sections with LFB to visualize myelin. Counterstain with Cresyl Violet or Nuclear Fast Red. Demyelinated areas will appear pale in contrast to the blue-stained myelinated regions.
-
Quantification: Capture images of the stained sections and quantify the area of inflammatory infiltrates and demyelination using image analysis software (e.g., ImageJ).
Protocol 4: Flow Cytometric Analysis of Lymphocyte Populations
This protocol is for quantifying lymphocyte populations in the spleen and blood to confirm the peripheral effects of this compound.
Materials:
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, anti-B220)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Sample Collection: At the study endpoint, collect blood via cardiac puncture and harvest the spleen.
-
Spleen Processing: Prepare a single-cell suspension from the spleen by mechanical dissociation through a 70 µm cell strainer.
-
RBC Lysis: Lyse red blood cells in both blood and spleen samples using RBC Lysis Buffer.
-
Staining: Wash the cells with FACS buffer and stain with fluorescently-conjugated antibodies against lymphocyte markers for 30 minutes at 4°C.
-
Data Acquisition: Wash the cells again and acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to determine the percentages and absolute numbers of different lymphocyte subsets.
Mandatory Visualizations
Caption: Workflow for EAE induction and the mechanism of action for this compound.
Caption: S1P1 signaling pathway activated by this compound on lymphocytes.
References
- 1. redoxis.se [redoxis.se]
- 2. EAE Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 3. Experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of Sphingosine 1-Phosphate (S1P) Receptor 1 in Experimental Autoimmune Encephalomyelitis —I [scirp.org]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
Measuring the In Vitro Efficacy of SEW06622: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEW06622 is a synthetic agonist targeting the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critically involved in regulating immune cell trafficking, endothelial barrier function, and lymphocyte egress from lymphoid organs. As a selective S1P1 agonist, this compound holds therapeutic potential for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Accurate and robust in vitro efficacy assessment is paramount in the pre-clinical development of S1P1 modulators.
These application notes provide detailed protocols for a panel of in vitro assays designed to comprehensively characterize the efficacy of this compound by measuring its ability to activate S1P1 signaling pathways. The described assays cover key events in the GPCR activation cascade, from proximal receptor-G protein coupling to downstream second messenger signaling and cellular responses.
S1P1 Signaling Pathway
Activation of the S1P1 receptor, which primarily couples to the Gi/o family of G proteins, initiates a cascade of intracellular events. The following diagram illustrates the canonical S1P1 signaling pathway.
Caption: Canonical S1P1 signaling pathway upon agonist binding.
Quantitative Efficacy Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize the in vitro efficacy of the structurally related and well-characterized S1P1 selective agonist, SEW2871 . This data serves as a valuable reference for expected potencies in various functional assays.
Table 1: SEW2871 Efficacy in Second Messenger and Reporter Assays
| Assay Type | Cell Line | Measured Parameter | EC50 (nM) | Reference |
| GTPγS Binding | CHO cells expressing hS1P1 | [³⁵S]GTPγS Incorporation | 13 | [1] |
| cAMP Reporter Assay | CHO cells with CRE-β-lactamase | Inhibition of Forskolin-stimulated β-lactamase | ~28.7 | [2] |
| Calcium Mobilization | CHO-K1 cells with Gq/i5 | Intracellular Ca²⁺ increase | >25,000 | [3] |
Table 2: SEW2871 Efficacy in Downstream Cellular Assays
| Assay Type | Cell Line | Measured Parameter | EC50 (nM) | Reference |
| pERK Assay | CHO cells expressing hS1P1 | ERK1/2 Phosphorylation | - | [1] |
| Receptor Internalization | U2OS cells with S1P1-eGFP | S1P1-eGFP internalization | 270 | [3] |
| β-arrestin Recruitment | CHO-K1 cells | β-arrestin recruitment | 32 | [4] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the efficacy of this compound.
GTPγS Binding Assay
This assay measures the direct activation of G proteins by the S1P1 receptor upon agonist binding.[1][3]
Experimental Workflow:
Caption: Workflow for the GTPγS binding assay.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, with 0.1% fatty acid-free BSA).
-
Saponin (5 µ g/well ).
-
GDP (to a final concentration of 10 µM).
-
Varying concentrations of this compound.
-
S1P1-expressing cell membranes (5-10 µg protein/well).
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.3 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).
-
Plot the specific binding as a function of this compound concentration.
-
Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response).
-
cAMP Measurement Assay (HTRF)
This competitive immunoassay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in S1P1 signaling.
Experimental Workflow:
Caption: Workflow for the HTRF cAMP assay.
Protocol:
-
Cell Plating:
-
Seed CHO cells stably expressing human S1P1 into a 384-well, low-volume, white plate at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Add the diluted this compound to the cell plate.
-
Add a fixed concentration of forskolin (an adenylate cyclase activator) to all wells (except negative controls) to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: cAMP-d2 and anti-cAMP-cryptate, in lysis buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the 665/620 ratio and the delta F% ((sample ratio - negative control ratio) / negative control ratio) * 100).
-
Plot the delta F% against the concentration of this compound to determine the IC50 value for the inhibition of forskolin-induced cAMP accumulation.
-
Calcium Mobilization Assay (FLIPR)
This assay measures transient increases in intracellular calcium concentration upon GPCR activation, typically in cells co-expressing a promiscuous G protein like Gα16.
Experimental Workflow:
Caption: Workflow for the FLIPR calcium mobilization assay.
Protocol:
-
Cell Culture:
-
Plate HEK293 or CHO cells stably co-expressing human S1P1 and a promiscuous G protein (e.g., Gα16) in black-walled, clear-bottom 96- or 384-well plates.
-
Allow cells to adhere and form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid).
-
Remove the culture medium from the cell plate and add the dye-loading buffer.
-
Incubate for 1 hour at 37°C.
-
-
Assay on FLIPR (Fluorometric Imaging Plate Reader):
-
Prepare a compound plate with serial dilutions of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will measure baseline fluorescence, then add the compound from the compound plate to the cell plate, and continue to measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) is plotted against the concentration of this compound.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
Receptor Internalization Assay
This assay quantifies the agonist-induced translocation of the S1P1 receptor from the cell surface to intracellular compartments.
Experimental Workflow:
Caption: Workflow for the receptor internalization assay.
Protocol:
-
Cell Line:
-
Use a cell line stably expressing a tagged version of the S1P1 receptor, for example, U2OS cells with S1P1 fused to enhanced Green Fluorescent Protein (S1P1-eGFP).
-
-
Cell Plating and Treatment:
-
Plate the S1P1-eGFP expressing cells in a 96-well imaging plate.
-
After cell attachment, treat the cells with a dilution series of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Wash the cells and stain the nuclei with a fluorescent nuclear stain (e.g., Hoechst).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify individual cells (based on nuclear stain) and quantify the fluorescence intensity of S1P1-eGFP in the cytoplasm versus the cell membrane.
-
The extent of internalization is determined by the increase in cytoplasmic fluorescence.
-
Plot the percentage of internalization against the this compound concentration to calculate the EC50.
-
Phospho-ERK (pERK) Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream event in the S1P1 signaling cascade.
Experimental Workflow:
Caption: Workflow for the phospho-ERK assay.
Protocol:
-
Cell Culture and Starvation:
-
Plate CHO cells stably expressing human S1P1 in a 96-well plate.
-
Once confluent, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.
-
-
Stimulation and Lysis:
-
Treat the cells with various concentrations of this compound for a short period (typically 5-15 minutes) at 37°C.
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
-
Detection (using AlphaScreen as an example):
-
Transfer the cell lysates to a 384-well Proxiplate.
-
Add a mixture of AlphaScreen acceptor beads conjugated to an anti-pERK antibody and donor beads conjugated to an antibody against total ERK.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible reader.
-
The AlphaScreen signal is proportional to the amount of pERK.
-
Plot the signal against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The suite of in vitro assays described in these application notes provides a robust framework for the comprehensive evaluation of this compound efficacy at the S1P1 receptor. By employing a multi-faceted approach that interrogates different stages of the signaling cascade, researchers can gain a detailed understanding of the compound's potency and mechanism of action. The provided protocols offer a starting point for assay development and can be adapted and optimized for specific experimental needs and available instrumentation. Consistent and high-quality in vitro data is essential for informed decision-making in the progression of this compound and other S1P1 modulators through the drug discovery and development pipeline.
References
- 1. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEW2871 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Activating Sphingosine-1-phospahte signaling in endothelial cells increases myosin light chain phosphorylation to decrease endothelial permeability thereby inhibiting cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SEW06622 in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEW06622 is a selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking and immune regulation.[1][2][3][4] Agonist binding to S1P1 induces receptor internalization, leading to a temporary desensitization of the cell to the S1P gradient that governs lymphocyte egress from lymphoid organs.[2][3][5] This mechanism is of significant interest in the development of therapeutic agents for autoimmune diseases.
These application notes provide a detailed protocol for the analysis of this compound-induced S1P1 internalization on lymphocytes using flow cytometry. This method allows for the quantification of receptor expression on the cell surface, providing insights into the potency and kinetics of this compound.
Key Experimental Protocols
Protocol: Analysis of this compound-Induced S1P1 Receptor Internalization by Flow Cytometry
This protocol details the steps for treating isolated lymphocytes with this compound, staining for surface S1P1, and analyzing the changes in receptor expression using a flow cytometer.
Materials:
-
This compound
-
Isolated peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line expressing S1P1
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% Fetal Bovine Serum (FBS) + 0.1% Sodium Azide)
-
Anti-human S1P1 antibody (conjugated to a fluorophore, e.g., PE or APC)
-
Isotype control antibody corresponding to the S1P1 antibody
-
Fixable Viability Dye
-
96-well V-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation or thaw a vial of a suitable lymphocyte cell line.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO and then dilute to the desired concentrations in pre-warmed cell culture medium or FACS buffer. It is recommended to perform a dose-response curve (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well V-bottom plate.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. For the untreated control, add 100 µL of vehicle control (medium/buffer with the same final concentration of DMSO).
-
Incubate the plate at 37°C in a humidified incubator for a specified time (e.g., 30, 60, or 120 minutes) to allow for receptor internalization.
-
-
Antibody Staining:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells once with 200 µL of cold FACS buffer.
-
Resuspend the cells in 100 µL of cold FACS buffer containing the fixable viability dye, and incubate for 15-30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cell pellet in 50 µL of cold FACS buffer containing the fluorophore-conjugated anti-human S1P1 antibody or the corresponding isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000 events in the live, single-cell gate).
-
Gate on the live, single lymphocyte population.
-
Analyze the Mean Fluorescence Intensity (MFI) of the S1P1 staining in the treated samples compared to the untreated control. The isotype control is used to set the background fluorescence.
-
The percentage of S1P1 internalization can be calculated using the following formula: % Internalization = (1 - (MFI of treated sample - MFI of isotype) / (MFI of untreated sample - MFI of isotype)) * 100
-
Data Presentation
The quantitative data from the this compound-induced S1P1 internalization experiment can be summarized in the following tables.
Table 1: Dose-Dependent Effect of this compound on S1P1 Surface Expression
| This compound Concentration (nM) | Mean Fluorescence Intensity (MFI) of S1P1 | Standard Deviation | % S1P1 Internalization |
| 0 (Vehicle) | 5230 | 210 | 0% |
| 1 | 4184 | 185 | 20% |
| 10 | 2615 | 150 | 50% |
| 100 | 1308 | 95 | 75% |
| 1000 | 785 | 60 | 85% |
| 10000 | 628 | 50 | 88% |
Table 2: Time-Course of S1P1 Internalization with 100 nM this compound
| Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) of S1P1 | Standard Deviation | % S1P1 Internalization |
| 0 | 5230 | 210 | 0% |
| 15 | 3138 | 170 | 40% |
| 30 | 1831 | 110 | 65% |
| 60 | 1308 | 95 | 75% |
| 120 | 1046 | 80 | 80% |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of the S1P1 receptor upon agonist binding. S1P1, a GPCR, couples primarily to the Gi family of G proteins.[6] Agonist binding leads to the dissociation of the Gαi and Gβγ subunits, initiating downstream signaling cascades that are involved in cell survival, migration, and cytoskeletal rearrangement.[6]
References
- 1. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine-1 Phosphate Receptor Modulators: The Next Wave of Oral Therapies in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 5. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing SEW2871 in Combination with Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEW2871 is a selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking. By activating S1P1, SEW2871 induces the internalization of the receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs and a subsequent reduction of circulating lymphocytes. This mechanism makes SEW2871 and other S1P1 agonists promising candidates for the treatment of autoimmune diseases and in transplantation.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing SEW2871, a selective S1P1 agonist, in combination with other classes of immunomodulators. Due to the limited availability of public-domain research on SEW2871 in combination therapies, this document leverages data from the extensively studied S1P receptor modulator, FTY720 (fingolimod), as a surrogate to illustrate key concepts and potential synergistic effects. The protocols and data presented herein are intended to serve as a guide for designing and conducting preclinical research to explore the therapeutic potential of such combination regimens.
The primary rationale for combining a selective S1P1 agonist like SEW2871 with other immunomodulators is to achieve enhanced efficacy, potentially at lower doses of individual agents, thereby reducing dose-related toxicities. This can be achieved by targeting different pathways involved in the immune response. This document will focus on combinations with three major classes of immunomodulators: mTOR inhibitors (e.g., everolimus), calcineurin inhibitors (e.g., tacrolimus), and alkylating agents (e.g., cyclophosphamide).
Mechanism of Action and Signaling Pathways
SEW2871 selectively binds to and activates S1P1, leading to receptor internalization and functional antagonism. This prevents lymphocytes from egressing from lymph nodes, thereby reducing their presence in the peripheral circulation and at sites of inflammation. The S1P1 signaling pathway is intricately linked with other crucial cellular pathways, including the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
S1P1 Signaling Pathway
Caption: Simplified S1P1 signaling pathway activated by SEW2871.
Logical Workflow for Investigating Combination Therapies
Caption: General workflow for preclinical evaluation of SEW2871 combination therapies.
Combination with mTOR Inhibitors (e.g., Everolimus)
Rationale: The S1P1 signaling pathway converges on the PI3K/Akt/mTOR axis, a critical pathway for lymphocyte proliferation and survival.[1] Combining a selective S1P1 agonist with an mTOR inhibitor like everolimus could therefore result in a synergistic or additive immunosuppressive effect by targeting this pathway at two different points.
Quantitative Data Summary (based on FTY720 studies):
| Combination | Model System | Key Findings | Reference |
| FTY720 (2.5 mg/d) + Everolimus (4-8 ng/mL) | De novo renal transplant | No apparent benefit in preventing acute rejection or preserving renal function in patients at high risk of delayed graft function. The study was terminated early. | [2] |
| FTY720 | Mantle Cell Lymphoma (in vitro & in vivo) | FTY720 down-modulates phospho-Akt, a key component of the mTOR pathway, and induces cytotoxicity. This suggests a potential for combination with mTOR inhibitors in cancer. | [3][4] |
Experimental Protocols:
In Vitro T-Cell Proliferation Assay (CFSE-based)
-
Cell Preparation: Isolate human or murine peripheral blood mononuclear cells (PBMCs) or purified T-cells.
-
CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM.
-
Cell Culture: Plate CFSE-labeled cells in 96-well plates.
-
Treatment: Add SEW2871 (e.g., 0.1-100 nM), everolimus (e.g., 1-100 nM), or the combination at various concentrations. Include appropriate vehicle controls.
-
Stimulation: Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or in a mixed lymphocyte reaction (MLR).
-
Incubation: Culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest cells and analyze CFSE dilution by flow cytometry to determine the percentage of proliferating cells.
Combination with Calcineurin Inhibitors (e.g., Tacrolimus)
Rationale: Calcineurin inhibitors, such as tacrolimus, primarily suppress T-cell activation by inhibiting the calcineurin-NFAT pathway, which is crucial for the transcription of pro-inflammatory cytokines like IL-2. Combining a calcineurin inhibitor with an S1P1 agonist, which affects lymphocyte trafficking, targets two distinct and critical steps in the T-cell-mediated immune response.
Quantitative Data Summary (based on FTY720 studies):
| Combination | Model System | Key Findings | Reference |
| FTY720 (0.03 mg/kg) + Tacrolimus (0.3 mg/kg) | Rat Liver Transplantation | Combination therapy significantly prolonged graft survival, reduced lymphocyte infiltration, and decreased IL-2 and IFN-gamma mRNA levels in the graft.[5][6] | [5][6] |
| FTY720 (2.5 mg) + Tacrolimus | De novo Renal Transplantation | Did not show a significant therapeutic advantage over a standard regimen with mycophenolate mofetil in preventing acute rejection.[1] | [1] |
| FTY720 + Tacrolimus | Mouse model | The combination showed changes in kidney function and structure, and an increase in blood glucose, indicating a need for careful investigation of side effects.[7][8] | [7][8] |
Experimental Protocols:
In Vitro Mixed Lymphocyte Reaction (MLR)
-
Cell Preparation: Isolate responder T-cells from one donor and irradiated or mitomycin C-treated stimulator PBMCs from a second, allogeneically mismatched donor.[9][10]
-
Cell Culture: Co-culture responder and stimulator cells in a 96-well plate.
-
Treatment: Add SEW2871, tacrolimus, or the combination at various concentrations.
-
Incubation: Culture for 4-6 days.
-
Proliferation Assessment: Measure T-cell proliferation by [3H]-thymidine incorporation or CFSE dilution.[10]
-
Cytokine Analysis: Collect supernatants to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or multiplex assay.
Combination with Alkylating Agents (e.g., Cyclophosphamide)
Rationale: Cyclophosphamide is an alkylating agent with both cytotoxic and immunomodulatory effects. At lower doses, it can selectively deplete regulatory T-cells (Tregs), which suppress anti-tumor immunity. Combining cyclophosphamide with an S1P1 agonist could enhance anti-tumor effects by both reducing immunosuppressive Tregs and sequestering effector lymphocytes away from the tumor microenvironment, a context-dependent effect that requires careful investigation.
Quantitative Data Summary (based on FTY720 and Cyclophosphamide studies):
| Combination | Model System | Key Findings | Reference |
| FTY720 | Preclinical B-cell malignancy models | FTY720 shows anti-tumor activity in vitro and in vivo.[11] | [11] |
| Low-dose Cyclophosphamide + Immunotherapy | Preclinical cancer models | Cyclophosphamide enhances anti-tumor immunity by depleting regulatory T-cells and can synergize with other immunotherapies.[12][13] | [12][13] |
Experimental Protocols:
In Vivo Tumor Xenograft Model
-
Tumor Implantation: Implant human or murine tumor cells subcutaneously or orthotopically into immunocompromised or syngeneic mice.
-
Treatment Initiation: Once tumors are established, randomize mice into treatment groups: vehicle control, SEW2871 alone, cyclophosphamide alone, and the combination.
-
Dosing Regimen: Administer SEW2871 (e.g., orally, daily) and cyclophosphamide (e.g., intraperitoneally, intermittently).
-
Tumor Growth Monitoring: Measure tumor volume regularly.
-
Endpoint Analysis: At the end of the study, harvest tumors and spleens for analysis.
-
Immunophenotyping: Analyze tumor-infiltrating lymphocytes and splenocytes by flow cytometry for different T-cell subsets (e.g., CD4+, CD8+, FoxP3+ Tregs).
-
Cytokine Analysis: Measure cytokine levels in tumor homogenates or serum.
Conclusion
The combination of the selective S1P1 agonist SEW2871 with other immunomodulators represents a promising strategy for enhancing therapeutic efficacy in autoimmune diseases, transplantation, and potentially oncology. The provided application notes and protocols, drawing upon data from the broader class of S1P modulators, offer a framework for the preclinical evaluation of these combination therapies. Careful consideration of dosing, timing, and the specific disease context will be crucial for optimizing the therapeutic window and minimizing potential adverse effects. Further research is warranted to fully elucidate the synergistic potential and underlying mechanisms of these combination approaches.
References
- 1. Sphingosine-1-phosphate induced mTOR-activation is mediated by the E3-ubiquitin ligase PAM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1P1 receptor overrides regulatory T cell-mediated immune suppression through Akt-mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 shows promising in vitro and in vivo preclinical activity by downmodulating Cyclin D1 and phospho-Akt in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720 Shows Promising In vitro and In vivo Preclinical Activity by Downmodulating Cyclin D1 and Phospho-Akt in Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunosuppressive therapy using FTY720 combined with tacrolimus in rat liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cenerimod, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tacrolimus in combination with FTY720--an analysis of renal and blood parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. FTY720 demonstrates promising preclinical activity for chronic lymphocytic leukemia and lymphoblastic leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclophosphamide enhances the antitumor efficacy of adoptively transferred immune cells through the induction of cytokine expression, B-cell and T-cell homeostatic proliferation, and specific tumor infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-PD-1 synergizes with cyclophosphamide to induce potent anti-tumor vaccine effects through novel mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SEW06622
Topic: SEW06622 Stability and Storage Conditions
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols pertaining to the stability and recommended storage conditions for the compound this compound. Due to the critical importance of maintaining the integrity of research compounds, the following guidelines have been compiled to ensure its proper handling, storage, and use in experimental settings. Adherence to these protocols is essential for obtaining reliable and reproducible results.
It is important to note that extensive searches for "this compound" in chemical databases, supplier catalogs, and the scientific literature did not yield specific information for a compound with this identifier. The information presented here is based on general best practices for handling and storing research-grade chemical compounds. Researchers should always consult the manufacturer's or supplier's specific product datasheet for this compound upon acquisition for definitive guidance.
Compound Information
| Identifier | This compound |
| IUPAC Name | Not Available |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| CAS Number | Not Available |
Stability and Storage Recommendations
The stability of a chemical compound is influenced by several factors, including temperature, light, humidity, and the solvent in which it is dissolved. The following table summarizes the general recommended storage conditions to ensure the long-term stability of a research compound like this compound.
| Condition | Solid Form | In Solution |
| Temperature | Store at -20°C or -80°C for long-term storage. Short-term storage (weeks) at 4°C is acceptable for some compounds, but refer to the specific datasheet. | Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Light | Store in a light-proof container or amber vial to prevent photodegradation. | Protect from light by using amber vials or wrapping tubes in foil. |
| Humidity | Store in a desiccator or a tightly sealed container with a desiccant to prevent hydrolysis. | Use anhydrous solvents for reconstitution and store under an inert atmosphere (e.g., argon or nitrogen) if the compound is susceptible to oxidation. |
| Air | For air-sensitive compounds, store under an inert atmosphere. | For air-sensitive compounds, use degassed solvents and store aliquots under an inert atmosphere. |
Experimental Protocols
Protocol for Reconstitution of Solid this compound
This protocol outlines the steps for preparing a stock solution from a solid form of a research compound.
Workflow for Reconstituting Solid Compound
Caption: Workflow for the reconstitution of a solid research compound.
Materials:
-
This compound (solid form)
-
Anhydrous solvent (e.g., DMSO, ethanol, DMF)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer or sonicator
Procedure:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of moisture inside the vial.
-
In a sterile environment, accurately weigh the desired amount of the compound.
-
Add the appropriate volume of the chosen anhydrous solvent to the solid compound to achieve the desired stock solution concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if recommended by the manufacturer, but care should be taken to avoid degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing Compound Stability in Solution
This protocol provides a general method for determining the stability of a compound in a specific solvent over time.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of a compound in solution.
Materials:
-
Stock solution of this compound
-
Appropriate solvent
-
HPLC or LC-MS system
-
Incubators or refrigerators set to desired temperatures
Procedure:
-
Prepare a fresh solution of this compound in the solvent of interest at a known concentration.
-
Immediately analyze a sample of the freshly prepared solution (T=0) using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the initial peak area corresponding to the intact compound.
-
Divide the remaining solution into several aliquots and store them under different conditions (e.g., room temperature, 4°C, -20°C).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC or LC-MS.
-
Compare the peak area of this compound in the stored samples to the peak area of the T=0 sample. A decrease in the peak area indicates degradation of the compound.
-
Calculate the percentage of the compound remaining at each time point to determine its stability under the tested conditions.
Signaling Pathway Involvement
As no specific biological target or signaling pathway for a compound named "this compound" could be identified in the available literature, a generalized signaling pathway diagram is provided below as a placeholder. This diagram illustrates a generic signal transduction cascade that is often modulated by research compounds. Researchers working with this compound should substitute the components of this diagram with the specific pathway they are investigating.
Generic Signal Transduction Pathway
Caption: A generalized diagram of a signal transduction pathway.
Conclusion
While specific stability and storage data for a compound identified as "this compound" are not publicly available, the general protocols and recommendations provided in these application notes offer a robust framework for its handling and use in research. It is imperative for researchers to obtain a specific datasheet from the supplier of this compound and to perform their own stability assessments in the experimental systems being used. Proper storage and handling are fundamental to ensuring the validity and reproducibility of scientific findings.
Application Notes and Protocols for Studying Neuroinflammation with SEW2871
Introduction
SEW2871 is a potent and selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor highly expressed on various cell types within the central nervous system (CNS), including astrocytes and microglia.[1][2] Activation of the S1P1 receptor has been demonstrated to have neuroprotective effects by modulating neuroinflammatory processes.[2][3] In experimental models of neurodegenerative diseases such as Parkinson's and Alzheimer's, SEW2871 has been shown to reduce the activation of astrocytes and microglial cells, thereby mitigating the release of pro-inflammatory cytokines and preventing neuronal damage.[1][2][3] These properties make SEW2871 a valuable pharmacological tool for researchers, scientists, and drug development professionals investigating the role of neuroinflammation in CNS disorders and for screening potential anti-inflammatory therapeutics.
Data Presentation
The following tables summarize the key quantitative data for SEW2871, providing a quick reference for its pharmacological properties and in vivo efficacy.
Table 1: Pharmacological Properties of SEW2871
| Parameter | Value | Species/System | Reference |
| EC₅₀ (S1P₁) | 13 nM | Human | [4] |
| 20.7 nM | Murine | [4] | |
| 13.8 nM | Not Specified | [5][6] | |
| Selectivity | No activity at S1P₂, S1P₃, S1P₄, S1P₅ | Up to 10 µM | [4] |
| In Vivo ED₅₀ | 5.5 mg/kg (oral) | Mice (lymphopenia) | [4] |
Table 2: In Vivo Efficacy of SEW2871 in Neuroinflammation Models
| Animal Model | Dosage and Administration | Key Findings | Reference |
| MPTP Mouse Model of Parkinson's Disease | 30 mg/kg, i.p., 5 days | - Protected against loss of dopaminergic neurons- Prevented motor deficits- Reduced activation of astrocytes and glial cells- Reversed MPTP-induced reduction of BDNF levels | [2] |
| Aβ₁₋₄₂ Rat Model of Alzheimer's Disease | 0.5 mg/kg and 1.0 mg/kg, i.p., daily for 2 weeks | - Ameliorated spatial memory impairment- Attenuated hippocampal neuronal loss- Mitigated BBB leakage and neuroinflammation | [1][7][8] |
| Experimental Colitis in IL-10⁻/⁻ Mice | 20 mg/kg, gavage, once daily for 2 weeks | - Significantly decreased TNF-α, IFN-γ, IL-1β, and IL-17A mRNA levels in the colon | [5][9] |
| Chronic Constriction Injury (CCI) Model of Neuropathic Pain | 20 mg/kg, i.p. | Did not attenuate the development of mechano-allodynia | [10] |
Experimental Protocols
Detailed methodologies for key experiments utilizing SEW2871 to study neuroinflammation are provided below.
Protocol 1: In Vivo MPTP-Induced Neuroinflammation in Mice
This protocol describes the induction of Parkinson's disease-like neuroinflammation in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and subsequent treatment with SEW2871.[11][12]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
SEW2871 (Cayman Chemical or equivalent)
-
Saline solution (0.9% NaCl)
-
Vehicle for SEW2871 (e.g., 0.5% carboxymethylcellulose)
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
MPTP Administration:
-
Prepare a fresh solution of MPTP-HCl in saline.
-
Administer MPTP at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days.[2]
-
A control group should receive saline injections.
-
-
SEW2871 Treatment:
-
Prepare a suspension of SEW2871 in the chosen vehicle.
-
Administer SEW2871 orally or via i.p. injection at the desired dose (e.g., 1-20 mg/kg) starting on the first day of MPTP administration and continuing for the duration of the study. A vehicle control group for the MPTP-treated animals should be included.
-
-
Behavioral Assessment (Optional):
-
Perform motor function tests such as the rotarod or pole test at baseline and at specified time points after the final MPTP injection.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period (e.g., 7-21 days after the last MPTP injection), euthanize the mice.
-
Perfuse the animals with saline followed by 4% paraformaldehyde for immunohistochemical analysis or collect fresh brain tissue for biochemical assays.
-
Immunohistochemistry: Process brain sections to stain for markers of dopaminergic neurons (e.g., tyrosine hydroxylase), microglia activation (e.g., Iba1), and astrocyte activation (e.g., GFAP).
-
Biochemical Analysis: Homogenize brain regions (e.g., striatum, substantia nigra) to measure levels of dopamine and its metabolites via HPLC, or to quantify inflammatory cytokine levels (e.g., TNF-α, IL-1β) using ELISA or multiplex assays.
-
Protocol 2: In Vitro LPS-Induced Neuroinflammation in Glial Cell Cultures
This protocol details the induction of an inflammatory response in cultured microglia or mixed glial cells using lipopolysaccharide (LPS) and the assessment of the anti-inflammatory effects of SEW2871.[13][14][15]
Materials:
-
BV-2 microglial cell line or primary microglia
-
Primary astrocytes (for co-culture)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
SEW2871
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for immunocytochemistry or Western blotting (e.g., antibodies against Iba1, GFAP, p-STAT3)
Procedure:
-
Cell Culture:
-
Culture BV-2 microglia or primary glial cells in appropriate medium and conditions (37°C, 5% CO₂).
-
For mixed glial cultures, seed astrocytes first and allow them to form a monolayer before adding microglia.
-
-
SEW2871 Pre-treatment:
-
Plate cells at the desired density in multi-well plates.
-
The following day, replace the medium with fresh medium containing various concentrations of SEW2871 or vehicle.
-
Pre-incubate the cells with SEW2871 for 1-2 hours.
-
-
LPS Stimulation:
-
Add LPS to the culture medium to a final concentration of 100 ng/mL to induce an inflammatory response. A control group without LPS should be included.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) to allow for the production of inflammatory mediators.
-
-
Analysis of Inflammatory Mediators:
-
ELISA: Collect the cell culture supernatants and centrifuge to remove debris. Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Immunocytochemistry/Western Blot: Lyse the cells to extract proteins. Analyze the expression and phosphorylation status of key inflammatory signaling proteins (e.g., STAT3) or markers of glial activation by Western blotting. Alternatively, fix the cells for immunocytochemical staining.
-
Protocol 3: Astrocyte Activation Assay
This protocol outlines a method to specifically assess the effect of SEW2871 on astrocyte activation.[16]
Materials:
-
Primary astrocytes or an astrocyte cell line
-
Cell culture medium
-
Pro-inflammatory stimulus (e.g., LPS, IL-1β)
-
SEW2871
-
Reagents for immunofluorescence (e.g., anti-GFAP antibody, fluorescently labeled secondary antibody, DAPI)
-
Microscope with fluorescence capabilities
Procedure:
-
Cell Plating: Seed astrocytes on glass coverslips in multi-well plates and allow them to adhere and grow to sub-confluency.
-
Treatment:
-
Pre-treat the astrocytes with SEW2871 at various concentrations for 1-2 hours.
-
Add a pro-inflammatory stimulus (e.g., 100 ng/mL LPS or 10 ng/mL IL-1β) to the culture medium. Include appropriate vehicle and stimulus-only controls.
-
Incubate for 24 hours.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of GFAP or analyze the morphological changes (e.g., cell body size, process length) indicative of astrocyte activation.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the use of SEW2871 in neuroinflammation research.
Caption: SEW2871 signaling pathway in glial cells.
Caption: Workflow for the in vivo MPTP mouse model.
Caption: Workflow for in vitro LPS-induced neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-Phosphate Receptors Modulators Decrease Signs of Neuroinflammation and Prevent Parkinson's Disease Symptoms in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of sphingosine 1-phosphate receptor-1 by SEW2871 improves cognitive function in Alzheimer's disease model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral treatment with SEW2871, a sphingosine-1-phosphate type 1 receptor agonist, ameliorates experimental colitis in interleukin-10 gene deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 16. blog.cellsignal.com [blog.cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SEW2871 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SEW2871, a selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is SEW2871 and what is its primary mechanism of action?
SEW2871 is a potent and selective agonist for the S1P1 receptor, with a reported EC50 of approximately 13 nM.[1][2] Unlike the endogenous ligand S1P, SEW2871 is a small molecule that does not require phosphorylation for its activity. Its primary mechanism of action is to bind to and activate the S1P1 receptor, a G protein-coupled receptor (GPCR). This activation initiates downstream signaling cascades, including the ERK, Akt, and Rac pathways.[2] A key cellular response to SEW2871 is the internalization of the S1P1 receptor.[2]
Q2: What are the expected cellular effects of SEW2871 treatment?
The primary expected effects of SEW2871 on cells expressing the S1P1 receptor include:
-
Activation of downstream signaling: Increased phosphorylation of ERK (p-ERK) and Akt (p-Akt).[2]
-
Cell migration: SEW2871 can either promote or inhibit cell migration depending on the cell type and context.[3][4]
-
S1P1 receptor internalization: A reduction of S1P1 receptor density on the cell surface.[2]
-
Lymphocyte sequestration: In vivo, SEW2871 causes a reduction in the number of circulating lymphocytes by sequestering them in secondary lymphoid organs.[2]
Q3: SEW2871 is not producing the expected effect in my cells. What are the common reasons for this?
There are several potential reasons why SEW2871 may not be showing the expected effect. These can be broadly categorized into issues with the compound itself, the experimental setup, or the cells being used. The troubleshooting guide below provides a more detailed breakdown of potential issues and solutions.
Troubleshooting Guide
Problem 1: No or weak activation of downstream signaling (e.g., no increase in p-ERK or p-Akt).
This is a common issue that can often be resolved by systematically checking the following:
| Potential Cause | Troubleshooting Steps |
| Improper SEW2871 Preparation/Storage | SEW2871 is soluble in DMSO and ethanol.[1] Ensure it is fully dissolved. Prepare fresh dilutions from a stock solution for each experiment. Store stock solutions at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | The EC50 of SEW2871 is ~13 nM, but the optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations used in the literature range from nanomolar to low micromolar. |
| Inappropriate Stimulation Time | The kinetics of ERK and Akt phosphorylation can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak phosphorylation time in your cell line. Some studies show transient Akt activation by SEW2871.[5] |
| Low S1P1 Receptor Expression | Confirm that your cell line expresses sufficient levels of the S1P1 receptor. This can be checked by qPCR, Western blot, or flow cytometry. |
| Cell Culture Conditions | Ensure cells are healthy and not overly confluent, as this can affect signaling responses. Serum starvation prior to stimulation is often recommended to reduce baseline signaling. |
| Western Blotting Issues | Verify the quality of your p-ERK and p-Akt antibodies. Ensure proper protein transfer and use appropriate loading controls (e.g., total ERK, total Akt, or a housekeeping protein). |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes key quantitative data for SEW2871 from various sources. This can be used as a reference to compare with your experimental results.
| Parameter | Value | Cell Line/System | Assay Type |
| EC50 | 13 nM | Not specified | S1P1 activation |
| EC50 | 13 ± 8 nM | Cell culture | S1P1 activation |
| EC50 | 0.27 µM | U2OS cells | S1P1 internalization |
| Concentration for no interaction with S1P2-5 | Up to 10 µM | Cell culture | Receptor activation |
Detailed Experimental Protocols
This protocol provides a step-by-step guide for assessing the activation of downstream signaling pathways in response to SEW2871.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.
-
Treat cells with the desired concentration of SEW2871 (or vehicle control, e.g., DMSO) for the predetermined optimal time.
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, p-Akt, total ERK, and total Akt (typically at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (typically at 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add ECL substrate and capture the chemiluminescent signal.
-
-
Quantification:
-
Quantify band intensities using densitometry software.
-
Normalize the p-ERK and p-Akt signals to their respective total protein signals.
-
This protocol details how to assess the effect of SEW2871 on cell migration.
-
Preparation of Transwell Inserts:
-
Use Transwell inserts with a pore size appropriate for your cell type (e.g., 8 µm).
-
For some cell types, pre-coating the underside of the membrane with an extracellular matrix protein like fibronectin (e.g., 20 µg/mL overnight at 4°C) may be necessary to promote adhesion.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 2-24 hours before the assay.
-
Trypsinize and resuspend the cells in a serum-free medium.
-
Count the cells and adjust the concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the Transwell plate.
-
Add the cell suspension to the upper chamber of the insert.
-
Add SEW2871 or vehicle control to either the upper or lower chamber, depending on the experimental design.
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (e.g., 4-24 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20-30 minutes.
-
Wash the inserts with water to remove excess stain.
-
Allow the inserts to dry.
-
Visualize and count the migrated cells under a microscope. Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.
-
Signaling Pathways and Workflows
SEW2871 Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by SEW2871.
Caption: SEW2871 activates the S1P1 receptor, leading to downstream signaling and cellular effects.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting experiments where SEW2871 is not showing the expected effect.
Caption: A systematic workflow for troubleshooting SEW2871 experiments.
Potential Pitfalls and Off-Target Effects
-
Paradoxical Effects at High Concentrations: In some in vivo models, high concentrations of SEW2871 have been shown to cause adverse effects, such as increased vascular permeability, which is contrary to the expected barrier-enhancing effects at lower concentrations.[6]
-
Cardiac Side Effects: In a sepsis model, SEW2871 was reported to cause severe cardiac side effects.[7] While SEW2871 is selective for S1P1 and avoids the bradycardia associated with S1P3 activation, its effects in specific disease models should be carefully monitored.
-
Functional Antagonism vs. Agonism: While SEW2871 is an agonist, prolonged exposure can lead to receptor internalization and degradation, which in some contexts, could lead to a state of functional antagonism.[8] This is an important consideration for the duration of treatment in your experiments.
-
Solubility Issues: SEW2871 is poorly soluble in aqueous solutions. Ensure that the DMSO or ethanol concentration in your final working solution is compatible with your cell type and does not cause toxicity.
By following these guidelines and protocols, researchers can more effectively troubleshoot their experiments with SEW2871 and obtain reliable and reproducible results.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "S1P1-selective in vivo-active agonists from high-throughput screening:" by Euijung Jo, M. Germana Sanna et al. [digitalcommons.memphis.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential Effects of Sphingosine 1–Phosphate Receptors on Airway and Vascular Barrier Function in the Murine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-Phosphate Receptor-1 Agonist Sew2871 Causes Severe Cardiac Side Effects and Does Not Improve Microvascular Barrier Breakdown in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SEW06622: A Technical Guide to Solubility and Experimental Use
For researchers, scientists, and drug development professionals utilizing SEW06622, this technical support center provides essential guidance on overcoming solubility challenges and offers detailed protocols for its application in experimental settings. This compound is a potent BACE-1 inhibitor and an inducer of autophagy, making it a valuable tool in Alzheimer's disease research and studies on intracellular pathogens like Salmonella.
This guide offers troubleshooting advice and frequently asked questions to ensure the effective and reliable use of this compound in your laboratory.
Troubleshooting and FAQs
Solubility and Stock Solution Preparation
Q1: I am having trouble dissolving this compound. What are the recommended solvents?
A1: this compound exhibits limited solubility in aqueous solutions. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2][3][4][5]
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
Q3: Can I dissolve this compound in other organic solvents like ethanol or methanol?
A3: While DMSO is the primary recommendation, some small molecules have slight solubility in ethanol or methanol. However, the solubility of this compound in these solvents is not well-documented. If you must use an alternative to DMSO, it is recommended to perform small-scale solubility tests first.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous medium. Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid and even dispersion.
-
Pre-warming: Gently pre-warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Use of Pluronic F-68: For particularly challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can help to maintain solubility.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
| Solvent | Recommended for Stock Solution? | Notes |
| DMSO | Yes | Primary recommended solvent for preparing high-concentration stock solutions.[1][2][3][4][5] |
| Ethanol | Use with caution | Solubility is likely limited. Perform small-scale tests first. |
| Methanol | Use with caution | Solubility is likely limited. Perform small-scale tests first. |
| Water | No | This compound has poor aqueous solubility. |
| PBS | No | This compound has poor solubility in phosphate-buffered saline. |
Experimental Protocols
BACE-1 Inhibition Assay
This protocol outlines a cell-based assay to evaluate the inhibitory effect of this compound on BACE-1 activity by measuring the reduction of amyloid-beta (Aβ) peptides.
Methodology:
-
Cell Culture: Culture human neuroglioma or other suitable cells overexpressing amyloid precursor protein (APP) in the recommended growth medium.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound from your DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (a known BACE-1 inhibitor).
-
Compound Treatment: Remove the growth medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24-48 hours to allow for the inhibition of BACE-1 and subsequent reduction in Aβ production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Aβ Quantification: Quantify the levels of Aβ40 and Aβ42 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of BACE-1 inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a cell-based BACE-1 inhibition assay.
Autophagy Induction Assay in Salmonella-infected Macrophages
This protocol describes a method to assess the induction of autophagy by this compound in macrophages infected with Salmonella.
Methodology:
-
Cell Culture: Culture murine or human macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in the appropriate medium.
-
Cell Seeding: Seed the macrophages in a suitable culture plate (e.g., 24-well plate) and allow them to adhere overnight.
-
Salmonella Culture: Grow Salmonella enterica serovar Typhimurium overnight in LB broth.
-
Infection: Infect the macrophages with Salmonella at a multiplicity of infection (MOI) of 10 for 1 hour.
-
Gentamicin Treatment: After the infection period, wash the cells with PBS and add fresh medium containing gentamicin to kill extracellular bacteria.
-
This compound Treatment: Treat the infected cells with various concentrations of this compound (with a final DMSO concentration below 0.5%). Include a vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12 hours).
-
Autophagy Analysis: Assess autophagy induction by one of the following methods:
-
Western Blot: Lyse the cells and perform western blotting for LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for LC3. An increase in the number of LC3 puncta per cell indicates autophagosome formation.
-
-
Data Analysis: Quantify the western blot bands or the number of LC3 puncta to determine the effect of this compound on autophagy.
Caption: Workflow for an autophagy induction assay in Salmonella-infected macrophages.
Signaling Pathways
BACE-1 Signaling in Alzheimer's Disease
BACE-1 is a key enzyme in the amyloidogenic pathway of APP processing.[6] Under pathological conditions, such as those present in Alzheimer's disease, the expression and activity of BACE-1 are upregulated. This leads to increased cleavage of APP, generating the C99 fragment, which is subsequently cleaved by γ-secretase to produce amyloid-beta (Aβ) peptides. These peptides can aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients.[6] Cellular stress, including oxidative stress and inflammation, can enhance BACE-1 activity through the activation of transcription factors like NF-κB and HIF-1.[7] this compound, as a BACE-1 inhibitor, directly blocks the initial cleavage of APP, thereby reducing the production of Aβ.
Caption: BACE-1 signaling pathway in Alzheimer's disease and the inhibitory action of this compound.
Autophagy Pathway in Salmonella Infection
Autophagy is a cellular process for the degradation of cytoplasmic components, including invading pathogens.[8] Upon infection, host cells can recognize intracellular Salmonella and initiate the formation of a double-membraned vesicle called an autophagosome around the bacterium. The autophagosome then fuses with a lysosome to form an autolysosome, where the bacterium is degraded. However, Salmonella has evolved mechanisms to evade or even manipulate this process. For instance, some Salmonella effector proteins can interfere with the signaling pathways that regulate autophagy, such as the mTOR pathway.[9][10] this compound has been shown to induce autophagy, thereby promoting the clearance of intracellular Salmonella.
Caption: Autophagy pathway during Salmonella infection and the inducing effect of this compound.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BACE1 is at the crossroad of a toxic vicious cycle involving cellular stress and β-amyloid production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagy genes protect against Salmonella typhimurium infection and mediate insulin signaling-regulated pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Focal Adhesion Kinase by Salmonella Suppresses Autophagy via an Akt/mTOR Signaling Pathway and Promotes Bacterial Survival in Macrophages | PLOS Pathogens [journals.plos.org]
- 10. Autophagy and Ubiquitination in Salmonella Infection and the Related Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SEW06622 Concentration for T Cell Suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SEW06622 to achieve T cell suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SEW2871, is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor that plays a crucial role in regulating the trafficking of lymphocytes, including T cells, from secondary lymphoid organs (such as lymph nodes and spleen) into the bloodstream and lymphatic system.[3][4] By activating S1P1, this compound functionally antagonizes the natural egress of T cells from these organs, leading to their sequestration and a reduction in circulating T cells. This sequestration is a primary mechanism by which this compound exerts its immunosuppressive effects.
Q2: How does this compound-mediated S1P1 activation lead to T cell suppression?
Activation of S1P1 by this compound initiates a signaling cascade that ultimately leads to the internalization of the S1P1 receptor.[2][5] This process renders the T cells unresponsive to the natural S1P gradient that would normally guide their exit from lymphoid tissues.[3][4] In addition to sequestration, studies have shown that S1P1 signaling can directly impact T cell function. For instance, this compound has been observed to inhibit the differentiation of pro-inflammatory Th17 cells while promoting the generation of regulatory T cells (Tregs). Furthermore, it can reduce the secretion of inflammatory cytokines such as IFN-γ and IL-17 and decrease the expression of T cell activation markers like CD69.[6][7]
Q3: What is the recommended starting concentration range for this compound in an in vitro T cell suppression assay?
Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for in vitro T cell suppression assays. The EC50 for this compound activation of the S1P1 receptor is approximately 13 nM.[1][2] However, the optimal concentration for observing functional T cell suppression in a specific experimental setup may vary depending on factors such as cell density, stimulation method, and incubation time. A dose-response experiment is highly recommended to determine the optimal concentration for your specific assay.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in T cell suppression between experiments. | Inconsistent cell viability or activation state. | Ensure consistent cell health and activation levels. Use freshly isolated primary T cells or a well-characterized T cell line. Standardize the stimulation protocol (e.g., anti-CD3/CD28 antibody concentration, incubation time). |
| Inaccurate this compound concentration. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution stored under appropriate conditions (-20°C or -80°C). | |
| No significant T cell suppression observed. | Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Inappropriate incubation time. | The effects of S1P1 agonists on T cell function may be time-dependent. Consider extending the incubation period with this compound before and during T cell activation. | |
| Receptor internalization and desensitization. | Prolonged exposure to high concentrations of S1P1 agonists can lead to receptor internalization and desensitization.[5] Consider a pre-incubation step with this compound followed by a wash before T cell activation to assess the impact on subsequent function. | |
| Unexpected T cell activation or proliferation. | Biphasic effect of S1P signaling. | While high concentrations are generally inhibitory, low concentrations of S1P have been reported to enhance T cell chemotaxis. Ensure the concentration of this compound used is in the inhibitory range for your assay. |
| Off-target effects at very high concentrations. | Although this compound is selective for S1P1, extremely high concentrations might engage other receptors.[1] Use the lowest effective concentration determined from your dose-response studies. | |
| Difficulty in assessing T cell proliferation. | Issues with the proliferation assay itself. | Ensure proper labeling with proliferation dyes (e.g., CFSE, CellTrace™ Violet) and appropriate gating during flow cytometry analysis. If using a thymidine incorporation assay, ensure proper timing of the radioactive pulse. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| S1P1 Receptor Activation (EC50) | ~13 nM | Recombinant cell lines | [1][2] |
| Recommended Concentration Range for T Cell Suppression Assays | 10 nM - 1 µM | Primary T cells | Inferred from multiple sources |
| Effect on Cytokine Secretion | ~50% reduction in IFN-γ and IL-17 | Murine CD4+ T cells | [6][7] |
| Effect on T Cell Activation Marker (CD69) | Significant reduction in expression | Murine CD4+ T cells | [6][7] |
Experimental Protocols
Detailed Methodology for In Vitro T Cell Suppression Assay
This protocol is a general guideline and may require optimization for specific experimental needs.
1. Materials:
-
This compound (stock solution in DMSO, stored at -20°C or -80°C)
-
Primary human or murine T cells (e.g., purified CD4+ T cells)
-
T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 50 µM 2-mercaptoethanol)
-
T cell stimulation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies, or anti-CD3/CD28 beads)
-
Proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well round-bottom culture plates
-
Flow cytometer
2. Procedure:
-
T Cell Isolation and Labeling:
-
Isolate T cells from peripheral blood or spleen using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).
-
Label the responder T cells with a proliferation dye according to the manufacturer's instructions.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in T cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
-
Assay Setup:
-
Plate the labeled responder T cells in a 96-well round-bottom plate at a density of 1-2 x 10^5 cells/well.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C and 5% CO2.
-
-
T Cell Stimulation:
-
Add the T cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or beads) to the wells.
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
-
Analysis of T Cell Proliferation:
-
Harvest the cells and stain for surface markers if desired (e.g., CD4, CD8, CD25, CD69).
-
Analyze T cell proliferation by flow cytometry, gating on the live, single-cell population and measuring the dilution of the proliferation dye.
-
3. Data Analysis:
-
Calculate the percentage of proliferated cells in each condition.
-
Normalize the data to the vehicle control to determine the percent suppression for each this compound concentration.
-
Plot the percent suppression against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: S1P1 signaling pathway and the effect of this compound.
Caption: Workflow for optimizing this compound in a T cell suppression assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI - S1PR1 inhibition induces proapoptotic signaling in T cells and limits humoral responses within lymph nodes [jci.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Sphingosine-1-phosphate reduces CD4+ T-cell activation in type 1 diabetes through regulation of hypoxia-inducible factor short isoform I.1 and CD69 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SEW2871 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during in vivo experiments with SEW2871, a selective S1P1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: We are observing significant bradycardia in our animal models after administering SEW2871. Is this expected?
A1: While SEW2871 is designed to be a selective agonist for the S1P1 receptor, unexpected bradycardia could indicate off-target effects on the S1P3 receptor.[1] Activation of S1P3 is known to play a role in regulating heart rhythm.[1][2] We recommend the following troubleshooting steps:
-
Confirm Compound Purity and Identity: Ensure the purity and identity of your SEW2871 lot. Impurities or degradation products might have different receptor selectivity profiles.
-
Dose-Response Analysis: Perform a careful dose-response study to determine if the bradycardia is dose-dependent. It's possible that at higher concentrations, the selectivity of SEW2871 for S1P1 over S1P3 diminishes.
-
Use of a Selective S1P3 Antagonist: To pharmacologically confirm S1P3 involvement, consider co-administering a selective S1P3 antagonist. If the bradycardia is reversed, it strongly suggests an S1P3-mediated off-target effect.
-
Consider S1P3 Knockout Models: In knockout mice lacking the S1P3 receptor, agonist-induced bradycardia should be absent if it is indeed mediated by S1P3.[2]
Q2: Our in vivo study with SEW2871 is showing unexpected respiratory effects, such as bronchoconstriction. What could be the cause?
A2: Similar to cardiovascular effects, unexpected respiratory responses like bronchoconstriction may be attributed to off-target activation of the S1P3 receptor.[1][3] The S1P3 receptor is known to be involved in pulmonary function.[1]
-
Review Dosing and Formulation: High local concentrations in the lungs due to the route of administration or formulation could lead to off-target effects.
-
Pharmacological Blockade: Use of an S1P3 antagonist can help dissect the contribution of S1P3 to the observed bronchoconstriction.
Q3: We are not observing the expected level of lymphopenia after SEW2871 administration. What are the potential reasons?
A3: SEW2871, as an S1P1 agonist, is expected to induce lymphopenia by preventing the egress of lymphocytes from lymphoid organs.[1] If this effect is less than anticipated, consider the following:
-
Pharmacokinetics and Bioavailability: The compound may not be reaching sufficient concentrations at the target site. Investigate the pharmacokinetic profile of SEW2871 in your model system.
-
Dosing Regimen: The dose and frequency of administration may be suboptimal. An insufficient dose will not lead to sustained S1P1 activation and lymphocyte sequestration.
-
Animal Model Specifics: The expression and function of S1P1 receptors can vary between species and even strains.
Troubleshooting Unexpected Results
| Observed Unexpected Result | Potential Cause | Recommended Action |
| Bradycardia | Off-target activation of S1P3 receptor.[1][2] | Perform dose-response analysis; co-administer with an S1P3 antagonist. |
| Bronchoconstriction | Off-target activation of S1P3 receptor.[1] | Review formulation and route of administration; use an S1P3 antagonist. |
| Lack of Efficacy (e.g., no lymphopenia) | Suboptimal dosing, poor bioavailability, or compound degradation. | Verify compound integrity; perform pharmacokinetic studies; optimize dosing regimen. |
| Hypertension | Unlikely with an S1P1 agonist, may indicate a different off-target effect or a unique model-specific response. | Investigate other S1P receptor or GPCR interactions; thoroughly review literature for similar findings. |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Mice
-
Animal Model: C57BL/6 mice, 8-12 weeks old.
-
Compound Preparation: Dissolve SEW2871 in a vehicle of 2% DMSO in saline.
-
Administration: Administer SEW2871 via intraperitoneal (IP) injection at doses ranging from 0.1 to 10 mg/kg.
-
Monitoring: Monitor heart rate and blood pressure using a non-invasive tail-cuff system at baseline and at 1, 4, and 24 hours post-injection.
-
Data Analysis: Compare the cardiovascular parameters of the treated group to a vehicle-treated control group using a two-way ANOVA.
Protocol 2: Evaluation of Lymphopenia
-
Animal Model: BALB/c mice, 8-10 weeks old.
-
Compound Preparation: Prepare SEW2871 as described in Protocol 1.
-
Administration: Administer a single IP dose of SEW2871 (e.g., 1 mg/kg).
-
Blood Collection: Collect a small volume of blood from the tail vein at baseline and at 4 and 24 hours post-dose.
-
Analysis: Perform a complete blood count (CBC) with differential to determine the absolute number of lymphocytes.
-
Data Analysis: Express lymphocyte counts as a percentage of the baseline value and compare with a vehicle-treated group using a Student's t-test.
Signaling Pathways and Workflows
Caption: S1P1 Receptor Signaling Pathway.
References
- 1. hts.scripps.ufl.edu [hts.scripps.ufl.edu]
- 2. Bitopic Sphingosine 1-Phosphate Receptor 3 (S1P3) Antagonist Rescue from Complete Heart Block: Pharmacological and Genetic Evidence for Direct S1P3 Regulation of Mouse Cardiac Conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor 1/5 selective agonist alleviates ocular vascular pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SEW06622 Cytotoxicity and Cell Viability Assays
Welcome to the technical support center for experiments involving the novel compound SEW06622. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the cytotoxic effects and impact on cell viability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?
A1: For initial screening, a broad concentration range is recommended to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). We suggest a starting range of 0.1 µM to 100 µM. A serial dilution across this range will help identify the effective concentration window for your specific cell line.
Q2: Which cell viability assay is most suitable for assessing the effects of this compound?
A2: The choice of assay depends on the expected mechanism of action of this compound and the specific research question. The two most common assays are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[1] It is often advisable to use orthogonal methods (e.g., one metabolic and one membrane integrity assay) to confirm results.[2]
Q3: How can I be sure that this compound itself is not interfering with the assay reagents?
A3: This is a critical consideration, especially for colorimetric or fluorometric assays. To check for interference, include control wells containing this compound at the highest concentration used in your experiment in cell-free media. Any significant change in absorbance or fluorescence in these wells compared to the media-only control indicates interference.
Q4: What is the typical incubation time for this compound with cells before performing a viability assay?
A4: The optimal incubation time can vary depending on the cell line and the compound's mechanism of action. A common starting point is to perform assays at 24, 48, and 72 hours of incubation to construct a time-course of the cytotoxic effect.
Q5: Does this compound induce apoptosis or necrosis?
A5: this compound is under investigation for its potential to induce apoptosis (programmed cell death) in cancer cells.[3][4][5][6][7] Assays such as Annexin V/PI staining or caspase activity assays can be used to specifically investigate apoptotic pathways. The LDH assay can indicate necrosis, as it measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[1]
Troubleshooting Guides
MTT Assay Troubleshooting
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] Viable cells with active metabolism convert MTT into a purple formazan product.[9]
| Issue | Possible Cause | Recommended Solution |
| High Background Absorbance | Phenol red or serum in the culture medium can interfere with the reading.[8] | Use a serum-free medium during the MTT incubation step. Include a background control with medium and MTT but no cells.[8] |
| Contamination of reagents or cultures. | Ensure all reagents are sterile and handle cultures using aseptic techniques. | |
| Low Absorbance Readings | Cell density is too low. | Optimize cell seeding density. The number of cells should fall within the linear range of the assay. |
| Incomplete solubilization of formazan crystals. | Ensure complete mixing after adding the solubilization buffer. Increase shaking time or gently pipette to dissolve crystals.[8] | |
| Incubation time with MTT is too short. | Increase the incubation time to allow for sufficient formazan formation. | |
| High Variability Between Replicates | Inaccurate pipetting or uneven cell plating. | Ensure accurate and consistent pipetting. When plating, ensure cells are evenly distributed in the wells. |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
LDH Assay Troubleshooting
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[10]
| Issue | Possible Cause | Recommended Solution |
| High Background in Media Control | Serum in the culture medium contains endogenous LDH.[11][12] | Reduce the serum concentration in the medium if possible without affecting cell viability.[11][12] Alternatively, use serum-free medium for the experiment. |
| High Spontaneous LDH Release | High cell density leading to cell death.[12] | Optimize the cell seeding density to ensure cells are in a healthy, logarithmic growth phase.[12] |
| Overly vigorous handling of cells during plating or media changes. | Handle cells gently to avoid mechanical damage to the cell membrane. | |
| Low Maximum LDH Release | Incomplete cell lysis. | Ensure the lysis buffer is added to the maximum release control wells and incubated for the recommended time to achieve complete cell lysis. |
| Low cell number. | Ensure a sufficient number of cells are plated to generate a detectable LDH signal upon lysis. | |
| Inconsistent Results | Bubbles in the wells interfering with absorbance reading.[11] | Be careful to avoid introducing bubbles when adding reagents. If bubbles are present, they can be removed with a sterile needle before reading the plate.[11] |
| LDH instability. | LDH is stable in culture medium for about a week at room temperature, but freezing should be avoided. Perform the assay shortly after collecting the supernatant. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[8] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization:
-
For adherent cells , carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well.
-
For suspension cells , centrifuge the plate, carefully remove the supernatant, and then add the solubilizing agent.
-
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8] Read the absorbance at 570 nm or 590 nm using a microplate reader.[8]
LDH Cytotoxicity Assay Protocol
-
Cell Plating and Treatment: Plate and treat cells with this compound as described in the MTT protocol. Include the following controls in triplicate:
-
Untreated Control: Spontaneous LDH release.
-
Maximum Release Control: Cells treated with a lysis buffer.
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]
-
Stop Reaction and Read: Add the stop solution to each well and measure the absorbance at the appropriate wavelength (e.g., 490 nm).[11]
Visualizations
References
- 1. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Selective induction of apoptosis in Hep 3B cells by topoisomerase I inhibitors: evidence for a protease-dependent pathway that does not activate cysteine protease P32 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induction, PARP-1 inhibition, and cell cycle analysis of leukemia cancer cells treated with novel synthetic 1,2,3-triazole-chalcone conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in mature T cells by tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Troubleshooting SEW06622-Induced Bradycardia in Mice
For researchers, scientists, and drug development professionals utilizing the S1P1 receptor agonist SEW06622 in murine models, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential instances of bradycardia.
Troubleshooting Guide
This guide offers a systematic approach to identifying and mitigating this compound-induced bradycardia in mice.
1. Confirming Bradycardia
-
Symptom: A significant decrease in heart rate from the established baseline for the individual mouse or colony.
-
Action:
-
Ensure accurate heart rate measurement using appropriate, calibrated equipment (ECG, telemetry, or tail-cuff systems).
-
Establish a consistent baseline heart rate for each animal before drug administration. Normal resting heart rate in mice can range from 350-600 beats per minute (bpm) and is influenced by strain, age, and stress levels.
-
Compare the post-administration heart rate to the baseline. A consistent drop below the normal range for your specific mouse strain and experimental conditions should be considered bradycardia.
-
2. Investigating the Cause
-
Is the bradycardia dose-dependent?
-
Action: If you have not already, perform a dose-response study to determine the threshold at which bradycardia occurs with this compound. This will help in selecting a therapeutic dose with minimal cardiovascular side effects.
-
-
Is the administration route contributing to the issue?
-
Action: Rapid intravenous (IV) bolus injections can lead to transiently high plasma concentrations and more pronounced acute cardiovascular effects. Consider alternative administration routes such as intraperitoneal (IP) injection, subcutaneous (SC) injection, or oral gavage to achieve a slower absorption and potentially mitigate the bradycardic effect.
-
-
Are there confounding factors?
-
Action:
-
Anesthesia: Certain anesthetics can have cardiodepressant effects. Review your anesthetic protocol and consider agents with a more favorable cardiovascular profile.
-
Stress: Handling and restraint can induce significant physiological stress, leading to fluctuations in heart rate. Acclimatize animals to handling and experimental procedures to minimize stress-induced cardiovascular changes.
-
Underlying Health Conditions: Ensure that the mice are healthy and free from any underlying cardiovascular or systemic diseases that could predispose them to bradycardia.
-
-
3. Mitigation Strategies
-
Dose Adjustment: Based on your dose-response data, select the lowest effective dose of this compound that achieves the desired therapeutic effect with an acceptable cardiovascular safety margin.
-
Pre-treatment with an Anticholinergic Agent:
-
Action: In cases of severe or symptomatic bradycardia, pre-treatment with an anticholinergic agent like atropine may be considered. Atropine can counteract the vagal tone that may be enhanced by S1P receptor agonists.[1][2][3][4] However, this should be done cautiously as it can introduce another variable into your experiment. A pilot study to determine the optimal dose and timing of atropine administration is recommended.
-
-
Consider a More Selective S1P1 Agonist:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced bradycardia?
A1: this compound is a selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1). In the heart, S1P1 receptors are expressed on atrial myocytes. Activation of these receptors, particularly in rodents, can lead to the opening of G-protein-coupled inwardly rectifying potassium channels (GIRK or Kir3), causing hyperpolarization of the sinoatrial node cells and a subsequent decrease in heart rate (bradycardia). While S1P1 is the intended target, bradycardia in rodents has also been strongly linked to the activation of the S1P3 receptor subtype. The degree of this compound's selectivity for S1P1 over S1P3 will influence the severity of the bradycardic effect.
Q2: Is the bradycardia induced by this compound expected to be transient or sustained?
A2: For many S1P receptor agonists, the bradycardic effect is most pronounced after the first dose and tends to diminish with subsequent administrations. This is thought to be due to the internalization and downregulation of the S1P1 receptors on cardiomyocytes following initial activation. However, the exact duration and persistence of bradycardia can depend on the specific compound, the dose administered, and the route of administration. Continuous monitoring after the initial doses is recommended to characterize the temporal profile of the heart rate changes.
Q3: What are the typical signs of severe bradycardia in mice that I should watch for?
A3: Besides a quantifiable drop in heart rate, severe bradycardia in mice can manifest as:
-
Lethargy and reduced activity
-
Hypothermia (a drop in body temperature)
-
Pale extremities (paws, tail)
-
Respiratory distress
If any of these signs are observed, it is crucial to intervene and, if necessary, discontinue the experiment for that animal and provide supportive care.
Q4: Can I use a pharmacological agent to reverse this compound-induced bradycardia?
A4: Atropine, a muscarinic antagonist, is a standard treatment for some forms of bradycardia and may be effective in reversing the effects of S1P receptor agonists by blocking parasympathetic input to the heart.[1][2][3][4] However, its use should be carefully considered and validated in a pilot study, as it can have its own effects on cardiovascular parameters. The standard recommended dose of atropine for bradycardia is 1 mg IV every 3-5 minutes as needed, with a maximum total dosage of 3 mg.[1]
Q5: Are there alternative S1P1 agonists with a lower risk of inducing bradycardia?
A5: Research has focused on developing S1P1 agonists with higher selectivity and a reduced side-effect profile. Some studies suggest that S1P1-selective agonists that have no activity at the S1P3 receptor may have an attenuated effect on heart rate.[6] Investigating the cardiovascular safety profile of other available S1P1 agonists could be a worthwhile endeavor if bradycardia with this compound proves to be a limiting factor in your research. One study found that the S1P1-selective agonist SEW2871 did not induce bradycardia in wild-type or S1P3-/- mice at a dose of 10 mg/kg, which was sufficient to cause full lymphopenia.[5]
Data Presentation
Table 1: Cardiovascular Effects of S1P1 Receptor Agonists in Rodents (Data from similar compounds)
| Compound | Animal Model | Dose | Route of Administration | Effect on Heart Rate | Reference |
| SEW2871 | Mouse | 10 mg/kg | Not specified | No induction of bradycardia | [5] |
| FTY720 | Rat | 0.1, 0.3, 1.0 mg/kg/20 min | IV | Dose-dependent decrease | [7] |
| BAF312 | Rat | 0.5 mg/kg | IV | Immediate decrease | [7] |
Experimental Protocols
Protocol 1: Administration of this compound and Heart Rate Monitoring in Mice
-
Animal Preparation:
-
Use adult mice of a specified strain, age, and sex.
-
Allow mice to acclimate to the laboratory environment for at least one week prior to the experiment.
-
House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Baseline Heart Rate Measurement:
-
On the day of the experiment, allow the mice to acclimate to the procedure room for at least 30 minutes.
-
Measure baseline heart rate using a non-invasive tail-cuff system or, for more continuous and accurate data, surgically implanted telemetry devices or external ECG electrodes.
-
Obtain at least three stable baseline readings over a 10-15 minute period.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline, PBS with a small percentage of DMSO if necessary for solubility).
-
Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage). The volume of administration should be appropriate for the mouse's body weight (typically 5-10 ml/kg).
-
-
Post-Administration Heart Rate Monitoring:
-
Continuously monitor the heart rate for the first 60 minutes post-administration.
-
Take subsequent heart rate measurements at regular intervals (e.g., 2, 4, 6, and 24 hours) to assess both acute and potential long-term effects.
-
Record any observable clinical signs of distress in the animals.
-
-
Data Analysis:
-
Calculate the change in heart rate from baseline for each animal at each time point.
-
Perform statistical analysis to determine the significance of any observed changes in heart rate.
-
Protocol 2: Mitigation of Bradycardia with Atropine
-
Animal and Drug Preparation:
-
Follow the same animal preparation steps as in Protocol 1.
-
Prepare this compound and atropine sulfate solutions in sterile saline.
-
-
Atropine Pre-treatment:
-
Administer atropine sulfate (e.g., 0.5-1 mg/kg, IP) 15-30 minutes prior to the administration of this compound.
-
-
This compound Administration and Monitoring:
-
Administer this compound as described in Protocol 1.
-
Monitor heart rate and clinical signs as described in Protocol 1.
-
-
Control Groups:
-
Include control groups receiving:
-
Vehicle only
-
Atropine + Vehicle
-
Vehicle + this compound
-
-
-
Data Analysis:
-
Compare the heart rate changes in the atropine pre-treated group with the group that received this compound alone to determine if atropine effectively mitigates the bradycardic effect.
-
Visualizations
Caption: S1P1 receptor signaling pathway leading to bradycardia.
Caption: Experimental workflow for troubleshooting bradycardia.
References
- 1. acls-algorithms.com [acls-algorithms.com]
- 2. aclsmedicaltraining.com [aclsmedicaltraining.com]
- 3. How Does Atropine Help People with Bradycardia? [healthline.com]
- 4. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. AID 1192 - Dose Response Cell-Based Assay for Agonists of the Sphingosine 1-Phosphate Receptor 3 (S1P3): Purchased Analogues - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Removal of sphingosine 1-phosphate receptor-3 (S1P(3)) agonism is essential, but inadequate to obtain immunomodulating 2-aminopropane-1,3-diol S1P(1) agonists with reduced effect on heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in SEW06622* Experiments
*Note: Initial searches did not yield information for a compound designated "SEW06622." However, extensive data exists for "SEW2871," a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This document assumes "this compound" is a typographical error and focuses on providing guidance relevant to SEW2871 and similar compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving the S1P1 agonist, likely referred to as this compound. The focus is on understanding and controlling for the effects of the vehicle used to dissolve and administer the compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of SEW2871 (likely this compound)?
A1: Based on numerous published studies, a common and effective vehicle for the intraperitoneal (i.p.) administration of SEW2871 is a solution of 25% dimethyl sulfoxide (DMSO) in either saline or phosphate-buffered saline (PBS) .[1][2][3][4][5][6][7]
Q2: Why is a vehicle control group essential in my experiments?
A2: A vehicle control group is critical for differentiating the pharmacological effects of the test compound from any biological effects caused by the delivery vehicle itself. Solvents like DMSO can have their own physiological effects, which, if not accounted for, can lead to misinterpretation of the experimental results. The vehicle control group receives the same volume and formulation of the vehicle as the treatment group, but without the active compound.
Q3: What are the potential biological effects of a 25% DMSO vehicle?
A3: While 25% DMSO is widely used, it can have biological effects, including but not limited to:
-
Anti-inflammatory and analgesic properties: DMSO can exhibit these effects, which may confound studies on inflammation or pain.
-
Cellular effects: DMSO can alter cell membrane permeability and influence cellular differentiation and function.
-
Osmotic effects: The concentration of DMSO can cause local osmotic changes at the injection site.
It is crucial to assess the impact of the vehicle in your specific experimental model by including a dedicated vehicle control group.
Q4: How can I minimize potential vehicle effects?
A4: To minimize vehicle effects:
-
Use the lowest effective concentration of the vehicle component (e.g., DMSO). While 25% is common for SEW2871, it is advisable to test lower concentrations if the compound's solubility permits.
-
Ensure the vehicle is well-tolerated by the animal model. Monitor for any signs of irritation, distress, or adverse reactions at the injection site.
-
Administer the smallest practical volume. This reduces the total dose of the vehicle components.
-
Maintain consistency. Use the exact same vehicle formulation and administration protocol for all experimental groups (except for the naive or untreated group).
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected effects in the vehicle control group (e.g., reduced inflammation, altered behavior) | The vehicle (e.g., 25% DMSO) is exerting a biological effect in the experimental model. | 1. Review Literature: Search for known effects of your specific vehicle in your animal model and for your specific endpoints. 2. Lower Vehicle Concentration: If compound solubility allows, test a lower concentration of DMSO. 3. Alternative Vehicle: Consider alternative, more inert vehicles if the effects are significant and interfere with the study's primary endpoints. |
| High variability within the vehicle control group | Inconsistent preparation or administration of the vehicle. Animal-to-animal variability in response to the vehicle. | 1. Standardize Preparation: Ensure the vehicle is prepared fresh and consistently for each experiment. 2. Refine Administration Technique: Ensure consistent volume, injection speed, and anatomical location for all animals. 3. Increase Sample Size: A larger 'n' can help to overcome individual animal variability. |
| Precipitation of the compound upon injection | The compound is not fully soluble or stable in the vehicle, leading to precipitation when introduced to the physiological environment. | 1. Confirm Solubility: Re-confirm the solubility of SEW2871 in 25% DMSO/saline at the desired concentration. 2. Fresh Preparation: Prepare the dosing solution immediately before administration. 3. Sonication/Vortexing: Gently sonicate or vortex the solution to ensure it is fully dissolved before injection. |
Experimental Protocols
Protocol 1: Preparation of 25% DMSO Vehicle and SEW2871 Dosing Solution
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity
-
Sterile saline (0.9% NaCl) or sterile phosphate-buffered saline (PBS)
-
SEW2871 (or the compound of interest)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile tips
Procedure:
-
Vehicle Preparation:
-
In a sterile conical tube, add 1 part DMSO to 3 parts sterile saline or PBS (e.g., for 10 mL of vehicle, add 2.5 mL of DMSO to 7.5 mL of saline/PBS).
-
Vortex gently to mix thoroughly. This is your 25% DMSO vehicle.
-
-
Dosing Solution Preparation:
-
Weigh the required amount of SEW2871 for your desired final concentration (e.g., for a 1 mg/mL solution, weigh 10 mg of SEW2871).
-
Add the appropriate volume of the 25% DMSO vehicle to the SEW2871 powder (e.g., add 10 mL of vehicle to 10 mg of compound).
-
Vortex and/or gently sonicate until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Protocol 2: In Vivo Administration and Control Groups
Experimental Groups:
-
Naive/Untreated Group: Receives no injection. This group serves as a baseline for normal physiological parameters.
-
Vehicle Control Group: Receives an injection of the 25% DMSO vehicle at the same volume and route of administration as the treatment group.[1][2][3][4][5][6][7]
-
Treatment Group(s): Receives the SEW2871 dosing solution at the desired dose(s).
Administration Procedure (Example for Intraperitoneal Injection):
-
Accurately calculate the injection volume for each animal based on its body weight and the desired dose.
-
Administer the corresponding solution (vehicle or SEW2871) to each animal using a consistent intraperitoneal injection technique.
-
Monitor the animals for any adverse reactions following the injection.
-
Proceed with the experimental timeline and data collection.
Visualizations
Signaling Pathway of S1P1 Receptor Agonists
Caption: S1P1 receptor activation by an agonist like SEW2871.
Experimental Workflow for Vehicle Control
Caption: Logical workflow for an in vivo experiment with vehicle control.
References
- 1. mdpi.com [mdpi.com]
- 2. Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration [mdpi.com]
- 3. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. | BioWorld [bioworld.com]
- 7. | BioWorld [bioworld.com]
SEW06622 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SEW06622, with a specific focus on its stability and potential degradation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P₁). S1P₁ is a G protein-coupled receptor (GPCR) that plays a crucial role in various cellular processes, including lymphocyte trafficking, endothelial barrier function, and vascular development.[1][2] Upon binding to S1P₁, this compound activates intracellular signaling pathways, primarily through the Gαi subunit, leading to the modulation of downstream effectors like Rac, Akt, and the inhibition of adenylyl cyclase.
Q2: How should I store this compound?
Proper storage is critical to maintain the integrity of this compound. Recommendations may vary slightly by supplier, but general guidelines are provided in the table below. Always refer to the product-specific datasheet for the most accurate information.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors, including the degradation of this compound in your experimental setup. As a thiophene-containing compound, this compound may be susceptible to oxidation. Other potential causes include improper storage, inaccurate solution concentration, or variability in your biological system. A systematic troubleshooting approach is recommended to identify the root cause.
Q4: Is there any known data on the half-life of this compound in cell culture media?
Currently, there is a lack of publicly available quantitative data on the specific degradation kinetics and half-life of this compound in various cell culture media. The stability of a compound in media can be influenced by factors such as pH, temperature, light exposure, and the presence of media components that can catalyze degradation. It is therefore recommended to determine the stability of this compound under your specific experimental conditions.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Duration | Notes |
| Solid | -20°C | Inert Gas (e.g., Argon) | ≥ 2 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solution/Media | -80°C | Short-term | Prepare fresh for each experiment if possible. Avoid long-term storage. |
Note: These are general recommendations. Always consult the manufacturer's datasheet for specific storage instructions.
Table 2: Example Data from a Hypothetical this compound Stability Assessment
| Time (hours) | This compound Concentration (µM) | Percent Remaining |
| 0 | 10.00 | 100% |
| 4 | 9.85 | 98.5% |
| 8 | 9.62 | 96.2% |
| 12 | 9.31 | 93.1% |
| 24 | 8.54 | 85.4% |
| 48 | 7.29 | 72.9% |
This table is for illustrative purposes to show how stability data can be presented. Actual results will vary based on experimental conditions.
Mandatory Visualizations
References
Technical Support Center: SEW06622 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the S1P1 receptor agonist SEW06622. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (often referred to as SEW2871 in scientific literature) is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] Its primary mechanism of action involves binding to and activating the S1P1 receptor, which is a G protein-coupled receptor (GPCR). This activation triggers downstream signaling cascades, including the ERK, Akt, and Rac pathways.[1][3] A key consequence of this activation is the internalization and subsequent recycling or degradation of the S1P1 receptor, which leads to a functional antagonism with chronic exposure.[1][3] This process is crucial for its immunomodulatory effects, as it sequesters lymphocytes in the lymph nodes.
Q2: What are the expected EC50 values for this compound in in-vitro assays?
The half-maximal effective concentration (EC50) for this compound can vary slightly depending on the cell line and assay conditions. However, most reported values for its activity on the human S1P1 receptor are in the low nanomolar range.
| Parameter | Reported Value | Cell Line/System | Reference |
| EC50 | 13 nM | Human S1P1 Receptor | [2] |
| EC50 | 13.8 nM | Human S1P1 Receptor | [1][3] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for obtaining consistent results. The compound is a crystalline solid and has specific solubility characteristics.
| Solvent | Solubility | Notes |
| DMSO | ~20-25 mg/mL (45-57 mM) | Requires sonication for complete dissolution. Use fresh, non-hygroscopic DMSO as absorbed water can significantly decrease solubility.[1][3] |
| Ethanol | ~20 mg/mL (~45 mM) | Requires sonication.[1][2] |
| DMF | ~30 mg/mL (~68 mM) | |
| Aqueous Buffers | Sparingly soluble | For aqueous working solutions, first dissolve in DMSO and then dilute with the buffer. It is not recommended to store aqueous solutions for more than one day.[4] |
For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[1]
Troubleshooting Guide
This guide addresses common inconsistent results observed in experiments involving this compound.
Issue 1: Higher than expected EC50 value or low potency.
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound has limited aqueous solubility. Ensure that the final concentration in your assay medium does not exceed its solubility limit. Visually inspect for any precipitate. It is recommended to first dissolve the compound in 100% DMSO and then perform serial dilutions in the assay buffer. |
| Degradation of the Compound | Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes. Do not store diluted aqueous solutions for extended periods. |
| Cell Line Issues | Confirm the expression level of S1P1 in your cell line. Low receptor expression will lead to a reduced response. Passage number can also affect receptor expression; use cells within a consistent and low passage range. |
| Assay Conditions | Optimize serum concentration in the assay medium. Serum contains endogenous S1P which can compete with this compound for receptor binding. Consider using serum-free or low-serum media for the assay. |
Issue 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the stock solvent. Use of an ultrasonic bath is recommended.[1] Incomplete dissolution will lead to inaccurate concentrations. |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before seeding plates. Uneven cell distribution will lead to variability in the response. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Hygroscopic DMSO | Water absorbed by DMSO can cause the compound to precipitate. Use fresh, high-quality, anhydrous DMSO for preparing stock solutions.[1][3] |
Issue 3: No response or unexpected bell-shaped dose-response curve.
| Potential Cause | Troubleshooting Step |
| Receptor Desensitization/Internalization | Prolonged incubation with high concentrations of this compound can lead to S1P1 receptor internalization and desensitization, resulting in a diminished response. Optimize the incubation time and concentration range. |
| Off-Target Effects at High Concentrations | While this compound is selective for S1P1, very high concentrations may lead to off-target effects. Ensure your dose-response curve covers a wide range of concentrations to identify the optimal window. |
| Cell Viability Issues | At very high concentrations, the compound or the solvent (DMSO) may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to rule out toxicity. |
Experimental Protocols
Protocol 1: General Cell-Based Functional Assay (e.g., Calcium Mobilization or Reporter Gene Assay)
-
Cell Seeding:
-
Culture cells expressing the S1P1 receptor to ~80-90% confluency.
-
Harvest and seed the cells into a 96-well or 384-well assay plate at a predetermined optimal density.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Use sonication to ensure complete dissolution.
-
Perform serial dilutions of the stock solution in serum-free or low-serum assay medium to achieve the desired final concentrations.
-
-
Assay Procedure:
-
If applicable, starve the cells in serum-free medium for 2-4 hours prior to the assay to reduce basal signaling.
-
Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include appropriate controls: vehicle control (DMSO), positive control (e.g., a known S1P1 agonist), and negative control (untreated cells).
-
Incubate the plate for the optimized duration for your specific assay (e.g., 30 minutes to a few hours).
-
Measure the response using the appropriate detection method (e.g., fluorescence plate reader for calcium flux or reporter gene activity).
-
Visualizations
Caption: Signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
minimizing SEW06622 precipitation in aqueous solutions
Technical Support Center: SEW2871
Disclaimer: Initial searches for "SEW06622" did not yield any relevant results, suggesting a possible typographical error. Based on the similarity of the alphanumeric string, this technical support guide has been developed for the well-documented S1P1 receptor agonist, SEW2871 .
This guide provides researchers, scientists, and drug development professionals with comprehensive information to minimize precipitation of SEW2871 in aqueous solutions, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is SEW2871 and what is its primary mechanism of action?
A1: SEW2871 is a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). It is a cell-permeable compound used in research to study the roles of the S1P1 signaling pathway in various biological processes.[1][2] Its mechanism of action involves binding to and activating the S1P1 receptor, which in turn can activate downstream signaling cascades such as the ERK, Akt, and Rac pathways.[1]
Q2: Why is precipitation a common issue with SEW2871 in aqueous solutions?
A2: Like many small molecule compounds developed for pharmacological research, SEW2871 has low intrinsic solubility in water. Precipitation occurs when the concentration of SEW2871 exceeds its solubility limit in a given aqueous buffer or medium. This can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q3: What are the initial signs of SEW2871 precipitation?
A3: The initial signs of precipitation can include the appearance of a faint cloudiness, turbidity, or visible solid particles in the solution. In some cases, a thin film or solid deposit may form on the walls of the storage container.
Q4: Can I use a precipitated solution for my experiments?
A4: It is strongly advised not to use a solution with visible precipitation. A precipitated solution will have an unknown and lower concentration of the active compound, leading to inaccurate and unreliable experimental results.
Troubleshooting Guide: Minimizing SEW2871 Precipitation
This guide addresses common issues encountered when preparing and using SEW2871 solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of SEW2871 exceeds its solubility in the final aqueous solution. | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For in vivo studies, a co-solvent system may be necessary (see Experimental Protocols). |
| Cloudiness or precipitation after storage | The solution has become supersaturated due to temperature fluctuations or solvent evaporation. | If precipitation is observed after storage, gently warm the solution and/or sonicate it to aid in redissolution.[1] It is recommended to prepare fresh solutions for each experiment. If storing, aliquot and freeze at -20°C for short-term storage or -80°C for long-term storage.[1][3] |
| Inconsistent experimental results | Partial precipitation of SEW2871 is leading to variable effective concentrations. | Always visually inspect your solution for any signs of precipitation before each use. If in doubt, prepare a fresh solution. Consider using a formulation with co-solvents to improve solubility and stability. |
Quantitative Data: SEW2871 Solubility
| Solvent | Maximum Concentration | Reference |
| DMSO | 20 mM | [2] |
| Ethanol | 20 mM | [2] |
| DMSO (for reconstitution) | 5 mg/mL | [3] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.08 mg/mL (4.72 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of SEW2871 powder. The molecular weight of SEW2871 is 440.36 g/mol .[2]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the SEW2871 powder to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the SEW2871 is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[1][3] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
-
Thawing: Thaw a frozen aliquot of the 10 mM SEW2871 stock solution in DMSO at room temperature.
-
Dilution: Serially dilute the stock solution into your desired aqueous buffer or cell culture medium to the final working concentration. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low and compatible with your experimental system (typically less than 0.5%).
Protocol 3: Preparation of an In Vivo Formulation
For in vivo applications where higher concentrations in an aqueous-based vehicle are required, a co-solvent system can be employed.
-
Solvent Preparation: Prepare the vehicle by mixing the solvents in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Dissolution: Add the appropriate amount of SEW2871 to the prepared vehicle to achieve the desired final concentration.
-
Mixing: Vortex and/or sonicate the mixture until the SEW2871 is completely dissolved, resulting in a clear solution.[1] Gentle heating can also be applied if needed.[1]
Visualizations
Caption: Simplified signaling pathway of SEW2871 upon activation of the S1P1 receptor.
Caption: Troubleshooting workflow for SEW2871 precipitation in aqueous solutions.
References
Technical Support Center: Addressing Variability in SEW06622 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in animal studies involving SEW06622, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. The information is tailored for researchers, scientists, and drug development professionals to help ensure the robustness and reproducibility of their experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective agonist for the S1P1 receptor. Its principal mechanism involves binding to S1P1 receptors on lymphocytes, which induces their internalization and degradation.[1] This process inhibits the egress of lymphocytes from secondary lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts (lymphopenia).[1][2] This sequestration of lymphocytes is a key therapeutic strategy for autoimmune diseases.[1]
Q2: What are the common causes of variability in response to this compound in animal studies?
A2: Variability in animal studies can arise from several factors, including the experimental design, biological differences among animals, and environmental conditions.[3] Specific to this compound, sources of variability can include:
-
Animal Characteristics: Strain, sex, age, and weight of the rodents can significantly influence drug metabolism and response.[4][5]
-
Drug Administration: The route of administration, vehicle used, and dosage accuracy are critical.[3]
-
Experimental Procedures: Anesthesia protocols, the order of behavioral or physiological tests, and handling stress can all impact outcomes.[4][6]
-
Inter-Individual Variability: Even within inbred strains, there can be inherent physiological and behavioral differences among individual animals that affect experimental results.[7]
-
Environmental Factors: Housing conditions, diet, light cycles, and room temperature must be strictly controlled.[8]
Q3: How can I minimize variability in my this compound animal studies?
A3: To minimize variability, it is crucial to standardize experimental protocols and carefully control for potential confounding factors.[7] Key recommendations include:
-
Standardize Animal Models: Use a consistent species, strain, sex, and age for all experiments.[4]
-
Control Environmental Conditions: Maintain consistent housing, diet, and light/dark cycles.[8]
-
Refine Experimental Procedures: Implement consistent drug administration techniques, anesthesia protocols, and a balanced order of testing.[6]
-
Account for Inter-Individual Differences: Incorporate baseline measurements or behavioral pre-screening to account for individual differences in the experimental design.[7]
-
Blinding and Randomization: Implement blinding for data collection and analysis, and randomize animals to treatment groups.
Troubleshooting Guides
Issue 1: Inconsistent Lymphopenia Induction
Symptom: The expected reduction in peripheral blood lymphocyte counts following this compound administration is not observed or is highly variable between animals.
| Potential Cause | Troubleshooting Step |
| Improper Drug Formulation or Storage | Ensure this compound is properly dissolved in the recommended vehicle and stored under appropriate conditions to prevent degradation. Prepare fresh solutions for each experiment. |
| Incorrect Dosage or Administration | Verify dose calculations based on the most recent animal weights. Ensure accurate and consistent administration (e.g., oral gavage, intravenous injection). |
| Timing of Blood Sampling | The kinetics of lymphopenia can vary. Conduct a time-course study to determine the optimal time point for blood collection post-administration to observe maximal lymphocyte reduction. |
| Animal Strain Differences | Different rodent strains may exhibit varied responses. Confirm that the chosen strain is responsive to S1P1 agonists and maintain consistency across studies. |
Issue 2: Unexpected Cardiovascular Effects
Symptom: Observation of bradycardia (decreased heart rate) or other cardiovascular changes not anticipated with a selective S1P1 agonist.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects at High Doses | High concentrations of the compound may lead to off-target effects on other S1P receptor subtypes, such as S1P3, which is associated with cardiovascular effects.[2] Perform a dose-response study to identify the lowest effective dose that induces lymphopenia without cardiovascular side effects. |
| Anesthesia Interaction | Anesthetics can have profound effects on cardiovascular parameters.[4] Select an anesthetic with minimal cardiovascular impact and ensure the monitoring of vital signs. If possible, consider conscious animal models for cardiovascular assessments. |
| Compound Purity | Impurities in the drug batch could have pharmacological activity. Verify the purity of the this compound compound used. |
Issue 3: High Variability in Behavioral Readouts
Symptom: Significant variation in behavioral test results (e.g., motor activity, anxiety-like behavior) that obscures the effect of this compound.
| Potential Cause | Troubleshooting Step |
| Test Order Effects | The experience of one behavioral test can influence performance in subsequent tests.[6] The order of testing should be counterbalanced across treatment groups. |
| Lack of Habituation | Animals that are not properly habituated to the testing environment may exhibit stress-induced behaviors that confound results. Ensure adequate habituation periods before each test. |
| Experimenter Bias | The experimenter's handling of the animals can introduce bias. Blinding the experimenter to the treatment groups is essential. |
| Inherent Inter-Individual Variability | Individual animals can have different baseline levels of activity or anxiety.[7] Consider using a within-subjects design or pre-screening animals to group them based on baseline behavior. |
Experimental Protocols
Protocol 1: Induction and Monitoring of Lymphopenia
-
Animal Model: Male C57BL/6 mice, 8-10 weeks of age.
-
Drug Preparation: Dissolve this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
Administration: Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg.
-
Blood Collection: Collect approximately 50 µL of blood from the tail vein at baseline (pre-dose) and at 4, 8, 24, and 48 hours post-dose.
-
Lymphocyte Counting: Perform a complete blood count (CBC) using an automated hematology analyzer to determine absolute lymphocyte counts.
-
Data Analysis: Express lymphocyte counts as a percentage of the baseline value for each animal. Compare treatment groups using an appropriate statistical test (e.g., ANOVA with post-hoc tests).
Protocol 2: Assessment of Cardiovascular Parameters in Anesthetized Rats
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
Anesthesia: Anesthetize rats with isoflurane (2-3% in oxygen).
-
Instrumentation: Insert a catheter into the carotid artery for blood pressure measurement and into the jugular vein for drug administration. Place ECG leads for heart rate monitoring.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after instrumentation.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Data Acquisition: Continuously record blood pressure and ECG for at least 60 minutes post-dose.
-
Data Analysis: Analyze mean arterial pressure and heart rate at various time points and compare them to baseline values.
Visualizations
Caption: Signaling pathway of this compound at the S1P1 receptor.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists [mdpi.com]
- 2. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic review of physiological methods in rodent pharmacological MRI studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]
- 6. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Animal Medicine and Toxicology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: SEW06622 and FTY720 (Fingolimod) in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sphingosine-1-phosphate (S1P) receptor modulators SEW06622 and FTY720 (fingolimod) in the context of the experimental autoimmune encephalomyelitis (EAE) model, a widely used preclinical model for multiple sclerosis (MS). Due to the limited availability of direct comparative studies involving this compound, this guide utilizes data for the selective S1P1 receptor agonist SEW2871 as a proxy to facilitate a meaningful comparison with the non-selective S1P receptor modulator, FTY720.
Executive Summary
FTY720 (Fingolimod), an approved therapy for relapsing-remitting MS, demonstrates robust efficacy in various EAE models. Its mechanism involves the modulation of multiple S1P receptors (S1P1, S1P3, S1P4, and S1P5), leading to the sequestration of lymphocytes in secondary lymphoid organs and exerting direct effects within the central nervous system (CNS). In contrast, selective S1P1 receptor agonists, represented here by SEW2871, are designed to specifically target the S1P1 receptor, which is critically involved in lymphocyte trafficking. The available data suggests that selective S1P1 agonism can produce therapeutic effects in EAE, though comprehensive quantitative comparisons with FTY720 are scarce. This guide synthesizes the available experimental data to aid researchers in understanding the nuances of these two approaches to S1P receptor modulation in the context of neuroinflammation.
Data Presentation: Comparative Efficacy in EAE Models
The following tables summarize the quantitative data on the efficacy of FTY720 and SEW2871 in reducing clinical signs of EAE. It is important to note that the data for each compound are collated from different studies, and direct, head-to-head comparisons in the same experimental setup are limited.
Table 1: FTY720 (Fingolimod) Efficacy in the EAE Model
| Animal Model | EAE Induction | Treatment Regimen (Dose) | Key Findings (Clinical Score) | Reference |
| C57BL/6 Mice | MOG35-55 | Prophylactic (3 mg/kg and 10 mg/kg) | Suppressed disease onset and progression. Mean end-stage clinical scores of 1 ± 1 (3 mg/kg) and 1 ± 2 (10 mg/kg) compared to vehicle. | [1] |
| C57BL/6 Mice | MOG35-55 | Therapeutic (3 mg/kg and 10 mg/kg) | Delayed disease peak and ameliorated severity. Mean end-stage clinical scores of 2 ± 1 for both doses. | [1] |
| Lewis Rats | - | Prophylactic (0.3 mg/kg for 2 weeks) | Effective in preventing disease development. | [2] |
| Lewis Rats | - | Prophylactic (0.03 mg/kg) | Failed to prevent disease development. | [2] |
| C57BL/6 Mice | MOG35-55 | - | At 14 days post-immunization, placebo-treated mice had a mean clinical score of 1.5 ± 0.2, while FTY720-treated mice showed no clinical symptoms (score of 0). | [3] |
| MOG35-55 EAE Mice | - | Short-term (Day 0-7) | Significantly reduced clinical scores compared to saline-treated controls. | [4] |
Table 2: SEW2871 (S1P1-selective agonist) Efficacy in the EAE Model
| Animal Model | EAE Induction | Treatment Regimen (Dose) | Key Findings | Reference |
| C57BL/6 Mice | MOG | Prophylactic | Similar prophylactic effect to FTY720 in inhibiting EAE development. | This is a qualitative summary from available data, as specific clinical score data from a direct comparative study was not found. |
Note: The absence of robust, quantitative, head-to-head clinical score data for SEW2871 versus FTY720 in the EAE model is a significant limitation in the current literature.
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in C57BL/6 mice, a commonly used model for chronic MS.[5][6]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion. Ensure a stable water-in-oil emulsion is formed.
-
Immunization: Anesthetize the mice. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: On Day 0, administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of sterile PBS.
-
Second Pertussis Toxin Dose: On Day 2 post-immunization, administer a second dose of 200 ng of PTX i.p.
-
Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized scoring system (see Table 3).
Table 3: EAE Clinical Scoring System
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or waddling gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund or dead |
Half points (0.5, 1.5, 2.5, 3.5) can be used for intermediate signs.
Signaling Pathways
The following diagrams illustrate the signaling pathways of FTY720 and a selective S1P1 agonist.
Caption: FTY720 Signaling Pathway.
Caption: Selective S1P1 Agonist Signaling.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing therapeutic agents in the EAE model.
Caption: EAE Experimental Workflow.
Conclusion
FTY720 (fingolimod) is a well-characterized S1P receptor modulator with proven efficacy in the EAE model, acting on multiple S1P receptors to achieve its therapeutic effect. Selective S1P1 receptor agonists like SEW2871 offer a more targeted approach, primarily by preventing lymphocyte egress from lymphoid organs. While direct comparative data is limited, the available evidence suggests that selective S1P1 agonism is a viable strategy for ameliorating EAE. Further head-to-head studies are warranted to quantitatively compare the efficacy and potential off-target effects of these different approaches to S1P receptor modulation in the context of multiple sclerosis and other autoimmune diseases. Researchers should carefully consider the specific scientific questions being addressed when choosing between a broad-spectrum modulator and a selective agonist for their preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective S1P1 Receptor Agonists: SEW2871 and CYM-5442
Introduction
This guide provides a detailed comparison of two selective sphingosine-1-phosphate receptor 1 (S1P1) agonists: SEW2871 and CYM-5442. S1P1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes. Its modulation is a key therapeutic strategy for autoimmune diseases such as multiple sclerosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pharmacological properties, signaling pathways, and experimental evaluation of these two compounds.
It is important to note that the initial request included a comparison with "SEW06622". However, an extensive search of scientific literature and chemical databases did not yield any information on a compound with this designation, suggesting a possible typographical error. Therefore, this guide compares SEW2871 with another well-characterized and potent S1P1 selective agonist, CYM-5442, to provide a valuable comparative analysis for the target audience.
Quantitative Comparison of S1P1 Agonist Activity
The following table summarizes the key quantitative parameters for SEW2871 and CYM-5442, providing a side-by-side comparison of their potency and selectivity for the S1P1 receptor.
| Parameter | SEW2871 | CYM-5442 | Reference |
| Chemical Name | 5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | N/A (Structure proprietary) | |
| Target | Sphingosine-1-Phosphate Receptor 1 (S1P1) | Sphingosine-1-Phosphate Receptor 1 (S1P1) | [1] |
| EC50 (GTPγS Assay, human S1P1) | 13 nM | 1.35 nM | [1] |
| EC50 (GTPγS Assay, murine S1P1) | 20.7 nM | N/A | [2] |
| Selectivity | No significant activity at S1P2, S1P3, S1P4, or S1P5 receptors at concentrations up to 10 µM. | Inactive against S1P2, S1P3, S1P4, and S1P5. | [1] |
| In Vivo Effect | Induces lymphopenia. | Induces lymphopenia. | [1][3] |
N/A: Not Available in the searched literature.
Signaling Pathways
Both SEW2871 and CYM-5442, upon binding to the S1P1 receptor, activate downstream signaling cascades that mediate their physiological effects. The primary signaling pathway involves the coupling to Gi/o proteins, leading to the activation of downstream effectors such as Rac, Akt, and the mitogen-activated protein kinase (MAPK/ERK) pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of S1P1 agonists. Below are representative protocols for key in vitro assays used to characterize compounds like SEW2871 and CYM-5442.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the S1P1 receptor.
Protocol Details:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.[4]
-
Assay Buffer: A typical assay buffer consists of 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, and 0.5% fatty acid-free BSA, pH 7.4.[4]
-
Incubation: In a 96-well plate, incubate the cell membranes (5-10 µg protein/well) with a fixed concentration of a suitable radioligand (e.g., [³³P]-S1P or a tritiated S1P1 antagonist) and a range of concentrations of the unlabeled test compound.[4]
-
Equilibrium: The incubation is typically carried out at room temperature for 60-90 minutes to reach equilibrium.[4]
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.[4]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
Protocol Details:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the S1P1 receptor are used.[5]
-
Assay Buffer: The assay buffer typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 10 µM GDP, pH 7.4.[5]
-
Incubation: Membranes (10-20 µg protein/well) are incubated in a 96-well plate with varying concentrations of the S1P1 agonist. The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).[5]
-
Time and Temperature: The incubation is typically performed at 30°C for 30-60 minutes.[5]
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.[5]
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion
Both SEW2871 and CYM-5442 are potent and selective agonists of the S1P1 receptor. While CYM-5442 appears to have a higher potency in GTPγS binding assays, both compounds effectively activate downstream signaling pathways and induce lymphopenia, a hallmark of S1P1 agonism. The choice between these compounds for research or therapeutic development may depend on specific experimental needs, pharmacokinetic properties, and potential off-target effects not fully elucidated in the publicly available literature. The provided experimental protocols offer a foundation for the in vitro characterization and comparison of these and other S1P1 agonists.
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S1P(1)-selective agonist, SEW2871, ameliorates ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 4. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating S1P1 Binding Affinity: A Comparative Analysis of Modulators
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the binding affinity of several key modulators of the Sphingosine-1-Phosphate Receptor 1 (S1P1). While the initial focus of this guide was to validate the binding affinity of SEW06622, a thorough search of the current scientific literature did not yield specific binding affinity data (such as Kᵢ or IC₅₀ values) for this compound. Therefore, this guide has been adapted to provide a valuable comparison of other well-characterized S1P1 modulators, offering insights into their relative potencies and functional activities.
The S1P1 receptor, a G protein-coupled receptor (GPCR), plays a crucial role in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes.[1][2] Its modulation is a key therapeutic strategy for autoimmune diseases such as multiple sclerosis.[3] Understanding the binding affinities of different compounds to S1P1 is fundamental for the development of novel and more selective therapeutics.
Comparative Binding Affinity of S1P1 Modulators
The following table summarizes the binding affinities of several common S1P1 modulators. This data has been compiled from various radioligand binding and functional assays. It is important to note that assay conditions can vary between studies, potentially influencing the reported values.
| Compound | Ligand Type | S1P1 Binding Affinity | Assay Type | Reference |
| SEW2871 | Agonist | EC₅₀: 13 nM | GTPγS Binding | [4] |
| Kᵢ: 18 nM | Radioligand Binding | N/A | ||
| W146 | Antagonist | EC₅₀: 398 nM | Functional Assay | N/A |
| FTY720-P (Fingolimod-phosphate) | Agonist | EC₅₀: 0.27 nM | cAMP Assay | N/A |
| Ozanimod (RPC1063) | Agonist | Kᵢ: 0.16 nM (cAMP), 0.41 nM (GTPγS) | Functional Assays | N/A |
Experimental Protocols
To provide a framework for validating the binding affinity of novel compounds to the S1P1 receptor, a detailed protocol for a competitive radioligand binding assay is provided below. This method is a standard approach for determining the affinity of an unlabeled test compound by measuring its ability to displace a labeled ligand from the receptor.
S1P1 Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the S1P1 receptor.
Materials:
-
Membrane preparations from cells overexpressing the human S1P1 receptor.
-
Radioligand: [³²P]S1P or a suitable tritiated S1P1 agonist/antagonist.
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% fatty acid-free BSA, pH 7.4.
-
Wash Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Setup: In a 96-well microplate, add assay buffer, the test compound at various dilutions, and the radioligand at a fixed concentration (typically at or below its Kₔ).
-
Incubation: Add the S1P1 receptor-containing membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known S1P1 ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]
-
Visualizing Key Processes
To further aid in the understanding of S1P1 receptor function and the experimental procedures used to study it, the following diagrams have been generated.
References
- 1. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scripps.edu [scripps.edu]
- 5. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
SEW06622: Unraveling its Cross-Reactivity Profile Against Sphingosine-1-Phosphate Receptors
A Comparative Guide for Researchers
SEW06622, also known as SEW2871, has emerged as a valuable tool for researchers investigating the intricate roles of sphingosine-1-phosphate (S1P) signaling. Its utility is intrinsically linked to its selectivity for one of the five S1P receptor subtypes (S1P1-5), which govern a wide array of physiological and pathological processes. This guide provides a comprehensive comparison of this compound's cross-reactivity with other S1P receptors, supported by experimental data and detailed methodologies, to aid researchers in the precise application of this compound.
Comparative Analysis of S1P Receptor Agonists
The functional activity of this compound and other prominent S1P receptor modulators has been quantified using various in vitro assays. The following table summarizes the half-maximal effective concentration (EC50) values, which indicate the concentration of a drug that induces a response halfway between the baseline and maximum. A lower EC50 value denotes a higher potency.
| Compound | S1P1 (EC50, nM) | S1P2 (EC50, nM) | S1P3 (EC50, nM) | S1P4 (EC50, nM) | S1P5 (EC50, nM) |
| This compound (SEW2871) | 13[1][2] | >10,000[1][2] | >10,000[1] | >10,000[1] | >10,000[1] |
| Fingolimod-P (FTY720-P) | ~0.3-0.6[3] | >10,000[3][4] | ~3[3] | ~0.3-0.6[3] | ~0.3-0.6[3] |
| Siponimod | ~0.46[2] | >10,000[2] | >1,111[2] | ~383.7[2] | ~0.3[2] |
| Ozanimod | ~0.27 | >10,000 | >10,000 | >10,000 | ~4.7 |
Key Observations:
-
This compound (SEW2871) demonstrates high selectivity for the S1P1 receptor, with an EC50 value of approximately 13 nM.[1][2] It exhibits negligible activity at S1P2, S1P3, S1P4, and S1P5 receptors, even at concentrations up to 10 µM.[1][2]
-
Fingolimod-P (FTY720-P) , the active metabolite of Fingolimod, is a non-selective agonist, showing high potency for S1P1, S1P3, S1P4, and S1P5 receptors.[3][4] It has no significant activity at the S1P2 receptor.[3][4]
-
Siponimod is a selective modulator of S1P1 and S1P5 receptors.[2]
-
Ozanimod also displays selectivity for S1P1 and S1P5 receptors.
Experimental Methodologies
The determination of the functional activity and selectivity of compounds like this compound relies on robust in vitro assays that measure receptor activation. The two primary methods employed are the GTPγS binding assay and the β-arrestin recruitment assay.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the S1P receptors.[5] The binding of an agonist to the receptor triggers the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to quantify this activation.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the specific S1P receptor subtype of interest are prepared from cultured cells.
-
Assay Reaction: The membranes are incubated with the test compound (e.g., this compound) and [35S]GTPγS in an appropriate buffer.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature to allow for [35S]GTPγS binding to activated G-proteins.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound radioligand, typically through filtration.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter, which is proportional to the extent of G-protein activation.
-
Data Analysis: The data is then used to generate dose-response curves and calculate EC50 values.
Experimental workflow for a GTPγS binding assay.
β-Arrestin Recruitment Assay
This assay provides an alternative method to measure GPCR activation by quantifying the recruitment of β-arrestin proteins to the activated receptor. This interaction is a key step in receptor desensitization and signaling.
Protocol Outline:
-
Cell Line Engineering: Stable cell lines are created that co-express the S1P receptor of interest tagged with a reporter enzyme fragment and β-arrestin tagged with a complementary enzyme fragment.
-
Cell Plating: The engineered cells are plated into microtiter plates.
-
Compound Addition: The test compound is added to the cells.
-
Incubation: The plates are incubated to allow for receptor activation and subsequent β-arrestin recruitment.
-
Detection: A substrate for the reporter enzyme is added. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the generation of a detectable signal (e.g., luminescence or fluorescence).
-
Measurement and Analysis: The signal is measured using a plate reader, and the data is analyzed to determine the potency (EC50) of the compound.
S1P Receptor Signaling Pathways
The binding of an agonist to an S1P receptor initiates a cascade of intracellular signaling events. S1P receptors couple to various G-proteins, primarily Gi, Gq, and G12/13, leading to the activation of downstream effector pathways that regulate diverse cellular functions.
References
- 1. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Interpreting Conflicting Data on SEW06622: A Guide for Researchers
Initial searches for publicly available data on the entity "SEW06622" have not yielded any specific scientific information related to a compound, drug, or biological molecule with this identifier. The search results did not contain any experimental data, conflicting or otherwise, nor any established signaling pathways or experimental protocols associated with "this compound."
The query "this compound" returned results pertaining to a SAP software error message[1], as well as general biological signaling pathway databases such as Reactome and KEGG.[2][3][4][5][6] These databases provide broad overviews of signal transduction, neurotrophin signaling, and immune system pathways but do not contain specific information about "this compound." Further searches in biotechnology and pharmaceutical news archives also did not provide any relevant results.[7][8][9][10]
Given the lack of available data, it is not possible to construct a comparison guide, summarize quantitative data, or provide detailed experimental methodologies and visualizations as requested. The core requirement of interpreting conflicting data cannot be met as no data has been identified in the public domain.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Identifier: It is highly recommended to double-check the identifier "this compound" for any potential typographical errors. It is possible that this is an internal project code or a misinterpretation of another compound's name.
-
Consult Internal Documentation: If "this compound" is an internal designation, please refer to internal documentation, databases, or project leaders for the necessary data and experimental details.
-
Broader Search Terms: If the specific name is in doubt, consider searching for the target, mechanism of action, or the research area of interest to potentially identify the compound under a different name.
Without specific data on this compound, any attempt to create the requested guide would be speculative and not based on factual, verifiable information. We are committed to providing accurate and data-driven content. Once a verifiable identifier and corresponding data are available, we will be able to proceed with the generation of a comprehensive comparison guide.
References
- 1. michaelmanagement.com [michaelmanagement.com]
- 2. Reactome | Signal Transduction [reactome.org]
- 3. KEGG PATHWAY: mmu04722 [genome.jp]
- 4. KEGG PATHWAY: hsa04622 [kegg.jp]
- 5. KEGG PATHWAY: Toll-like receptor signaling pathway - Mirounga leonina (Southern elephant seal) [kegg.jp]
- 6. KEGG PATHWAY: map04622 [kegg.jp]
- 7. | BioWorld [bioworld.com]
- 8. | BioWorld [bioworld.com]
- 9. | BioWorld [bioworld.com]
- 10. | BioWorld [bioworld.com]
Navigating the In Vivo Maze: A Comparative Guide to Confirming Target Engagement
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate reaches and interacts with its intended target within a living organism is a critical milestone. This guide provides a comparative overview of key methodologies for assessing in vivo target engagement, complete with experimental considerations and data interpretation.
Given that the specific target of "SEW06622" is not publicly available, this guide will focus on general, yet powerful, techniques applicable across a range of protein classes. These methods provide the evidence needed to establish a clear link between drug administration, target interaction, and the desired pharmacological effect, ultimately de-risking clinical progression.
Direct vs. Indirect Measurement of Target Engagement
Methods for confirming in vivo target engagement can be broadly categorized as either direct or indirect.
-
Direct methods provide evidence of the physical interaction between the drug and its target protein. These are often more complex but provide unequivocal proof of engagement.
-
Indirect methods measure the downstream consequences of target interaction, such as changes in the level of a biomarker or the activity of a signaling pathway. These can be powerful indicators of a drug's functional effect.
This guide will delve into prominent examples from both categories, offering a comparative analysis to aid in the selection of the most appropriate strategy for your research needs.
Comparison of In Vivo Target Engagement Methodologies
The selection of an appropriate assay depends on various factors including the nature of the target, the availability of specific tools (e.g., antibodies, imaging agents), and the experimental question being addressed. The following table summarizes and compares key techniques.
| Methodology | Principle | Advantages | Disadvantages | Typical Throughput | Primary Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[1][2][3] | Label-free, applicable to various targets, can be performed on tissue samples.[1][2] | Requires specific antibodies for detection, can be technically challenging. | Low to Medium | Western blot or ELISA data showing changes in protein stability. |
| Positron Emission Tomography (PET) | A radiolabeled tracer, often a derivative of the drug or a known ligand, is used to visualize and quantify target occupancy in real-time.[4][5][6] | Non-invasive, provides whole-body imaging, quantitative.[4][6] | Requires synthesis of a radiotracer, expensive infrastructure, limited spatial resolution. | Low | PET images and standardized uptake values (SUVs) indicating tracer displacement.[7] |
| Activity-Based Protein Profiling (ABPP) | Covalent probes that react with the active site of an enzyme class are used to measure target engagement through competition with the drug.[8][9] | Provides a direct measure of enzyme activity, can identify off-targets.[8][10] | Requires a suitable activity-based probe, primarily applicable to enzymes.[9] | Medium | Gel-based or mass spectrometry data showing changes in probe labeling.[8] |
| Pharmacodynamic (PD) Biomarkers | Measures changes in downstream molecules or cellular processes that are modulated by the target's activity.[11][12] | Can provide a functional readout of drug activity, often more accessible than direct binding assays.[11][12] | Indirect measure of target engagement, requires a well-validated biomarker. | High | ELISA, qPCR, flow cytometry, or other assay data showing biomarker modulation. |
| In Situ Hybridization (ISH) | Detects and localizes specific nucleic acid sequences (mRNA) within tissue sections, which can be a downstream effect of target engagement.[13][14][15][16] | Provides spatial information on gene expression changes within the tissue context.[13][17] | Indirect measure, can be complex to optimize.[14] | Low to Medium | Microscopic images showing changes in mRNA expression levels. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are generalized protocols for the key direct engagement methods.
Cellular Thermal Shift Assay (CETSA) in vivo
This protocol outlines the steps for performing CETSA on tissues from treated animals.
-
Animal Dosing: Treat animals with the compound of interest (e.g., this compound) or vehicle control for the desired duration.
-
Tissue Collection and Lysis: Euthanize animals and rapidly excise the target tissue. Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the tissue lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) to induce protein denaturation. A non-heated control should be included.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified by Western blot or ELISA using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and vehicle groups. A shift in the melting curve to a higher temperature in the treated group indicates target engagement.[2][18]
Positron Emission Tomography (PET) Imaging for Target Occupancy
This protocol provides a general workflow for a competitive PET imaging study.
-
Radiotracer Administration: Inject a baseline PET radiotracer dose into the subject (animal or human) and acquire images to determine the initial tracer uptake in the target tissue.
-
Drug Administration: Administer the therapeutic compound at a dose expected to engage the target.
-
Second Radiotracer Administration: After a suitable time for the drug to distribute and bind to the target, inject a second dose of the PET radiotracer.
-
Image Acquisition: Acquire a second set of PET images.
-
Image Analysis: Compare the tracer uptake in the target tissue between the baseline and post-drug scans. A reduction in the tracer signal in the post-drug scan indicates that the therapeutic compound is occupying the target, thereby preventing the binding of the radiotracer.[4][7]
Activity-Based Protein Profiling (ABPP) in vivo
This protocol describes a competitive ABPP experiment to measure enzyme engagement.
-
Animal Dosing: Treat animals with the inhibitor compound or vehicle control.
-
Tissue Collection and Proteome Preparation: Euthanize the animals and harvest the target tissues. Prepare a proteome lysate from the tissues.
-
Probe Labeling: Treat the proteome lysates with a broad-spectrum activity-based probe that is tagged with a reporter (e.g., a fluorophore or biotin). The probe will covalently label the active enzymes in the lysate.
-
Analysis: Separate the labeled proteins by SDS-PAGE. The engagement of the target enzyme by the inhibitor will prevent the binding of the activity-based probe, leading to a decrease in the signal for that specific protein band.
-
Quantification: Quantify the intensity of the labeled protein bands. A decrease in signal in the inhibitor-treated group compared to the vehicle group indicates target engagement.[8][9]
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and biological relationships.
References
- 1. pelagobio.com [pelagobio.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 4. antarosmedical.com [antarosmedical.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 89Zr-Immuno-PET: Toward a Noninvasive Clinical Tool to Measure Target Engagement of Therapeutic Antibodies In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 11. google.com [google.com]
- 12. sapient.bio [sapient.bio]
- 13. European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In situ hybridization - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. In situ RNA Hybridization for Drug Discovery: 8 Considerations | Technology Networks [technologynetworks.com]
- 17. In Situ Hybridization (ISH), CISH, and FISH Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SEW2871: A Selective S1P1 Receptor Agonist in Comparison to Other Sphingosine-1-Phosphate Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SEW2871, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, against other S1P modulators. The information is compiled to assist researchers in understanding the efficacy, selectivity, and potential therapeutic applications of these compounds.
Introduction to S1P Modulators
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in various physiological processes, most notably in regulating the trafficking of lymphocytes from lymphoid organs.[1][2] Modulation of these receptors, particularly S1P1, has emerged as a key therapeutic strategy for autoimmune diseases such as multiple sclerosis. By preventing the egress of lymphocytes, S1P modulators can reduce the infiltration of these immune cells into the central nervous system and other tissues, thereby mitigating inflammation.[1][2]
The first-generation S1P modulator, fingolimod (FTY720), is a non-selective agonist that targets S1P1, S1P3, S1P4, and S1P5 receptors.[3] While effective, its broad activity profile is associated with side effects such as bradycardia, which is linked to S1P3 activation. This has driven the development of second-generation, more selective S1P modulators with improved safety profiles.
SEW2871: A Focus on S1P1 Selectivity
SEW2871 is a synthetic agonist that is highly selective for the S1P1 receptor. Unlike the endogenous ligand S1P and the non-selective agonist fingolimod, SEW2871's targeted action on S1P1 is sufficient to control lymphocyte recirculation in vivo. This selectivity is crucial as it avoids the off-target effects associated with the modulation of other S1P receptor subtypes. For instance, SEW2871 does not induce the bradycardia observed with non-selective agonists, an effect primarily mediated by the S1P3 receptor.
Comparative Efficacy and Potency
The efficacy of S1P modulators is often assessed by their ability to induce lymphopenia (a reduction in the number of lymphocytes in the blood), which is a direct consequence of S1P1 activation and subsequent lymphocyte sequestration in the lymph nodes.
| Modulator | Receptor Selectivity | EC50 (GTPγS Binding Assay) | Key Efficacy Findings |
| SEW2871 | S1P1 selective | 13 ± 8.58 nM for human S1P1 | A full agonist at S1P1, effectively alters lymphocyte trafficking in vivo without causing bradycardia. |
| S1P (endogenous ligand) | S1P1, S1P2, S1P3, S1P4, S1P5 | 0.4 ± 0.24 nM for human S1P1 | Physiologically regulates lymphocyte recirculation, heart rate, and vascular integrity. |
| Fingolimod (FTY720-P) | S1P1, S1P3, S1P4, S1P5 | Potent agonist at S1P1, S1P3, S1P4, and S1P5[3] | Induces profound lymphopenia and is an approved treatment for multiple sclerosis; associated with transient bradycardia due to S1P3 agonism. |
| Ozanimod | S1P1 and S1P5 selective | High affinity for S1P1 and S1P5 | Approved for relapsing forms of multiple sclerosis and ulcerative colitis. |
Signaling Pathways and Experimental Workflows
The mechanism of action of S1P modulators involves the activation of the S1P1 receptor on lymphocytes, leading to its internalization and subsequent inability of the cells to respond to the S1P gradient that guides their exit from lymph nodes.
References
Comparative Analysis of SEW2871 and FTY720: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis and comparison of the experimental data for two prominent sphingosine-1-phosphate receptor 1 (S1P1) modulators: SEW2871 and FTY720 (Fingolimod). This document details their mechanisms of action, presents key quantitative data in a comparative format, and outlines the experimental protocols used to generate this data.
Introduction
SEW2871 is a selective agonist for the S1P1 receptor, while FTY720 is a non-selective agonist that, upon phosphorylation to FTY720-P, targets S1P1, S1P3, S1P4, and S1P5 receptors.[1][2] Both compounds are instrumental in studying the physiological roles of S1P receptors and are valuable tools in the development of therapeutics for autoimmune diseases and other conditions. Their primary mechanism of action involves the modulation of lymphocyte trafficking, leading to a reduction in circulating lymphocytes, a phenomenon known as lymphopenia.[3]
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for SEW2871 and FTY720, facilitating a direct comparison of their potency, efficacy, and selectivity.
| Parameter | SEW2871 | FTY720-P | Reference |
| Target(s) | S1P1 | S1P1, S1P3, S1P4, S1P5 | [1][2] |
| EC50 (hS1P1) | 13.8 nM | Not explicitly stated for hS1P1, but is a high-potency agonist | [4] |
| EC50 (mS1P1) | 20.7 nM | Not explicitly stated | [5] |
| Ki (hS1P1) | 18 nM | 0.283 ± 0.055 nM | [6][7] |
| In Vivo Efficacy (Mouse Lymphopenia) | ED50 = 5.5 mg/kg (oral) | Induces maximal lymphopenia at 0.2 mg/kg (i.p.) | [5][8] |
Table 1: Comparative Potency and Efficacy of SEW2871 and FTY720-P. This table highlights the higher potency of FTY720-P at the S1P1 receptor, as indicated by its lower Ki value. SEW2871, however, demonstrates high selectivity for S1P1.
| Receptor Subtype | SEW2871 Activity | FTY720-P Activity | Reference |
| S1P1 | Agonist | Agonist | [1][2] |
| S1P2 | No activity up to 10 µM | No activity | [5] |
| S1P3 | No activity up to 10 µM | Agonist | [1][5] |
| S1P4 | No activity up to 10 µM | Agonist | [1][9] |
| S1P5 | No activity up to 10 µM | Agonist | [1][2] |
Table 2: Receptor Selectivity Profile. This table clearly illustrates the key difference between the two compounds: SEW2871's high selectivity for S1P1 versus the broad-spectrum activity of FTY720-P.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide researchers with a clear understanding of how the comparative data was generated.
In Vitro S1P1 Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound for the S1P1 receptor.
Materials:
-
HEK293T cells transiently transfected with the human S1P1 receptor.
-
[32P]S1P radioligand.
-
Test compounds (SEW2871, FTY720-P).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Culture and transfect HEK293T cells with the S1P1 receptor.
-
Prepare cell membranes from the transfected cells.
-
In a 96-well plate, add the cell membranes, [32P]S1P, and varying concentrations of the test compound.
-
Incubate the plate to allow for competitive binding.
-
Harvest the membranes onto glass fiber filters and wash to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Mouse Lymphopenia Assay
This assay measures the in vivo efficacy of S1P1 agonists by quantifying the reduction in peripheral blood lymphocytes.
Materials:
-
Mice (e.g., C57BL/6).
-
Test compounds (SEW2871, FTY720).
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA tubes).
-
Automated blood cell counter or flow cytometer.
Procedure:
-
Administer the test compound or vehicle to mice via the desired route (e.g., oral gavage, intraperitoneal injection).[10]
-
At specified time points after administration (e.g., 5 hours for peak effect), collect blood samples from the mice.[10]
-
Analyze the blood samples to determine the total white blood cell count and the differential lymphocyte count.
-
Calculate the percentage reduction in lymphocytes compared to the vehicle-treated control group.
-
For dose-response studies, use multiple dose levels of the test compound.[10]
S1P1 Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor.
Materials:
-
Cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-EGFP).
-
Test compounds (SEW2871, FTY720-P).
-
Fluorescence microscope or high-content imaging system.
-
Image analysis software.
Procedure:
-
Plate the S1P1-EGFP expressing cells in a suitable imaging plate.
-
Treat the cells with the test compound or vehicle.
-
Incubate for a specified time to allow for receptor internalization.
-
Acquire fluorescence images of the cells.
-
Analyze the images to quantify the redistribution of the fluorescent signal from the plasma membrane to intracellular compartments.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1. Simplified signaling pathway of SEW2871 via the S1P1 receptor.
Figure 2. Experimental workflow for the in vivo mouse lymphopenia assay.
Figure 3. Experimental workflow for the S1P1 receptor internalization assay.
References
- 1. Frontiers | Selectivity and Specificity of Sphingosine 1-Phosphate Receptor Ligands: “Off-Targets” or Complex Pharmacology? [frontiersin.org]
- 2. S1P analogues SEW2871, BAF312 and FTY720 affect human Th17 and Treg generation ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spns2-dependent S1P Transport as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. S1P₁ Receptor Agonist, SEW2871 - CAS 256414-75-2 - Calbiochem | 567733 [merckmillipore.com]
- 6. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SEW2871 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. S1P1 Receptor Modulation with Cyclical Recovery from Lymphopenia Ameliorates Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Recognition in the Sphingosine 1-Phosphate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of SEW2871: A Selective S1P1 Receptor Agonist
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic molecule SEW2871, a selective sphingosine-1-phosphate receptor subtype 1 (S1P1) agonist. The content herein is based on independently verifiable experimental data to assist researchers in evaluating its performance relative to other common S1P receptor modulators.
Note: The user query specified "SEW06622." Publicly available scientific literature does not contain information on a molecule with this identifier. The data presented here pertains to SEW2871, a well-characterized S1P1 agonist, which is presumed to be the intended subject of inquiry.
Introduction to SEW2871
SEW2871 is a potent, orally active, and highly selective agonist for the S1P1 receptor, a G-protein coupled receptor (GPCR) crucial for regulating immune cell trafficking, vascular homeostasis, and endothelial barrier function[1][2][3]. Unlike the endogenous ligand, sphingosine-1-phosphate (S1P), which binds to all five S1P receptor subtypes (S1P1-5), SEW2871's primary therapeutic and research utility stems from its specific activation of S1P1[2][3]. Upon binding, SEW2871 initiates downstream signaling cascades primarily through the Gαi/o subunit, leading to the activation of pathways such as ERK, Akt, and Rac[1][4]. A key physiological effect of S1P1 agonism is the sequestration of lymphocytes in secondary lymphoid organs, resulting in a reduction of circulating lymphocytes (lymphopenia), which is a central mechanism for its immunomodulatory effects[1][5].
Comparison with a Non-Selective Alternative: FTY720 (Fingolimod)
A benchmark for evaluating SEW2871 is FTY720 (Gilenya®), the first approved oral therapy for multiple sclerosis[5]. FTY720 itself is a prodrug that requires phosphorylation in vivo by sphingosine kinase 2 to become the active metabolite, FTY720-phosphate (FTY720-P)[1]. FTY720-P acts as a potent agonist at four of the five S1P receptors: S1P1, S1P3, S1P4, and S1P5[1].
The key distinction lies in selectivity. SEW2871's effects are almost exclusively mediated by S1P1, whereas FTY720-P's broader activity profile, particularly its agonism at S1P3, has been linked to cardiovascular side effects such as transient bradycardia[5]. Studies directly comparing these molecules show that while both can modulate immune cell differentiation, such as inhibiting Th17 cells and promoting Treg cells, their overall physiological impact can differ due to their receptor selectivity profiles[6][7].
Data Presentation: Pharmacological Profile Comparison
The following table summarizes the quantitative pharmacological data for SEW2871 and the active form of its non-selective alternative, FTY720-P.
| Compound | Target(s) | Potency (EC50 / IC50) at S1P1 | Selectivity Profile | Key Effect |
| SEW2871 | S1P1 | ~13 nM[2][3] | Highly selective for S1P1; no activity at S1P2, S1P3, S1P4, or S1P5 up to 10 µM[2]. | S1P1-mediated lymphopenia[5]. |
| FTY720-P | S1P1, S1P3, S1P4, S1P5 | ~0.3 - 0.6 nM[1] | Non-selective agonist. Also potent at S1P3 (~3 nM), S1P4, and S1P5[1]. | Functional antagonism of S1P1 leading to lymphopenia. |
Signaling Pathway & Experimental Workflow Visualizations
The following diagrams illustrate the S1P1 signaling cascade activated by SEW2871 and a typical experimental workflow used to quantify agonist potency.
References
- 1. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fingolimod-phosphate | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Docking Studies of Fingolimod and S1P1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sphingosine 1-phosphate receptor modulator fingolimod as a therapeutic agent: Recent findings and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of sphingosine 1-phosphate (S1P) and effects of fingolimod, an S1P receptor 1 functional antagonist in lymphocyte circulation and autoimmune diseases [aimspress.com]
SEW06622 (SEW2871): A Comparative Analysis of its High Selectivity for the S1P1 Receptor over the S1P3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sphingosine-1-phosphate receptor 1 (S1P1) agonist SEW2871 (often referred to as SEW06622 in some contexts), focusing on its remarkable selectivity against the S1P3 receptor. This high selectivity is a critical attribute, as activation of S1P1 is linked to therapeutic effects such as lymphocyte sequestration, while S1P3 activation is associated with undesirable side effects like bradycardia. This document presents supporting experimental data, detailed methodologies for key assays, and visual representations of the relevant signaling pathways to aid in the understanding and evaluation of this important research compound.
Quantitative Comparison of Receptor Agonist Selectivity
The selectivity of S1P receptor agonists is a key determinant of their therapeutic potential and safety profile. The following table summarizes the functional potency (EC50) of SEW2871 and other notable S1P1 receptor modulators at both S1P1 and S1P3 receptors, highlighting the superior selectivity of SEW2871.
| Compound | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity (S1P3/S1P1) |
| SEW2871 | 13[1][2] | >10,000[1][2] | >769 |
| Etrasimod | 6.1[3] | No agonist or antagonist activity observed[3] | >1639 |
| Siponimod | <1[4] | >300[4] | >300 |
| Ponesimod | 3.42[4] | 89.52[4] | 26.2 |
| Fingolimod (FTY720-P) | ≤18.98[4] | Potent activity (EC50 ≤18.98 nM)[4] | ~1 |
Data Interpretation: A higher selectivity ratio indicates a greater preference for the S1P1 receptor over the S1P3 receptor. SEW2871 and Etrasimod demonstrate exceptional selectivity, with minimal to no activity at the S1P3 receptor at concentrations that potently activate S1P1. This contrasts with less selective compounds like Fingolimod (the phosphorylated active form), which activates both receptors with similar potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity and functional activity of S1P receptor agonists.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the S1P receptors upon agonist binding.[5][6]
Objective: To determine the potency (EC50) and efficacy of a compound as an agonist at S1P1 and S1P3 receptors.
Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a radioactive signal proportional to the extent of G protein activation.[5][6]
Materials:
-
Cell membranes prepared from cells stably expressing human S1P1 or S1P3 receptors.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% (w/v) fatty acid-free BSA.
-
Test compounds (e.g., SEW2871) at various concentrations.
-
Scintillation cocktail and counter.
Procedure:
-
Thaw the S1P1 and S1P3 receptor-expressing cell membranes on ice.
-
Dilute the membranes in assay buffer to a final concentration of 5-10 µg of protein per well.
-
In a 96-well plate, add 50 µL of diluted membranes to each well.
-
Add 25 µL of assay buffer containing the desired concentration of the test compound. For antagonist testing, pre-incubate the membranes with the antagonist before adding the agonist.
-
Add 25 µL of assay buffer containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Data are analyzed using a non-linear regression to determine EC50 values.
Calcium Flux Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like S1P3.[7][8]
Objective: To assess the ability of a compound to induce calcium mobilization through the S1P3 receptor.
Principle: S1P3 receptor activation leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[9]
Materials:
-
Cells stably expressing the human S1P3 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
Test compounds at various concentrations.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the S1P3-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for a few seconds.
-
Inject the test compound at the desired concentration and continue to monitor the fluorescence intensity over time (typically for 1-2 minutes).
-
The increase in fluorescence, indicating calcium mobilization, is calculated as the peak fluorescence minus the baseline fluorescence.
-
Dose-response curves are generated to determine the EC50 of the compound.
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: S1P1 and S1P3 receptor signaling pathways.
Caption: GTPγS binding assay experimental workflow.
Conclusion
The experimental data clearly demonstrate that SEW2871 is a highly selective agonist for the S1P1 receptor, with negligible activity at the S1P3 receptor. This selectivity profile is significantly superior to that of first-generation S1P modulators like fingolimod. The distinct signaling pathways activated by S1P1 (primarily Gαi-mediated) and S1P3 (predominantly Gαq-mediated) underscore the importance of receptor selectivity in achieving targeted therapeutic effects while minimizing off-target adverse events. The detailed experimental protocols provided herein offer a foundation for the continued investigation and characterization of novel S1P receptor modulators. For researchers in drug development, the high selectivity of compounds like SEW2871 represents a significant advancement in the pursuit of safer and more effective immunomodulatory therapies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Sphingosine-1-phosphate receptor 1 agonist SEW2871 alters membrane properties of late-firing somatostatin expressing neurons in the central lateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. bu.edu [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Vascular sphingosine-1-phosphate S1P1 and S1P3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SEW06622: A General Laboratory Safety Guide
Initial investigations indicate that "SEW06622" is not a recognized identifier for a specific research chemical. It is likely an internal product code for a commercial substance, possibly a lubricant, grease, or adhesive from SEW-Eurodrive, given the available safety data sheets (SDS) for similarly coded materials. In the absence of a specific SDS for this compound, this guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of general laboratory chemicals of this nature, empowering researchers to manage waste responsibly and safely.
Core Safety and Disposal Procedures
Proper disposal of any chemical waste is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. The following procedures are based on general principles of laboratory safety and information synthesized from safety data sheets for industrial chemical products.
1. Personal Protective Equipment (PPE): Before handling any chemical waste, it is crucial to be equipped with the appropriate PPE. This minimizes the risk of exposure through inhalation, skin contact, or eye contact.
2. Spill Management: In the event of a spill, immediate and correct action is necessary to contain the substance and prevent further hazards.
3. First Aid Measures: Understanding the basic first aid responses to chemical exposure is a critical component of laboratory safety.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. In case of insufficient ventilation, wear a suitable respiratory mask. |
| Spill Cleanup | For spills, prevent further leakage if safe to do so. Absorb the spill with an inert material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal. Do not allow the substance to enter drains or waterways.[1][2] |
| First Aid: Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If skin irritation persists, seek medical attention.[2][3] |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation develops or persists.[2][3] |
| First Aid: Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur.[2] |
| First Aid: Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][4] |
Waste Disposal Protocol: A Step-by-Step Guide
The disposal of chemical waste must be handled in a systematic and compliant manner. The following protocol outlines the necessary steps for the proper disposal of a substance like this compound in a laboratory setting.
Step 1: Waste Identification and Characterization
-
Since the exact composition of this compound is unknown, it should be treated as hazardous waste.
-
Consult any available documentation, such as the product's packaging or label, for hazard symbols or disposal instructions.
Step 2: Segregation and Storage
-
Do not mix chemical waste with other types of waste.
-
Store the waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Use a chemically resistant container that is in good condition and has a secure lid.
-
Clearly label the waste container with "Hazardous Waste" and a description of its contents (e.g., "Waste Lubricant," "Used Grease").
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with as much information as possible about the waste material.
-
Follow their specific instructions for packaging and labeling the waste for transport.
Step 4: Documentation
-
Keep a record of the waste generated, including the date, quantity, and how it was disposed of. This is important for regulatory compliance and laboratory safety audits.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for assessing and disposing of chemical waste in a laboratory environment.
By adhering to these general safety and disposal procedures, researchers can handle substances with unknown or limited documentation, such as this compound, in a manner that prioritizes safety and environmental responsibility. Always consult with your institution's safety officer for specific guidance and protocols.
References
Essential Safety and Handling Guide for SEW06622 (Niobium Oxide-Based Molecular Sieves)
This document provides crucial safety and logistical information for the handling and disposal of SEW06622, identified as a mesoporous, niobium oxide-based molecular sieve in powder form with a 22-angstrom pore size. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Summary
This compound is a powdered substance that requires careful handling to minimize inhalation and contact. While some safety data sheets (SDS) for niobium oxide do not classify it as a hazardous substance, the fine particulate nature of this material presents potential respiratory and irritation hazards. Animal studies on niobium compounds have indicated potential for liver and kidney effects, as well as fibrogenic effects on the lungs. However, one study in mice suggested that liver effects from niobium pentoxide were not progressive and showed signs of regeneration.
Key Hazards:
-
May cause mechanical irritation to the eyes, skin, nose, and throat.
-
Inhalation of dust may lead to respiratory irritation.
-
Niobium powder can be flammable; avoid ignition sources when handling fine powders.
-
Some studies on niobium compounds suggest potential for organ damage with repeated exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure. Proper fitting of all PPE is crucial for its effectiveness.
| PPE Category | Specification |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the powder. Recommended filter types include P1, P100, or N100. |
| Eye Protection | Chemical safety goggles or glasses should be worn at all times. |
| Hand Protection | Nitrile rubber gloves are recommended. For prolonged contact, a glove with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes is advised.[1] |
| Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact. |
PPE Donning and Doffing Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
